Medroxyprogesterone Acetate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAAPLEWMOORI-PEINSRQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20587 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025527 | |
| Record name | Medroxyprogesterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20587 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), 10mM | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20587 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Medroxyprogesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71-58-9 | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20587 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Medroxyprogesterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medroxyprogesterone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medroxyprogesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medroxyprogesterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medroxyprogesterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Medroxyprogesterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medroxyprogesterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2QI4IOI2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
405 to 408 °F (NTP, 1992), 205-209 | |
| Record name | MEDROXYPROGESTERONE ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20587 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Medroxyprogesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Medroxyprogesterone Acetate: A Deep Dive into its Mechanism of Action on Progesterone Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin, a derivative of progesterone (B1679170), that has been extensively utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with and modulation of progesterone receptors (PRs). Understanding the intricate molecular mechanisms through which MPA exerts its effects on PRs is paramount for the development of novel therapeutics with improved specificity and reduced side effects. This technical guide provides an in-depth exploration of the core mechanisms of action of MPA on progesterone receptors, focusing on its binding characteristics, downstream signaling pathways, and impact on gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MPA's molecular pharmacology.
The Progesterone Receptor: Isoforms and Function
The biological effects of progesterone and synthetic progestins like MPA are mediated by two main isoforms of the progesterone receptor, PR-A and PR-B.[2] These isoforms are transcribed from a single gene but utilize different promoters and translation start sites, resulting in PR-B having an additional 164 amino acids at its N-terminus.[2] This structural difference confers distinct transcriptional activities to the two isoforms. In most cellular contexts, PR-B functions as a strong transcriptional activator, while PR-A can act as a dominant inhibitor of PR-B and other steroid receptors.[2] The relative expression levels of PR-A and PR-B can vary significantly between different tissues and disease states, such as breast cancer, which can influence the cellular response to progestins.[3]
Core Mechanism of Action: A Multi-step Process
The action of MPA on progesterone receptors is a multi-step process that begins with the binding of the ligand to the receptor and culminates in the modulation of target gene expression. This canonical pathway is often referred to as the genomic mechanism of action.
Ligand Binding and Receptor Activation
MPA, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and other chaperones.[2][4] This unmasking of the receptor's functional domains is a critical step in its activation.
Dimerization and Nuclear Translocation
Upon activation, the MPA-bound PR monomers dimerize, forming homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). This dimerization facilitates the translocation of the MPA-PR complex from the cytoplasm into the nucleus.
DNA Binding at Progesterone Response Elements (PREs)
Within the nucleus, the MPA-PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the regulatory regions of target genes.[1] The consensus PRE is a palindromic sequence, but the PR can also bind to non-canonical PREs, contributing to the diversity of gene regulation.
Recruitment of Co-regulators and Transcriptional Modulation
The final step in the genomic mechanism of action is the recruitment of a large complex of proteins known as co-regulators. These include co-activators, which promote gene transcription, and co-repressors, which inhibit it.
-
Co-activators: The MPA-PR complex recruits co-activators such as the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-2) and histone acetyltransferases (HATs) like CBP and p300.[4][5][6] These co-activators facilitate the remodeling of chromatin, making the DNA more accessible to the transcriptional machinery, and thereby enhancing gene expression. Studies have shown that PR preferentially recruits SRC-1, which in turn recruits CBP, leading to specific histone modifications.[5][6]
-
Co-repressors: In certain contexts, or when bound to antagonists, the PR can recruit co-repressor complexes, such as those containing nuclear receptor co-repressor (NCoR) or silencing mediator for retinoid and thyroid hormone receptor (SMRT).[2] These complexes are associated with histone deacetylase (HDAC) activity, which compacts the chromatin and represses gene transcription.
The balance between the recruitment of co-activators and co-repressors is a critical determinant of the ultimate transcriptional response to MPA.
Downstream Signaling Pathways and Non-Genomic Actions
Beyond the classical genomic pathway, MPA can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions are often mediated by a subpopulation of PRs localized to the plasma membrane or through interactions with other signaling molecules.
Activation of Kinase Signaling Cascades
MPA has been shown to rapidly activate intracellular kinase signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.[7][8]
-
MAPK/ERK Pathway: Activation of this pathway can occur through a PR-mediated interaction with Src kinases, leading to the activation of the Ras-Raf-MEK-ERK cascade.[9][10] This can result in the phosphorylation of various downstream targets, including transcription factors, which can influence cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism.[11][12] MPA can stimulate this pathway, leading to the activation of AKT, which in turn can phosphorylate a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival and proliferation.[7][13]
These non-genomic actions can cross-talk with the genomic pathway, for instance, by phosphorylating the PR itself or its co-regulators, thereby modulating its transcriptional activity.
Data Presentation: Quantitative Analysis of MPA-Receptor Interactions
The affinity of MPA for various steroid receptors is a key determinant of its biological activity and potential side effects. The following table summarizes the binding affinity of MPA for the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).
| Ligand | Receptor | Binding Affinity Metric | Value | Species/Cell Line | Reference(s) |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Ki | 0.34 nM | Human | [14] |
| This compound (MPA) | Progesterone Receptor (PR) | Relative Binding Affinity (vs. Progesterone) | ~100% | Rat Granulosa Cells | [15] |
| This compound (MPA) | Androgen Receptor (AR) | Relative Binding Affinity (vs. DHT) | 36% | Not Specified | [1] |
| This compound (MPA) | Glucocorticoid Receptor (GR) | Relative Binding Affinity (vs. Dexamethasone) | 58% | Not Specified | [1] |
| Progesterone | Progesterone Receptor (PR) | Relative Binding Affinity | 100% (Reference) | Rat Granulosa Cells | [15] |
| Progesterone | Androgen Receptor (AR) | Relative Binding Affinity (vs. DHT) | ~3% | Not Specified | [1] |
Note: Binding affinities can vary depending on the experimental conditions and the specific cell or tissue type used.
Mandatory Visualizations
Signaling Pathways
Caption: MPA Signaling Pathways.
Experimental Workflows
Caption: ChIP-Seq Experimental Workflow.
Caption: Reporter Gene Assay Workflow.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Progesterone Receptor
This protocol outlines the key steps for performing ChIP-Seq to identify the genome-wide binding sites of the progesterone receptor in response to MPA treatment.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., T-47D breast cancer cells) to ~80-90% confluency.
-
Treat cells with MPA (e.g., 10 nM) or a vehicle control for a specified duration (e.g., 1-6 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a series of buffers to first isolate the nuclei.
-
Lyse the nuclei to release the chromatin.
-
-
Chromatin Shearing:
-
Sonify the chromatin to shear the DNA into fragments of approximately 200-600 base pairs. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the progesterone receptor. A negative control incubation with a non-specific IgG should also be performed.
-
-
Immune Complex Capture and Washes:
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for PR binding.
-
Perform motif analysis to identify consensus PREs within the bound regions.
-
Luciferase Reporter Gene Assay for MPA Activity
This protocol describes a method to quantify the progestogenic activity of MPA using a luciferase reporter gene assay.
-
Cell Culture and Transfection:
-
Use a cell line that endogenously expresses PR or transfect cells with a PR expression vector.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more PREs. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be included for normalization.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells into a 96-well plate.
-
After allowing the cells to adhere, treat them with a serial dilution of MPA. Include a vehicle control and a positive control (e.g., progesterone).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for PR activation and expression of the luciferase reporter gene.
-
-
Cell Lysis:
-
Remove the culture medium and add a passive lysis buffer to each well.
-
Incubate for a short period to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent, which contains the substrate luciferin, to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
If a dual-luciferase system is used, add a second reagent to quench the firefly luciferase signal and activate the Renilla luciferase, and then measure the second signal.[16]
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of MPA.
-
Calculate the EC50 value (the concentration of MPA that produces 50% of the maximal response) to determine its potency.
-
Conclusion
This compound exerts its biological effects through a complex interplay of genomic and non-genomic actions on progesterone receptors. Its ability to bind not only to PR but also to androgen and glucocorticoid receptors contributes to its broad pharmacological profile. The transcriptional activity of the MPA-PR complex is finely tuned by the recruitment of co-activators and co-repressors, leading to the regulation of a diverse set of target genes. Furthermore, the rapid activation of intracellular signaling cascades adds another layer of complexity to its mechanism of action. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design and development of next-generation progestin-based therapies with enhanced efficacy and safety.
References
- 1. The progestational and androgenic properties of this compound: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone and glucocorticoid receptors recruit distinct coactivator complexes and promote distinct patterns of local chromatin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 10. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 162289 - Binding affinity against human progesterone receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
An In-depth Technical Guide to the Molecular Signaling Pathways of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in clinical practice for contraception, hormone replacement therapy, and the treatment of gynecological disorders.[1] Its therapeutic effects and side effects are underpinned by a complex network of molecular signaling pathways. This technical guide provides a comprehensive overview of the core molecular mechanisms of MPA, detailing its interactions with steroid hormone receptors and the subsequent downstream signaling cascades. We present quantitative data on its receptor binding and effects on gene expression, detailed protocols for key experimental assays, and visual diagrams of the primary signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic derivative of progesterone (B1679170), designed to be more resistant to metabolism, thereby improving its pharmacokinetic properties.[2] It is a cornerstone of many hormonal therapies, valued for its potent progestational activity.[1] However, its clinical profile is also marked by a range of side effects, including menstrual irregularities, weight gain, and in some cases, an increased risk for certain cancers and cardiovascular events.[3][4] These diverse effects are a direct consequence of its molecular interactions, which extend beyond its primary target, the progesterone receptor (PR). MPA exhibits significant cross-reactivity with other steroid hormone receptors, most notably the glucocorticoid receptor (GR), leading to a complex and context-dependent signaling profile.[5][6] Understanding these intricate pathways is crucial for optimizing its therapeutic use and for the development of next-generation progestins with improved safety and efficacy.
Receptor Interactions and Binding Affinities
The biological actions of MPA are initiated by its binding to intracellular steroid hormone receptors. While it was developed as a PR agonist, MPA also demonstrates considerable affinity for the glucocorticoid receptor (GR) and androgen receptor (AR).[7][8] This promiscuity is a key determinant of its broad physiological and pathological effects.
Progesterone Receptor (PR) Signaling
As a progestin, the primary mechanism of action for MPA is through the activation of the progesterone receptor. Upon binding, MPA induces a conformational change in the PR, leading to its dimerization and translocation to the nucleus. There, the MPA-PR complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This genomic pathway is central to its effects on the menstrual cycle, contraception, and in hormone replacement therapy.
Glucocorticoid Receptor (GR) Signaling
A significant aspect of MPA's molecular profile is its high binding affinity for the glucocorticoid receptor.[5][9] This interaction is responsible for many of its non-progestational effects, including some of the observed side effects like weight gain and potential metabolic changes.[4] The binding of MPA to the GR can lead to the transactivation of glucocorticoid-responsive genes and the transrepression of inflammatory pathways, such as those mediated by NF-κB and AP-1.[1][10]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of this compound and related hormones to the Progesterone and Glucocorticoid receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Reference |
| This compound | Glucocorticoid Receptor | 10.8 | 42% (vs. Dexamethasone) | [5][9] |
| Dexamethasone (Reference) | Glucocorticoid Receptor | 4.2 | 100% | [9] |
| Norethisterone Acetate | Glucocorticoid Receptor | 270 | - | [9] |
| Progesterone | Glucocorticoid Receptor | 215 | - | [9] |
| Cortisol | Glucocorticoid Receptor | - | 25% (vs. Dexamethasone) | [5] |
Downstream Signaling Pathways
The activation of PR and GR by MPA initiates a cascade of downstream signaling events that ultimately mediate its diverse biological effects. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
RANKL Signaling Pathway
The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) pathway is a critical mediator of MPA's effects in the mammary gland. MPA has been shown to induce the expression of RANKL in mammary epithelial cells.[11] This induction is thought to play a role in progestin-driven breast cell proliferation and may be a contributing factor to the increased risk of breast cancer associated with long-term MPA use.[11]
STAT5 Signaling Pathway
Signal Transducer and Activator of Transcription 5 (STAT5) is a key signaling molecule involved in cell proliferation and differentiation, particularly in the mammary gland. MPA has been shown to induce the phosphorylation and activation of STAT5.[2] Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in mammary gland development and milk protein synthesis.[2]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Studies have shown that MPA can rapidly activate the MAPK/ERK pathway.[12] However, the functional consequences of this activation appear to be cell-type specific. In some contexts, MPA-induced ERK activation leads to cell proliferation, while in others, it does not, suggesting a divergence in the downstream signaling events.[13]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. MPA has been demonstrated to activate the PI3K/Akt pathway in various cell types, including breast cancer cells.[14] This activation can lead to the phosphorylation of downstream targets that promote cell cycle progression and inhibit apoptosis.
Effects on Gene Expression and Cell Proliferation
The modulation of these signaling pathways by MPA results in widespread changes in gene expression, which in turn drive its physiological and therapeutic effects, as well as its side effects.
Regulation of Gene Expression
MPA treatment has been shown to alter the expression of a multitude of genes in a cell-type and context-dependent manner. For example, in myometrial cells, MPA down-regulates the expression of inflammatory cytokines such as IL-1B and IL-6, as well as contraction-associated proteins, contributing to uterine quiescence during pregnancy.[12][15] Conversely, in vaginal epithelial cells, MPA can decrease the expression of genes related to cell-cell adhesion, potentially compromising barrier integrity.[10]
Table of MPA-Regulated Gene Expression
| Gene | Tissue/Cell Type | Effect of MPA Treatment | Fold Change (approx.) | Reference |
| IL-11 | Myometrium | Down-regulation | 4.3 | [15][16] |
| IL-24 | Myometrium | Down-regulation | 2.2 | [15][16] |
| RANKL | Mammary Epithelial Cells | Up-regulation | >1000 | [11] |
| Cyclin D1 | Breast Cancer Cells | Up-regulation | Varies | - |
| Cell Adhesion Genes | Vaginal Epithelial Cells | Down-regulation | Varies | [10] |
Impact on Cell Proliferation
The effect of MPA on cell proliferation is a critical aspect of both its therapeutic applications and its potential risks. In hormone-dependent breast cancer cells, MPA can inhibit cell growth.[8] However, in other contexts, particularly in combination with estrogens, it may promote proliferation. The net effect on cell proliferation is a complex interplay of the various signaling pathways activated by MPA.
Detailed Experimental Protocols
To facilitate further research into the molecular mechanisms of MPA, this section provides detailed methodologies for key experiments commonly used to study its effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of MPA for its receptor targets.
Objective: To quantify the affinity (Ki) of this compound for the Progesterone Receptor and Glucocorticoid Receptor.
Materials:
-
Radiolabeled ligand (e.g., [³H]progesterone or [³H]dexamethasone)
-
Unlabeled MPA
-
Receptor source (e.g., cell lysates or purified receptor)
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare cell lysates or purified receptors containing the target receptor (PR or GR). Determine the protein concentration of the preparation.
-
Assay Setup: In a 96-well plate, set up reactions containing the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MPA. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of MPA. Plot the data and use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[17]
References
- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stat5a and Stat5b by tyrosine phosphorylation is tightly linked to mammary gland differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Progestin this compound Affects HIV-1 Production in Human Lymphoid Tissue Explants in a Dose-Dependent and Glucocorticoid-like Fashion [mdpi.com]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. Androgen receptor agonist activity of the synthetic progestin, this compound, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional response of vaginal epithelial cells to this compound treatment results in decreased barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The Pharmacokinetics and Metabolism of Injectable Medroxyprogesterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Injectable Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), commonly known as Depo-Provera®, is a long-acting reversible contraceptive and is also used in the treatment of certain hormone-dependent cancers.[1][2][3] Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic properties. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of injectable MPA. It includes a summary of key quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows to support further research and development.
Pharmacokinetics
The pharmacokinetic profile of injectable MPA is characterized by its slow absorption from the intramuscular site of injection, leading to a prolonged duration of action.[4]
Absorption
Following a single 150 mg intramuscular (IM) injection, MPA is slowly released from the muscle depot into systemic circulation.[4] MPA is detectable in serum within 30 minutes of administration.[4] Plasma concentrations of MPA gradually increase for approximately three weeks, reaching peak levels (Cmax) that range from 1 to 7 ng/mL.[1][5] After reaching this peak, concentrations generally plateau for about three months before beginning a slow, exponential decline.[4]
Distribution
Once in circulation, MPA is highly protein-bound, with an average binding of 86%.[1][5] This binding is primarily to serum albumin.[1][5] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[1][5] The volume of distribution for MPA is approximately 20 L.[6]
Metabolism
MPA is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][5] In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the overall metabolism of MPA.[2][3][7] The metabolic processes are complex, involving multiple transformations. The primary metabolic pathways include:
-
Hydroxylation: This is a major route, occurring at the 1β, 2β, and 6β positions.[6][8]
-
Ring A and/or Side-Chain Reduction: This process alters the core steroid structure.[1]
-
Loss of the Acetyl Group: De-acetylation is another key metabolic step.[1]
These transformations result in the formation of more than 10 different metabolites.[1][5] The major hydroxylated metabolites are subsequently metabolized further.[6][8]
Excretion
Following metabolism, the concentrations of MPA decrease exponentially, becoming undetectable (<100 pg/mL) between 120 to 200 days after the initial injection.[1][5] The apparent elimination half-life following a single IM injection is approximately 50 days.[1][5][9] The majority of MPA metabolites are excreted in the urine, primarily as glucuronide conjugates, with only minor amounts excreted as sulfates.[1][5] The effects of renal or hepatic impairment on the pharmacokinetics of injectable MPA have not been formally established.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a standard 150 mg intramuscular injection of MPA.
| Parameter | Value | Source |
| Dose (Formulation) | 150 mg (Injectable Suspension, IM) | [1][5] |
| Peak Plasma Concentration (Cmax) | 1 - 7 ng/mL | [1] |
| Time to Peak (Tmax) | ~3 weeks | [1][9] |
| Apparent Elimination Half-Life (T½) | ~50 days | [1][5][9] |
| Plasma Protein Binding | ~86% (primarily to albumin) | [1][5][6] |
| Time to Undetectable Levels | 120 - 200 days (<100 pg/mL) | [1][5] |
Metabolism of Medroxyprogesterone Acetate
The metabolism of MPA is a multi-step process predominantly mediated by the CYP3A4 enzyme in the liver. The initial phase involves oxidative transformations, primarily hydroxylation, which increases the water solubility of the compound. These phase I metabolites can then undergo further metabolism or be conjugated (phase II reaction) before being eliminated.
Experimental Protocols
The quantification of MPA in biological matrices is essential for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.
Analytical Methodologies
The choice of analytical method depends on the required sensitivity, specificity, and throughput. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used method due to its high sensitivity and specificity.[10][11][12]
| Method | Lower Limit of Quantification (LLOQ) | Intra/Inter-assay Precision (%CV) | Key Features |
| LC-MS/MS | 0.1 - 200 pg/mL | < 15.2% | High sensitivity and specificity; considered the gold standard for PK studies.[10][11] |
| GC-MS | ~0.5 ng/mL | < 15% | Requires derivatization to improve volatility; less common than LC-MS/MS.[10] |
| Radioimmunoassay (RIA) | Not specified; can detect <100 pg/mL | Not specified | Historically used in early studies; may have cross-reactivity issues.[1] |
Standard Experimental Workflow: LC-MS/MS Quantification
A typical workflow for the quantification of MPA in human plasma using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed LC-MS/MS Protocol
The following table provides an example of a detailed protocol based on published methods.[10][11]
| Step | Parameter | Details |
| Sample Preparation | Extraction | Liquid-Liquid Extraction (LLE) using 1.0 mL plasma and 5.0 mL of N-hexane.[10] |
| Internal Standard | Megestrol Acetate.[10] | |
| Chromatography | LC System | Agilent 1200 series or equivalent.[10] |
| Column | Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm) or Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm).[10][11] | |
| Mobile Phase | Methanol and 0.1% formic acid in water (72:28, v/v).[10] | |
| Flow Rate | 0.2 mL/min.[10] | |
| Column Temperature | 40°C.[10] | |
| Mass Spectrometry | Instrument | Triple quadrupole mass spectrometer (e.g., API 4000).[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[10] | |
| Scan Mode | Selected Reaction Monitoring (SRM).[10] | |
| MRM Transitions | MPA: m/z 387.3 → 327.4; Internal Standard: m/z 385.3 → 325.4.[10] |
Conclusion
The injectable formulation of this compound provides a long-acting contraceptive effect due to its slow absorption and extended elimination half-life. It undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme system, into numerous metabolites that are subsequently excreted in the urine. Understanding these pharmacokinetic and metabolic characteristics is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and guiding the development of future long-acting hormonal therapies. The analytical methods outlined provide a robust framework for the precise quantification of MPA, which is fundamental to conducting clinical and non-clinical pharmacokinetic evaluations.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Metabolism of this compound (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of human cytochrome P450 3A4 in metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of depot this compound contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid Quantification of this compound (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Medroxyprogesterone Acetate on Gonadotropin Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is a potent suppressor of gonadotropin secretion. Its primary mechanism of action involves binding to progesterone (B1679170) receptors (PRs) within the hypothalamus and pituitary gland, leading to a cascade of events that ultimately inhibits the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to MPA's impact on the hypothalamic-pituitary-gonadal (HPG) axis.
Core Mechanism of Action
Medroxyprogesterone acetate exerts its inhibitory effects on gonadotropin secretion through a multi-faceted approach targeting key components of the HPG axis.
Hypothalamic Action: Suppression of GnRH Secretion
MPA's primary central action is the suppression of the GnRH pulse generator in the hypothalamus.[1] By binding to progesterone receptors on hypothalamic neurons, including potentially the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, MPA alters the pulsatile release of GnRH. This disruption in the frequency and amplitude of GnRH pulses is a critical step in the suppression of gonadotropin secretion. While the direct interaction with the kisspeptin (B8261505) system is an area of ongoing research, progestins are known to modulate this key regulatory pathway of GnRH release.
Pituitary Action: Direct Inhibition of Gonadotrophs
MPA also acts directly on the gonadotroph cells of the anterior pituitary gland.[2] Binding of MPA to progesterone receptors in these cells leads to a decrease in their sensitivity to GnRH.[1] This is achieved through the modulation of intracellular signaling pathways that are normally activated by GnRH, resulting in reduced synthesis and secretion of both LH and FSH.[3]
Signaling Pathways
The inhibitory effects of MPA on gonadotropin secretion are mediated by the activation of progesterone receptors, which can trigger both genomic and non-genomic signaling pathways.
Genomic Pathway
Upon binding MPA, the nuclear progesterone receptor undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes. This leads to the recruitment of co-repressors or displacement of co-activators, ultimately suppressing the transcription of genes essential for gonadotropin synthesis and secretion.
Non-Genomic Pathway
MPA can also initiate rapid, non-genomic signaling cascades through membrane-associated progesterone receptors (mPRs).[4] Activation of these receptors can lead to the modulation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPK), which can in turn influence ion channel activity and the machinery involved in hormone secretion.[5][6]
Quantitative Data on Gonadotropin Suppression
The administration of MPA leads to a quantifiable reduction in circulating levels of LH and FSH. The degree of suppression is dependent on the dose, route of administration, and the individual's physiological state.
| Study Population | MPA Dosage | Effect on LH | Effect on FSH | Reference |
| Girls with Precocious Puberty | Depo-Provera (IM) | Significantly lower plasma LH levels compared to normal prepubertal girls.[2] | No significant effect on FSH levels.[2] | Warren et al., 1975[2] |
| Post-menopausal Women | 200 mg/day (oral) for 10 days | Lowered basal secretion and amplitude of response to GnRH.[1] | Lowered basal secretion. | Marchesoni et al., 1983[1] |
| Adult Female Rhesus Monkeys | 50 mg followed by 100 mg (IM) | Inhibition of LH surge for over 6 months.[1] | - | Mora et al., 1979[1] |
| Hyper-responder Women (IVF) | 20 mg/day (oral) | Prevention of premature LH surge.[7] | - | Sharma et al., 2023[7] |
| Animal Model | MPA Dosage | Effect on Gonadotropin Pulses | Reference |
| Ovariectomized Ewes | Not specified | Progesterone (a natural progestin) inhibits GnRH pulse frequency.[8] | Goodman et al.[8] |
| Ovariectomized Rhesus Monkeys | Progesterone implants (1.5, 3, and 5 ng/ml) | Higher doses (3 and 5 ng/ml) blocked E2-induced gonadotropin surges.[9] | Terasawa et al., 1984[9] |
Experimental Protocols
In Vitro Studies: Primary Pituitary Cell Culture
This protocol allows for the direct investigation of MPA's effects on gonadotroph function.
Objective: To assess the dose-dependent effect of MPA on basal and GnRH-stimulated LH and FSH secretion from primary pituitary cells.
Methodology:
-
Cell Isolation: Anterior pituitary glands are collected from adult female rats and enzymatically dissociated using trypsin and DNase.
-
Cell Culture: Dispersed cells are plated on poly-D-lysine coated plates and cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) for 48-72 hours to allow for attachment.
-
MPA Treatment: Cells are then treated with varying concentrations of MPA (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a predetermined period (e.g., 24-48 hours).
-
GnRH Stimulation: A subset of wells for each MPA concentration is stimulated with a GnRH agonist (e.g., 10⁻⁸ M) for a short period (e.g., 4 hours).
-
Sample Collection: The culture medium is collected from each well.
-
Hormone Assay: LH and FSH concentrations in the culture medium are quantified using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
In Vivo Studies: Ovariectomized Animal Model
This protocol is designed to study the effects of MPA on gonadotropin secretion in the absence of confounding ovarian steroid feedback.
Objective: To determine the effect of MPA on pulsatile LH and FSH secretion in ovariectomized non-human primates.
Methodology:
-
Animal Model: Adult female rhesus monkeys are ovariectomized and allowed to recover for a period to establish a post-castration rise in gonadotropin levels.
-
MPA Administration: Animals receive a single intramuscular injection of MPA at a specified dose.
-
Blood Sampling: Frequent blood samples (e.g., every 15-20 minutes for 6-8 hours) are collected at various time points before and after MPA administration.
-
Hormone Assay: Plasma concentrations of LH and FSH are measured by radioimmunoassay.
-
Pulse Analysis: The pulsatile nature of LH and FSH secretion is analyzed using a pulse detection algorithm to determine pulse frequency and amplitude.
Radioimmunoassay (RIA) for LH and FSH
Principle: This competitive binding assay utilizes a radiolabeled hormone and a specific antibody to quantify the amount of unlabeled hormone in a sample.
General Procedure:
-
Reagents:
-
Purified LH or FSH standard
-
Radiolabeled LH or FSH (e.g., ¹²⁵I-LH)
-
Specific primary antibody against LH or FSH
-
Secondary antibody (precipitating antibody)
-
Assay buffer
-
-
Assay Setup: A standard curve is prepared with known concentrations of the hormone. Samples and standards are incubated with the primary antibody and the radiolabeled hormone.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Precipitation: The secondary antibody is added to precipitate the antibody-bound hormone complexes.
-
Measurement: The radioactivity of the precipitate is measured using a gamma counter.
-
Calculation: The concentration of the hormone in the samples is determined by comparing their binding to the standard curve.
Conclusion
This compound is a powerful inhibitor of gonadotropin secretion, acting at both the hypothalamic and pituitary levels. Its mechanism of action is primarily mediated through progesterone receptors, leading to a reduction in GnRH pulsatility and decreased pituitary responsiveness to GnRH. The quantitative data from both clinical and preclinical studies consistently demonstrate a dose-dependent suppression of LH and, to a lesser extent, FSH. The experimental protocols outlined in this guide provide a framework for the continued investigation of MPA's complex interactions with the neuroendocrine reproductive axis. A thorough understanding of these mechanisms is crucial for the optimization of its therapeutic applications and the development of novel drug therapies targeting the HPG axis.
References
- 1. This compound: peripheral serum levels and its effects on pituitary and ovarian functions in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on gonadotropin secretion in girls with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. Progesterone receptor assembly of a transcriptional complex along with activator protein 1, signal transducer and activator of transcription 3 and ErbB-2 governs breast cancer growth and predicts response to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A METHOD FOR THE PREPARATION OF FOLLICLE-STIMULATING HORMONE FROM SHEEP PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of GnRH Pulsatility in Ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strength and duration characteristics of the facilitory and inhibitory effects of progesterone on the estrogen-induced gonadotropin surge in the female rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cellular Response to Medroxyprogesterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2][3] Its therapeutic effects and side effects are underpinned by its complex interactions with cellular signaling pathways. This technical guide provides an in-depth overview of the in-vitro cellular responses to MPA, focusing on its mechanisms of action, effects on different cell types, and the experimental protocols used to elucidate these responses. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and investigation of this multifaceted compound.
Mechanism of Action
MPA primarily exerts its effects by binding to and activating intracellular steroid receptors. Its primary target is the progesterone (B1679170) receptor (PR), but it also exhibits affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][4][5] This promiscuity can lead to a complex and sometimes contradictory range of cellular responses depending on the cell type and the relative expression levels of these receptors.[4]
Upon binding to these receptors, MPA induces conformational changes that lead to the receptor's translocation to the nucleus.[1] There, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway ultimately alters protein synthesis and cellular function.
Beyond this classical genomic mechanism, MPA can also trigger rapid, non-genomic signaling events. For instance, in breast cancer cells, MPA has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-κB (NF-κB) cascade, a pathway not directly initiated by DNA binding.[6][7]
Cellular Responses to Medroxyprogesterone Acetate
The in-vitro effects of MPA are highly context-dependent, varying significantly across different cell types. These effects range from inhibition of proliferation and induction of apoptosis in some cancer cells to stimulation of growth in others, as well as modulation of immune and endothelial cell functions.
Cancer Cells
The response of cancer cells to MPA is heterogeneous and often depends on the expression of steroid hormone receptors.
-
Breast Cancer: In estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) breast cancer cell lines such as T-47D, MCF-7, and ZR 75-1, MPA generally inhibits cell growth.[8][9] This anti-proliferative effect is often associated with an accumulation of cells in the G0/G1 phase of the cell cycle.[8][9] Conversely, in some breast cancer models, MPA can promote proliferation, potentially through the upregulation of cyclin D1 via the PI3K/Akt/NF-κB pathway.[6][7] MPA can also protect PR-positive breast cancer cells from apoptosis induced by serum starvation.[10] Interestingly, in ER- and PR-negative breast cancer cells that express the androgen receptor (AR), such as MFM-223, MPA can inhibit proliferation by acting as an AR agonist.[5]
-
Endometrial Cancer: The effect of MPA on endometrial cancer cells in vitro is varied. While some studies report no significant growth-inhibitory effects on cell lines like HEC-1, KLE, and RL95-2, others have shown that MPA can act as a radiosensitizer, potentially by prolonging the G2 phase of the cell cycle.[11][12] In certain endometrial cancer cell lines, MPA has demonstrated anti-proliferative activity.[13]
-
Colon Cancer: In colon cancer cell lines HT29 and HCT116, MPA has been shown to inhibit proliferation by inducing cell cycle arrest at the G0/G1 phase.[14] This effect is mediated by a decrease in cyclin E expression and an increase in the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[14]
Endometrial and Endothelial Cells
-
Endometrial Stromal Cells: MPA exerts significant anti-proliferative effects on endometrial stromal cells in vitro, suggesting a direct mechanism for its therapeutic effect in conditions like endometriosis.[15]
-
Endothelial Cells: The effects of MPA on endothelial cells are complex and differ from those of natural progesterone. While both can decrease the adhesion of leukocytes to endothelial cells, MPA is more potent in inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[16][17] However, unlike progesterone, MPA does not appear to stimulate nitric oxide synthesis and can interfere with the beneficial vascular effects of estradiol.[16][17] MPA's effects on vascular remodeling include the enhancement of capillary-like tube formation, an effect that appears to be dependent on platelet activation.[18]
Immune Cells
MPA exhibits immunomodulatory properties. It has been shown to inhibit the activation of T cells and plasmacytoid dendritic cells (pDCs) in response to T-cell receptor and Toll-like receptor (TLR) mediated activation.[19] In peripheral blood mononuclear cells (PBMCs) from cancer patients, MPA can reduce the in-vitro production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-α, as well as serotonin (B10506).[20] Furthermore, at low concentrations, MPA can enhance the in-vitro production of specific IgG antibodies by splenocytes from immunized mice.[21] In contrast, some studies suggest that depot MPA (DMPA) may increase the number of immune cells, including T cells and macrophages, in vaginal mucosal tissues.[22]
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound.
| Cell Line | Effect | Concentration | Method | Outcome | Reference |
| Breast Cancer | |||||
| T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361 | Growth Inhibition | 0.04 nM - >100 nM | Not Specified | Significant inhibition in ER+/PR+ cells | [8] |
| T-47D | Cell Proliferation | 10 nM | Cell Counting | 1.6-fold induction after 48h | [6] |
| T-47D | Cyclin D1 Expression | 10 nM | Not Specified | 3.3-fold induction | [6] |
| T-47D, MCF-7, H466-B (PR+) | Protection from Apoptosis | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [10] |
| MDA-MB-231 (PR-) | No Protection from Apoptosis | 10 nM | Not Specified | No protection against serum depletion-induced apoptosis | [10] |
| MFM-223 (ER-/PR-/AR+) | Proliferation Inhibition | 10 nM | Not Specified | Effective inhibition of proliferation | [5] |
| Endometrial Cancer | |||||
| HEC-1, KLE, RL95-2, UM-EC-1 | Growth Inhibition | 0.1-10 µM | Growth Experiments | No significant sensitivity to MPA | [12] |
| RL95-2 | Proliferation Inhibition | IC50 > 100 µmol/L (72h) | Not Specified | Weak inhibitory activity | [13] |
| Colon Cancer | |||||
| HT29, HCT116 | Proliferation Inhibition | Not Specified | Cell Growth & WST-1 Assays | Inhibition of proliferation | [14] |
| Endometrial Stromal Cells | |||||
| Primary Cultures | Proliferation Inhibition | Not Specified | [3H]-thymidine incorporation | Significant antiproliferative effects | [15] |
| Immune Cells | |||||
| Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis | 10⁻⁵ M | Not Specified | Negative effect on acidic pH induced apoptosis | [23] |
| CD34+ cells | Apoptosis | 100 ng/ml | Not Specified | Negative effect on acidic pH-induced apoptosis | [24] |
| Splenocytes | IgG Production | 10⁻⁹ M and 10⁻¹⁰ M | Not Specified | Significant enhancement of specific IgG production | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are outlines of key experimental protocols commonly used to investigate the cellular responses to MPA.
Cell Proliferation Assays
Objective: To quantify the effect of MPA on cell growth and viability.
Common Methods:
-
Cell Counting with Trypan Blue Exclusion:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MPA or vehicle control for the desired duration.
-
Harvest cells using trypsinization.
-
Stain the cell suspension with trypan blue.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
MTT or WST-1 Assay:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with MPA or vehicle control.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
[3H]-Thymidine Incorporation Assay:
-
Culture cells in the presence of MPA or vehicle control.
-
Add [3H]-thymidine to the culture medium for a defined period.
-
Harvest the cells and measure the amount of incorporated radioactivity, which reflects the rate of DNA synthesis and cell proliferation.[15]
-
Apoptosis Assays
Objective: To determine if MPA induces or inhibits programmed cell death.
Common Methods:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining:
-
Treat cells with MPA or an apoptosis-inducing agent in the presence or absence of MPA.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[25]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize MPA-treated and control cells.
-
Incubate cells with a mixture of TdT and fluorescently labeled dUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Cycle Analysis
Objective: To determine the effect of MPA on the distribution of cells in different phases of the cell cycle.
Method:
-
Treat cells with MPA or vehicle control for a specific duration.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins involved in MPA-regulated signaling pathways.
Method:
-
Lyse MPA-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Visualizations
MPA's diverse cellular effects are mediated through a network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
MPA-Induced Cell Cycle Arrest in Colon Cancer Cells
Caption: MPA-induced G0/G1 cell cycle arrest in colon cancer cells.
MPA-Induced Proliferation in Breast Cancer Cells via PI3K/Akt/NF-κB
Caption: MPA-induced proliferation in breast cancer cells via PI3K/Akt/NF-κB.
Experimental Workflow for Cell Proliferation Assay
Caption: General workflow for an in-vitro cell proliferation assay.
Conclusion
The in-vitro cellular response to this compound is a complex interplay of receptor activation, genomic and non-genomic signaling, and cell-type specific factors. This guide provides a foundational understanding of these processes, summarizing key findings and outlining essential experimental protocols. For researchers and professionals in drug development, a thorough comprehension of these in-vitro effects is critical for predicting in-vivo responses, understanding therapeutic mechanisms, and identifying potential adverse effects. Further research is warranted to fully dissect the context-dependent signaling networks modulated by MPA and to leverage this knowledge for the development of more targeted and effective therapeutic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. This compound inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces cell proliferation through up-regulation of cyclin D1 expression via phosphatidylinositol 3-kinase/Akt/nuclear factor-kappaB cascade in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of this compound on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis inhibition mediated by this compound treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitizing effect of this compound on endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct effects of this compound, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [PDF] Differential signal transduction of progesterone and this compound in human endothelial cells. | Semantic Scholar [semanticscholar.org]
- 18. In vitro effects of progesterone and the synthetic progestin this compound on vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound reduces the in vitro production of cytokines and serotonin involved in anorexia/cachexia and emesis by peripheral blood mononuclear cells of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound enhances in vivo and in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Depot this compound Increases Immune Cell Numbers and Activation Markers in Human Vaginal Mucosal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The in-vitro effects of this compound on acidic pH induced apoptosis of periferal blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]
- 24. The effects of this compound on apoptosis of CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 凋亡分析检测 [sigmaaldrich.com]
Medroxyprogesterone Acetate: An In-Depth Technical Guide to its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interactions with multiple nuclear receptors. This technical guide provides a comprehensive overview of the binding, functional activity, and signaling pathways of MPA with respect to the progesterone (B1679170) (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development and endocrine pharmacology.
Data Presentation: Quantitative Analysis of MPA-Nuclear Receptor Interactions
The following tables summarize the quantitative data on the binding affinity and functional activity of Medroxyprogesterone Acetate with various nuclear receptors.
Table 1: Binding Affinity of this compound for Nuclear Receptors
| Nuclear Receptor | Ligand | Ki (nM) | Kd (nM) | Relative Binding Affinity (%) | Cell Line/System | Reference |
| Glucocorticoid Receptor (GR) | MPA | 10.8 | - | 42 (vs. Dexamethasone) | Human Mononuclear Leukocytes | [2][3] |
| Glucocorticoid Receptor (GR) | MPA | 3.7 | - | - | Canine Liver Cytosol | [4] |
| Androgen Receptor (AR) | MPA | - | 3.6 | - | MFM-223 human mammary cancer cells | [5] |
| Androgen Receptor (AR) | MPA | - | 2.1 | - | MCF-7 and EFM-19 human breast cancer cells | [6][7] |
| Mineralocorticoid Receptor (MR) | MPA | ~100-fold lower than Progesterone | - | - | Not Specified | [8] |
Table 2: Functional Activity of this compound on Nuclear Receptors
| Nuclear Receptor | Activity | EC50 (nM) | IC50 (nM) | Assay System | Reference |
| Progesterone Receptor (PR) | Agonist | Potent | - | Various | [9] |
| Androgen Receptor (AR) | Agonist | Effective at 10 | - | MFM-223 cell proliferation | [5] |
| Glucocorticoid Receptor (GR) | Agonist (Transactivation) | 7.2 | - | Not Specified | [2] |
| Glucocorticoid Receptor (GR) | Agonist (Transrepression) | 2.7 | - | Not Specified | [2] |
| Mineralocorticoid Receptor (MR) | No Agonist Activity | - | - | Not Specified | [8] |
Signaling Pathways
This compound exerts its biological effects by binding to intracellular nuclear receptors. This binding event initiates a cascade of molecular interactions, leading to the modulation of target gene expression.
Progesterone Receptor (PR) Signaling Pathway
As a potent progestin, the primary mechanism of action of MPA is through the activation of the progesterone receptor.[9][10] Upon binding MPA, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The activated PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to either the recruitment of co-activators and enhancement of transcription or the recruitment of co-repressors and inhibition of transcription.[11]
MPA-mediated Progesterone Receptor signaling pathway.
Androgen Receptor (AR) Signaling Pathway
MPA exhibits androgenic activity by binding to and activating the androgen receptor.[12][13] This interaction can lead to the inhibition of cell proliferation in certain breast cancer cell lines.[5] The signaling cascade is analogous to that of the progesterone receptor, involving ligand binding, receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) to regulate gene expression.
MPA-mediated Androgen Receptor signaling pathway.
Glucocorticoid Receptor (GR) Signaling Pathway
MPA possesses glucocorticoid-like activity, which can contribute to some of its side effects.[14][15] It binds to the glucocorticoid receptor, leading to the transactivation and transrepression of glucocorticoid-responsive genes.[2] For instance, MPA has been shown to stimulate the expression of α-ENaC and sgk1, classic mineralocorticoid target genes, through the GR.[4][16]
MPA-mediated Glucocorticoid Receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of MPA's interactions with nuclear receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of MPA for a specific nuclear receptor.
Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare whole-cell lysates or purified nuclear receptor protein from a relevant cell line (e.g., human mononuclear leukocytes for GR).[3] Determine the protein concentration of the preparation.
-
Reaction Setup: In a microplate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dexamethasone for GR), and varying concentrations of unlabeled MPA.[3] Include control wells with no MPA (total binding) and wells with a high concentration of a known ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.[17]
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each MPA concentration. Plot the percentage of specific binding against the logarithm of the MPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This assay is used to measure the functional activity (agonist or antagonist) of MPA on a specific nuclear receptor.
Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a specific cancer cell line) in appropriate media. Co-transfect the cells with two plasmids: one that expresses the nuclear receptor of interest (e.g., human GR) and a reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (e.g., a GRE-luciferase reporter).[18][19] A control plasmid expressing Renilla luciferase can also be co-transfected for normalization of transfection efficiency.
-
Cell Treatment: After allowing time for plasmid expression, treat the cells with a range of concentrations of MPA. For antagonist assays, co-treat with a known agonist. Include vehicle-only controls.
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[20][21]
-
Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the resulting luminescence. If a dual-luciferase system is used, subsequently add a quenching reagent followed by the Renilla luciferase substrate and measure the second luminescence signal.[21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the MPA concentration. For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonist activity, determine the IC50 value.
Conclusion
This compound exhibits a complex pharmacological profile characterized by its potent progestogenic activity and significant interactions with the androgen and glucocorticoid receptors. Its low affinity for the mineralocorticoid receptor suggests minimal direct mineralocorticoid effects. The data and protocols presented in this guide offer a robust foundation for further research into the nuanced mechanisms of MPA action, aiding in the development of more selective and safer hormonal therapies. A thorough understanding of MPA's engagement with this spectrum of nuclear receptors is paramount for optimizing its clinical use and mitigating potential adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor agonist activity of the synthetic progestin, this compound, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Androgen and glucocorticoid receptor-mediated inhibition of cell proliferation by this compound in ZR-75-1 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. eubopen.org [eubopen.org]
- 19. scispace.com [scispace.com]
- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 21. assaygenie.com [assaygenie.com]
Downstream Gene Expression Changes from Medroxyprogesterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream gene expression changes induced by Medroxyprogesterone Acetate (MPA), a synthetic progestin widely used in hormone therapy and contraception. This document summarizes the core signaling pathways, presents quantitative gene expression data, and details the experimental protocols used to elucidate these molecular effects.
Introduction: The Multifaceted Genomic Impact of MPA
This compound exerts its biological effects primarily by binding to and activating the progesterone (B1679170) receptor (PR), a nuclear transcription factor.[1] Upon ligand binding, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[1] However, the pharmacological actions of MPA are complex, as it can also bind to and activate other steroid receptors, notably the glucocorticoid receptor (GR) and the androgen receptor (AR).[2] This promiscuity results in a wide-ranging and context-dependent impact on the transcriptome, influencing pathways involved in cell proliferation, inflammation, and metabolism.[2][3] Understanding these downstream gene expression changes is critical for both elucidating the therapeutic mechanisms of MPA and understanding its potential side effects.
Downstream Signaling Pathways of MPA
MPA-initiated signaling is not confined to a single pathway but rather a network of interactions involving multiple receptors and transcription factors. The primary pathways are detailed below.
Progesterone Receptor (PR) Signaling
The canonical pathway of MPA action is through the PR. Upon activation, the PR dimerizes and binds to PREs to regulate a host of genes. In breast cancer cells, MPA, acting through the PR, regulates a transcriptome that largely overlaps with that of natural progesterone.[2] A key downstream effector of PR signaling in mammary tissue is the Receptor Activator of Nuclear Factor κB Ligand (RANKL).[4][5] The induction of RANKL by progestins is a critical paracrine signaling event that mediates mammary epithelial proliferation.[4]
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Receptor activator for nuclear factor-κB ligand signaling promotes progesterone-mediated estrogen-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxyprogesterone Acetate's Impact on Endometrial Tissue Development: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, plays a crucial role in modulating endometrial tissue development and function. Its therapeutic applications range from contraception and hormone replacement therapy to the treatment of endometrial hyperplasia and carcinoma.[1][2][3] This technical guide provides a comprehensive overview of the molecular and cellular impact of MPA on the endometrium, intended for researchers, scientists, and drug development professionals. We delve into its mechanism of action, detailing its interaction with progesterone (B1679170) receptors and the subsequent downstream effects on gene expression and signaling pathways. This guide summarizes key quantitative data on the histological and molecular changes induced by MPA, presents detailed experimental protocols for studying these effects, and provides visual representations of the underlying biological processes through signaling pathway and experimental workflow diagrams.
Introduction to Medroxyprogesterone Acetate (MPA)
This compound is a derivative of progesterone with enhanced metabolic stability, leading to a prolonged duration of action.[2] It is widely utilized in clinical practice for a variety of indications related to the regulation of the female reproductive cycle and the management of hormone-responsive gynecological conditions.[2][3] Its primary therapeutic effects are exerted through its potent progestogenic activity, which modulates the growth and differentiation of the endometrial lining of the uterus.[1]
MPA is used for:
-
Contraception: By inhibiting gonadotropin secretion, it prevents follicular maturation and ovulation, and also thickens cervical mucus.[1][4]
-
Hormone Replacement Therapy: In combination with estrogen, MPA helps prevent estrogen-induced endometrial hyperplasia in postmenopausal women.[1]
-
Treatment of Gynecological Disorders: It is used to manage secondary amenorrhea, abnormal uterine bleeding, endometriosis, and as a palliative treatment for endometrial and renal carcinomas.[2][3]
Molecular Mechanism of Action
MPA exerts its physiological effects primarily by binding to and activating intracellular progesterone receptors (PRs), which are members of the nuclear receptor superfamily of transcription factors.[1][3] The binding of MPA to PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.
Progesterone Receptor Signaling Pathway
The MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This can result in either the activation or repression of gene expression, depending on the specific gene and the cellular context.
Impact on Gene Expression
MPA significantly alters the gene expression profile of endometrial cells. Studies have shown that MPA down-regulates the expression of genes involved in inflammation, growth factor activity, and cell proliferation.[5][6][7] Conversely, it up-regulates genes associated with differentiation and the secretory transformation of the endometrium.
Effects on Endometrial Tissue Development
The primary effect of MPA on the endometrium is to induce a transition from a proliferative to a secretory state, which is essential for implantation and the maintenance of pregnancy.[1] In the absence of pregnancy, the withdrawal of progestin support leads to the shedding of the endometrial lining.
Histological and Cellular Changes
MPA administration leads to distinct histological changes in the endometrium, including:
-
Glandular Development: Increased tortuosity and secretory activity of the endometrial glands.
-
Stromal Decidualization: Transformation of stromal fibroblasts into specialized secretory decidual cells.
-
Vascularization: Increased development of spiral arterioles to support a potential pregnancy.[1]
-
Anti-proliferative Effects: MPA counteracts the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia and carcinoma.[1][2] It achieves this by reducing the expression of nuclear estrogen receptors and inhibiting DNA synthesis in endometrial epithelial cells.[2]
Quantitative Data on MPA's Effects
The following tables summarize quantitative data from various studies on the effects of MPA on endometrial tissue.
Table 1: Effect of MPA on Endometrial Thickness
| Study Population | MPA Dosage and Duration | Baseline Endometrial Thickness (mm) | Post-MPA Endometrial Thickness (mm) | Change in Thickness (mm) | p-value | Reference |
| Women with Recurrent Implantation Failure | Not specified | 5.80 ± 0.91 | 8.47 ± 1.09 | 2.66 (95% CI: 2.43 to 2.89) | < 0.001 | [8] |
| Patients with Endometrial Carcinoma and Atypical Hyperplasia | Not specified | Statistically significant decrease over 6 months | Not specified | Significant thinning | < 0.017 | [9][10] |
| Female Rattus norvegicus Wistar strain | 0.05 ml | Not specified | Significant decrease | Not specified | < 0.05 | [11] |
Table 2: Effect of MPA on Gene and Protein Expression in Endometrial/Myometrial Tissue
| Gene/Protein | Cell/Tissue Type | MPA Concentration and Duration | Fold Change/Effect | p-value | Reference |
| IL-1B, IL-6, PTGS2, GJA1 | Human Myometrial Explants | 100 nM for 65 h | Significant down-regulation | Not specified | [5][6][7] |
| IL-11 | Human Myometrial Explants | 100 nM for 65 h | 4.3-fold down-regulation | < 0.001 | [5][7] |
| IL-24 | Human Myometrial Explants | 100 nM for 65 h | 2.2-fold down-regulation | < 0.001 | [5][7] |
| TGF-alpha mRNA | Ishikawa Endometrial Adenocarcinoma Cells | 0.6 nM | Significant decrease | Not specified | [12] |
| Estrogen Receptor (ER) | Endometrioid Endometrial Adenocarcinoma | 400 mg IM for 21-24 days | No significant change | Not specified | [13] |
| Progesterone Receptor (PR) | Endometrioid Endometrial Adenocarcinoma | 400 mg IM for 21-24 days | Significant down-regulation | Not specified | [13] |
| Ki-67 | Endometrioid Endometrial Adenocarcinoma | 400 mg IM for 21-24 days | Significant down-regulation | Not specified | [13] |
| Bcl-2 | Endometrioid Endometrial Adenocarcinoma | 400 mg IM for 21-24 days | Significant down-regulation | Not specified | [13] |
| Cleaved Caspase-3 (Casp3) | Endometrioid Endometrial Adenocarcinoma | 400 mg IM for 21-24 days | No significant change | Not specified | [13] |
Table 3: Effect of MPA on Cell Proliferation
| Cell Type | MPA Concentration | Effect on Proliferation | p-value | Reference |
| Human Endometrial Stromal Cells | Not specified | Significant antiproliferative effect | < 0.05 | [14] |
| Ishikawa & HEC-50 Endometrial Adenocarcinoma Cells | 0.6 nM (half-maximal inhibition) | Time- and dose-dependent inhibition | Not specified | [12] |
| Mouse Endometrial Glandular Cells | 2 mg/mouse s.c. injections | Tended to decrease PCNA-labeling index | Not specified | [15] |
Experimental Protocols
This section details common methodologies used to investigate the effects of MPA on endometrial tissue.
In Vitro Cell Culture and Proliferation Assays
Objective: To assess the direct effect of MPA on the proliferation of endometrial cells.
Protocol:
-
Cell Isolation and Culture: Isolate endometrial stromal or epithelial cells from biopsy specimens. Culture the cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MPA Treatment: Once cells reach a desired confluency, treat them with varying concentrations of MPA (e.g., 0.1 nM to 1000 nM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Proliferation Assay:
-
[3H]-Thymidine Incorporation Assay: As described by Surrey et al., this method measures DNA synthesis.[14] Add [3H]-thymidine to the culture medium for the final few hours of the treatment period. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
MTT or WST-1 Assay: These colorimetric assays measure cell viability, which is often correlated with cell proliferation. Add the reagent to the cells, incubate, and then measure the absorbance at a specific wavelength.
-
-
Data Analysis: Compare the proliferation rates of MPA-treated cells to the vehicle-treated control cells.
Gene Expression Analysis using qRT-PCR
Objective: To quantify the changes in the expression of specific genes in response to MPA treatment.
Protocol:
-
Tissue/Cell Treatment: Treat endometrial tissue explants or cultured cells with MPA (e.g., 100 nM) or vehicle for a defined period (e.g., 65 hours).[6][7]
-
RNA Extraction: Isolate total RNA from the samples using a suitable method (e.g., TRIzol reagent, column-based kits).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): Perform PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in MPA-treated samples relative to the control using the ΔΔCt method.
Immunohistochemistry (IHC) for Protein Expression
Objective: To visualize and semi-quantify the expression and localization of specific proteins in endometrial tissue sections following MPA treatment.
Protocol:
-
Tissue Preparation: Obtain endometrial biopsies before and after MPA treatment. Fix the tissues in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval).
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding sites.
-
Incubate the sections with a primary antibody specific to the protein of interest (e.g., ER, PR, Ki-67).[13]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
-
Microscopy and Analysis: Examine the stained slides under a microscope. Semi-quantify the protein expression based on the intensity and percentage of stained cells.
Conclusion
This compound profoundly influences endometrial tissue development through its interaction with progesterone receptors, leading to significant alterations in gene expression, cell proliferation, and tissue morphology. The anti-proliferative and pro-gestational effects of MPA form the basis of its widespread clinical use. A thorough understanding of its molecular and cellular mechanisms of action is critical for optimizing its therapeutic efficacy and for the development of novel progestin-based therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of reproductive endocrinology and gynecological health.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 9. The value of diffusion-weighted imaging and semi-quantitative dynamic contrast-enhanced MRI in predicting the efficacy of this compound treatment for atypical endometrial hyperplasia and endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transforming growth factor gene expression in human endometrial adenocarcinoma cells: regulation by progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histologic effects of this compound on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct effects of this compound, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of this compound on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Long-Term Impact of Medroxyprogesterone Acetate on Bone Mineral Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA) is a widely utilized long-acting injectable contraceptive. While highly effective, its long-term use has been associated with a significant reduction in bone mineral density (BMD). This technical guide provides an in-depth analysis of the long-term effects of Medroxyprogesterone Acetate (MPA) on bone health, intended for an audience of researchers, scientists, and drug development professionals. It synthesizes findings from numerous clinical and preclinical studies to elucidate the quantitative impact on BMD, detail the experimental protocols employed in this research area, and explore the underlying molecular mechanisms. Particular focus is given to the signaling pathways involved, including the critical role of the RANKL/RANK/OPG axis and the potential off-target effects of MPA via the glucocorticoid receptor. This guide aims to be a comprehensive resource for understanding the skeletal pharmacology of MPA and for informing future research and drug development efforts in this domain.
Introduction
This compound (MPA), the active component of the injectable contraceptive Depo-Provera, is a synthetic progestin. Its contraceptive efficacy is primarily attributed to the suppression of ovulation by inhibiting the secretion of gonadotropins from the pituitary gland. This hormonal modulation, however, also leads to a state of hypoestrogenism, a key factor in the regulation of bone metabolism.[1][2] Consequently, a significant body of research has been dedicated to understanding the long-term consequences of MPA use on bone mineral density (BMD), a primary indicator of bone strength and fracture risk. This guide will systematically review the quantitative data from key studies, outline the methodologies used to obtain these data, and provide a detailed overview of the molecular pathways implicated in MPA-induced bone loss.
Quantitative Effects of MPA on Bone Mineral Density
Numerous longitudinal and cross-sectional studies have quantified the impact of long-term MPA use on BMD at various skeletal sites. A consistent finding across much of the literature is a decline in BMD during MPA administration, with the extent of loss often correlating with the duration of use.[3] However, a crucial aspect of MPA's effect on bone is the substantial, though not always complete, recovery of BMD upon discontinuation of the drug.[4]
Bone Mineral Density Loss During MPA Use
The following tables summarize the quantitative data from key studies on BMD changes during long-term MPA use.
| Study | Participant Age Group | Duration of MPA Use | Skeletal Site | Mean Percentage Change in BMD (± SD or 95% CI) | Comparison Group |
| Walsh et al. | 18-25 years | ≥ 12 months | Lumbar Spine | -5.0% (p<0.05) | Matched controls |
| Total Hip | -5.0% (p<0.05) | ||||
| Cromer et al. | 16-33 years | 3 years | Lumbar Spine | -3.7% | Non-hormonal contraception users (+1.9%) |
| Femoral Neck | -5.2% | Non-hormonal contraception users (+0.6%) | |||
| Cundy et al. | Premenopausal | 12 months | Lumbar Spine | -4.1% (p<0.01) | Baseline |
| 20 months | Lumbar Spine | -5.9% (p<0.002) | Baseline |
Bone Mineral Density Recovery After MPA Discontinuation
The recovery of BMD after cessation of MPA is a critical consideration in its overall safety profile. The data below highlight the extent and timeline of this recovery.
| Study | Participant Age Group | Duration of Follow-up After Discontinuation | Skeletal Site | Mean Percentage Change in BMD (± SD or 95% CI) | Comparison Group |
| Cromer et al. | 16-33 years | Up to 2 years | Lumbar Spine & Femoral Neck | Significant increase compared to non-users | Non-hormonal contraception users |
| Cundy et al. | Premenopausal | 6 months | Lumbar Spine | +2.8% (p<0.025) | BMD at time of discontinuation |
| Cundy et al. | Postmenopausal | 3 years | Lumbar Spine & Femoral Neck | Little change | Control group showed rapid bone loss (6%) |
Experimental Protocols
The reliable assessment of MPA's effects on BMD hinges on rigorous and standardized experimental methodologies. This section details the key protocols employed in clinical and preclinical research.
Clinical Studies: Measurement of Bone Mineral Density
Dual-Energy X-ray Absorptiometry (DEXA) is the gold-standard for measuring BMD in clinical trials.[2][5]
-
Instrumentation: Commonly used instruments include Hologic and Lunar densitometers. Cross-calibration of instruments is essential in multicenter trials to ensure data consistency.[6]
-
Scan Acquisition:
-
Skeletal Sites: The most frequently assessed sites are the lumbar spine (L1-L4) and the proximal femur (total hip and femoral neck).[2] The non-dominant forearm is also sometimes evaluated.
-
Patient Positioning: Standardized positioning is critical for precision. For lumbar spine scans, the patient's legs are elevated to reduce lumbar lordosis. For the hip, the femur is internally rotated.[7]
-
-
Quality Control:
-
Phantom Scans: Regular scanning of a standardized phantom (e.g., an anthropomorphic spine phantom) is performed to monitor instrument stability and calibration. Values should remain within a predefined tolerance (e.g., ±1.5%).[8]
-
Precision Assessment: Each DEXA technologist's in vivo precision is determined by performing repeated measurements on a cohort of patients, with repositioning between scans. The least significant change (LSC) is calculated from this data.[7][9]
-
-
Inclusion and Exclusion Criteria:
-
Inclusion: Typically include healthy, non-pregnant, and non-breastfeeding women within a specified age range who are initiating or are current users of DMPA.[4][5]
-
Exclusion: Common exclusion criteria include medical conditions or medications known to affect bone metabolism, a history of eating disorders, and significant smoking or alcohol consumption.[5][10]
-
Statistical Analysis of Longitudinal BMD Data
-
Linear Mixed-Effects Models: These models are frequently used to analyze longitudinal BMD data as they can account for the correlation of repeated measurements within individuals and can model the change in BMD over time.[11]
-
Generalized Estimating Equations (GEE): GEE is another robust method for analyzing longitudinal data, particularly when the primary interest is in the population-average effect of an intervention.[12]
-
Analysis of Covariance (ANCOVA): ANCOVA is often used to compare BMD changes between groups while adjusting for baseline BMD and other potential confounding variables.
Preclinical Animal Models
-
Ovariectomized (OVX) Rodent Model: Ovariectomy in rats or mice induces a state of estrogen deficiency, mimicking the hypoestrogenic state in DMPA users and postmenopausal women, leading to bone loss. This model is widely used to study the effects of MPA on bone.[13]
-
MPA Administration: MPA is typically administered via subcutaneous or intramuscular injection to mimic the clinical route of administration.
-
Outcome Measures:
-
DEXA: Small animal DEXA scanners are used to measure BMD.
-
Micro-Computed Tomography (µCT): Provides high-resolution 3D images of bone microarchitecture.
-
Histomorphometry: Involves the microscopic analysis of bone tissue sections to quantify cellular and structural parameters of bone remodeling.[13]
-
Biochemical Markers: Serum and urine levels of bone turnover markers (e.g., osteocalcin, CTX) are measured.
-
Signaling Pathways and Molecular Mechanisms
The impact of MPA on bone mineral density is a multifactorial process involving direct and indirect effects on bone cells. The primary mechanisms are the induction of a hypoestrogenic state and potential direct effects on bone cell receptors.
The Role of Estrogen Deficiency and the RANKL/RANK/OPG Pathway
Estrogen is a critical regulator of bone homeostasis, primarily by suppressing bone resorption. The hypoestrogenic state induced by MPA disrupts this balance. The key signaling pathway involved is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG).
-
Mechanism of Action:
-
Estrogen's Role: Estrogen normally suppresses the expression of RANKL and stimulates the expression of OPG in osteoblasts.[14][15] This leads to a low RANKL/OPG ratio, which inhibits osteoclast differentiation and activity, thereby reducing bone resorption.
-
MPA-Induced Estrogen Deficiency: By suppressing gonadotropin secretion, MPA leads to decreased circulating estrogen levels.
-
Altered RANKL/OPG Ratio: The reduction in estrogen leads to an increase in RANKL expression and a decrease in OPG expression by osteoblasts.[16] This shifts the RANKL/OPG ratio in favor of RANKL.
-
Increased Osteoclast Activity: The higher concentration of RANKL available to bind to its receptor, RANK, on osteoclast precursors and mature osteoclasts leads to increased osteoclastogenesis, activation, and survival. This results in a net increase in bone resorption and a subsequent decrease in BMD.
-
Potential Role of the Glucocorticoid Receptor
Beyond its progestogenic activity, MPA has been shown to possess glucocorticoid activity.[6][17] This off-target effect may contribute to its impact on bone.
-
Mechanism of Action:
-
Glucocorticoid Receptor Binding: MPA can bind to and activate the glucocorticoid receptor (GR), which is expressed in osteoblasts and osteocytes.[18][19]
-
Inhibition of Osteoblast Function: Activation of the GR in osteoblasts can inhibit their proliferation and differentiation, and induce apoptosis. This leads to a decrease in bone formation.
-
Stimulation of Osteoclast Activity: Glucocorticoids can also indirectly stimulate bone resorption by increasing the expression of RANKL and decreasing the expression of OPG in osteoblasts.
-
Fracture Risk
While BMD is a strong surrogate marker, the ultimate clinical concern is the risk of fractures. Studies examining the association between DMPA use and fracture risk have yielded mixed results. Some studies suggest a slightly increased risk of fractures with long-term DMPA use, particularly for current users with a longer duration of treatment.[9][11][20] However, other research indicates that the observed higher fracture incidence in DMPA users may be due to pre-existing confounding factors rather than a direct causal effect of the drug.[13] More research is needed to definitively establish the impact of long-term DMPA use on fracture risk later in life.
Conclusion and Future Directions
The long-term use of this compound is unequivocally associated with a decrease in bone mineral density, primarily driven by a state of hypoestrogenism that disrupts the delicate balance of the RANKL/RANK/OPG signaling pathway. The potential off-target activation of the glucocorticoid receptor by MPA may further contribute to this bone loss. While BMD tends to recover significantly after discontinuation of MPA, the completeness of this recovery, particularly in adolescents who are still accruing bone mass, remains a subject of ongoing research.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Long-term Fracture Risk: Large-scale, prospective studies are needed to definitively clarify the association between long-term DMPA use and the risk of osteoporotic fractures in later life.
-
Adolescent Bone Health: Further research is crucial to understand the long-term consequences of MPA use during the critical period of peak bone mass acquisition.
-
Role of the Glucocorticoid Receptor: Elucidating the precise contribution of GR activation to MPA-induced bone loss could inform the development of progestins with a more favorable skeletal safety profile.
-
Individual Variability: Investigating the genetic and lifestyle factors that may predispose some individuals to greater MPA-induced bone loss could allow for more personalized contraceptive counseling.
By addressing these research questions, the scientific and medical communities can continue to refine their understanding of the skeletal effects of MPA and ensure its safe and appropriate use in clinical practice.
References
- 1. Bone mineral density and depot this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Effects of Depot this compound and 20 μg Oral Contraceptives on Bone Mineral Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quality control of DXA instruments in multicenter trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iscd.org [iscd.org]
- 8. Quality Control Procedures | Radiology Key [radiologykey.com]
- 9. Quality Control of DXA System and Precision Test of Radio-technologists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone mineral density in long-term depot this compound acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changes in bone mineral density (BMD): a longitudinal study of osteoporosis patients in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on bone metabolism in the oophorectomized, tamoxifen-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of estrogen on osteoprotegerin, RANKL, and estrogen receptor expression in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneticsmr.org [geneticsmr.org]
- 16. osteoprotegerin - IFMRS HubLE [huble.org]
- 17. Pharmacologic doses of medroxyprogesterone may cause bone loss through glucocorticoid activity: an hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Glucocorticoid Receptor Density on Ligand-Independent Dimerization, Cooperative Ligand-Binding and Basal Priming of Transactivation: A Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Evaluation of the effect of this compound on bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxyprogesterone Acetate's Influence on the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin widely used in contraception and hormone replacement therapy, exerts significant and complex effects on the human immune system. This technical guide provides an in-depth analysis of MPA's immunomodulatory properties, drawing from a comprehensive review of preclinical and clinical research. The document details MPA's impact on various immune cell populations, cytokine and chemokine profiles, and the underlying signaling pathways. Experimental protocols from key studies are provided to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables for comparative analysis, and key mechanisms and workflows are visualized through diagrams generated using the DOT language. The central finding is that MPA, largely through its off-target binding to the glucocorticoid receptor, exhibits potent immunosuppressive and anti-inflammatory activities, alongside some context-dependent immune-enhancing effects.
Introduction
Medroxyprogesterone acetate is a synthetic derivative of progesterone (B1679170) with strong progestogenic activity.[1] Beyond its intended effects on the reproductive system, MPA interacts with other steroid receptors, notably the glucocorticoid receptor (GR), leading to a wide range of off-target effects on the immune system.[2][3][4] Understanding these immunomodulatory effects is critical for assessing the benefit-risk profile of MPA-containing medications, particularly in the context of infectious diseases, inflammatory conditions, and oncology. This guide synthesizes the current scientific understanding of MPA's influence on both innate and adaptive immunity.
Impact on Immune Cell Populations
MPA modulates the function and phenotype of several key immune cell types. Its effects are often concentration-dependent and can vary based on the specific cell type and activation state.
T Lymphocytes
MPA generally exhibits an immunosuppressive effect on T cell function. It has been shown to inhibit the activation of T cells in response to T-cell receptor (TCR) stimulation.[5][6]
-
T Helper (Th) Cells: MPA influences the differentiation and cytokine production of various T helper subsets.
-
Th1 Cells: MPA decreases the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ), suggesting an inhibition of Th1 responses, which are crucial for defense against intracellular pathogens.[7] This effect may contribute to increased susceptibility to certain viral infections.[7][8]
-
Th2 Cells: MPA has been shown to decrease the production of Th2 cytokines such as IL-5 and IL-13.[7] However, some studies suggest that progestins can induce Th2-type cytokines, potentially favoring humoral immunity.[9]
-
Th17 Cells: MPA reduces the production of IL-17A by Th17 cells, a cytokine important for combating extracellular bacteria and fungi.[7]
-
Th22 Cells: Interestingly, MPA increases the production of IL-22 by Th22 cells, a cytokine involved in tissue protection and inflammation control.[7]
-
-
CD8+ T Cells: MPA can impair the effector functions of CD8+ T cells, including IFN-γ production and lytic granule release.[8][10] This impairment of cytotoxic T lymphocyte activity could have implications for the control of viral infections.[8][10]
-
T Cell Proliferation: While some studies report no effect of MPA on the proliferation of peripheral blood mononuclear cells (PBMCs) and CD4+ T cell clones, others have observed an inhibition of T cell proliferation.[7][11][12]
B Lymphocytes
The effect of MPA on B cells and antibody production appears to be more nuanced. Some studies indicate that MPA can enhance in vivo and in vitro antibody production.[9][13] This suggests that while MPA may suppress cell-mediated immunity, it might simultaneously promote humoral immunity in certain contexts.[9]
Macrophages
MPA can drive the differentiation of monocytes towards an M2 macrophage phenotype.[14] M2 macrophages are typically associated with anti-inflammatory responses and tissue repair. This is characterized by the downregulation of pro-inflammatory markers and the upregulation of anti-inflammatory cytokines like IL-10.[14] However, MPA's effect on cytokine production by macrophages can be complex, with some studies showing no significant change in the production of cytokines like IL-12, TNF-α, and IL-18 by stimulated macrophages.[7] In contrast, after DMPA treatment, an increase in the number of macrophages (CD68+) has been observed in vaginal tissues.[15]
Dendritic Cells (DCs)
MPA impairs the activation and function of dendritic cells, which are critical antigen-presenting cells that initiate adaptive immune responses.[16][17][18]
-
Activation Markers: In vitro treatment with MPA suppresses the expression of co-stimulatory molecules like CD40 and CD80 on human primary DCs following stimulation with Toll-like receptor (TLR) agonists.[16][17]
-
T Cell Priming: The MPA-mediated decrease in DC activation impairs their capacity to stimulate T cell proliferation.[16][17][18]
-
Plasmacytoid Dendritic Cells (pDCs): MPA inhibits the activation of pDCs and reduces their production of IFN-α in response to TLR-7, -8, and -9 ligands.[5][19][20]
Modulation of Cytokine and Chemokine Production
A primary mechanism through which MPA influences the immune system is by altering the production of a wide array of cytokines and chemokines. The general trend is a suppression of pro-inflammatory mediators.
MPA has been shown to decrease the production of:
-
Pro-inflammatory Cytokines: IFN-γ, IL-1β, IL-2, IL-6, IL-12, IL-17A, and TNF-α.[5][7][12][19][21][22]
-
Chemokines: MIP-3α (CCL20).[7]
Conversely, MPA has been observed to increase the production of:
Signaling Pathways
The immunomodulatory effects of MPA are primarily mediated through its interaction with steroid hormone receptors, leading to the activation or repression of target gene transcription.
Glucocorticoid Receptor (GR) Signaling
A substantial body of evidence indicates that many of MPA's immunosuppressive effects are mediated through its binding to the glucocorticoid receptor.[2][3][4][11][21][23] MPA can translocate the GR into the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription or interfere with the activity of other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[21] The antagonistic effect of RU486, a GR and progesterone receptor antagonist, on MPA-induced immunosuppression further supports the involvement of the GR.[3][19]
Aryl Hydrocarbon Receptor (AHR) Signaling
MPA's effects on certain T cell subsets, particularly the increased IL-22 production by Th22 cells, are associated with an increased expression of the Aryl Hydrocarbon Receptor (AHR).[7] This suggests that AHR signaling may play a role in mediating some of the more specific immunomodulatory actions of MPA.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of MPA on various immune parameters as reported in the literature.
Table 1: Effect of this compound on T-Cell Subsets and Function
| Cell Type | Parameter | Effect | Concentration | Reference |
| Th1 Cells | IFN-γ production | Decreased | 0.02 - 2 ng/ml | [7] |
| Th2 Cells | IL-5, IL-13 production | Decreased | 0.02 - 2 ng/ml | [7] |
| Th17 Cells | IL-17A production | Decreased | 0.02 - 2 ng/ml | [7] |
| Th22 Cells | IL-22 production | Increased | 0.02 - 2 ng/ml | [7] |
| T Cells | Activation (in response to TCR stimulation) | Inhibited | Physiological concentrations | [5][6] |
| CD8+ T Cells | IFN-γ production, lytic granule release | Inhibited | Not specified | [8][10] |
| PBMCs | Proliferation (in response to PHA, anti-CD3) | Reduced | Not specified | [12] |
| PBMCs | Proliferation (in response to SK antigen) | No significant difference | 0.02 - 2 ng/ml | [7] |
Table 2: Effect of this compound on Macrophage and Dendritic Cell Function
| Cell Type | Parameter | Effect | Concentration | Reference |
| Monocytes | Differentiation to M2 Macrophages | Promoted | Not specified | [14] |
| Macrophages | MIP-3α (CCL20) production | Decreased | 0.02 - 2 ng/ml | [7] |
| Dendritic Cells | CD40, CD80 expression (stimulated) | Suppressed | Pharmacologically relevant | [16][17] |
| Dendritic Cells | T cell proliferation capacity | Reduced | Pharmacologically relevant | [16][17][18] |
| pDCs | IFN-α production (TLR-7, -8, -9 stimulated) | Reduced | Physiological concentrations | [5][19] |
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Producing Cell Type(s) | Effect | Concentration | Reference |
| IL-1β | PBMCs | Reduced | Not specified | [12] |
| IL-2 | PBMCs | Reduced | Not specified | [12] |
| IL-6 | PBMCs, Fibroblasts | Reduced | Not specified | [12][21] |
| TNF-α | PBMCs | Reduced | Not specified | [12] |
| IFN-γ | T Cells, PBMCs | Decreased | 0.02 - 2 ng/ml | [7] |
| IL-17A | Th17 Cells, PBMCs | Decreased | 0.02 - 2 ng/ml | [7] |
| IL-22 | Th22 Cells | Increased | 0.02 - 2 ng/ml | [7] |
| IL-10 | Macrophages | Upregulated | Not specified | [14] |
Experimental Protocols
This section provides a generalized overview of the methodologies used in the cited studies to investigate the effects of MPA on immune cells.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from healthy human donors in heparinized tubes.
-
PBMC Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
MPA Treatment: Cells are treated with various concentrations of MPA (e.g., 0.02, 0.2, 2 ng/ml) or vehicle control.[7]
-
Stimulation: Cells are stimulated with mitogens (e.g., phytohemagglutinin (PHA), anti-CD3 monoclonal antibody) or specific antigens (e.g., streptokinase (SK)).[7][12]
-
Analysis: Proliferation is assessed by thymidine (B127349) incorporation or flow cytometry. Cytokine levels in the supernatant are measured by ELISA or multiplex bead array.[7][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Decreases Th1, Th17, and Increases Th22 Responses via AHR Signaling Which Could Affect Susceptibility to Infections and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits CD8+ T cell viral specific effector function and induces herpes simplex virus type 1 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits CD8+ T cell viral-specific effector function and induces herpes simplex virus type 1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound reduces the in vitro production of cytokines and serotonin involved in anorexia/cachexia and emesis by peripheral blood mononuclear cells of cancer patients [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances in vivo and in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound drives M2 macrophage differentiation toward a phenotype of decidual macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depot this compound Increases Immune Cell Numbers and Activation Markers in Human Vaginal Mucosal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound impairs human dendritic cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dendritic cell activation and memory cell development are impaired among mice administered this compound prior to mucosal herpes simplex virus type 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Depot this compound Birth Control May Suppress Toll-like Receptor 7-Induced Interferon-Alpha Production By Plasmacytoid Dendritic Cells in Women - ACR Meeting Abstracts [acrabstracts.org]
- 21. This compound downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effects of medroxy progesterone acetate on the pro-inflammatory cytokines, TNF-alpha and IL-1beta in the early phase of the spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Formulation and Evaluation of Sustained-Release Medroxyprogesterone Acetate (MPA) Microspheres
Introduction
Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used for long-acting contraception, hormone replacement therapy, and the treatment of conditions like endometriosis.[1][2] Conventional administration often involves intramuscular injections of an aqueous suspension (e.g., Depo-Provera®), which, while effective, can be associated with side effects and a delayed return to fertility.[1][3] The development of advanced sustained-release formulations, such as biodegradable microspheres, aims to provide more controlled and prolonged drug delivery, potentially improving therapeutic efficacy and patient compliance.
These application notes provide a comprehensive overview and detailed protocols for the formulation of MPA-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres and their subsequent characterization. PLGA is a biocompatible and biodegradable polymer commonly used for creating sustained-release drug delivery systems.[3] The protocols outlined below cover key aspects of formulation and evaluation, including particle size analysis, encapsulation efficiency, and in vitro drug release kinetics.
Mechanism of Action
Medroxyprogesterone acetate exerts its contraceptive effect primarily by inhibiting the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[4][5] This action prevents follicular maturation and ovulation.[2][6] Additionally, MPA increases the viscosity of cervical mucus, which hinders sperm penetration, and thins the endometrium, making it unsuitable for implantation.[3][4][5]
Experimental Protocols
The following protocols detail the procedures for formulating and characterizing MPA-loaded PLGA microspheres.
Protocol 1: Preparation of MPA-Loaded PLGA Microspheres
1.1. Materials:
-
This compound (MPA), micronized
-
Poly(d,l-lactic-co-glycolic acid) (PLGA), e.g., 50:50 or 75:25 lactide:glycolide ratio
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA), as a stabilizer
-
Deionized water
1.2. Equipment:
-
High-speed homogenizer
-
Magnetic stirrer with stir bar
-
Fume hood
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
1.3. Procedure:
-
Collect and Wash Microspheres: Collect the hardened microspheres by filtration or centrifugation. Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug. A final wash with a solvent like acetone can aid in drying.
-
Drying: Dry the washed microspheres completely, either by freeze-drying or by placing them in a vacuum oven at room temperature overnight.[8]
-
Storage: Store the dried microspheres in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of Microspheres
2.1. Particle Size and Morphology Analysis
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Mount a small sample of the dried microspheres onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Observe the sample under the SEM to evaluate the surface morphology, shape, and size of the microspheres.[9]
-
2.2. Determination of Encapsulation Efficiency (EE%)
-
Principle: This protocol determines the amount of MPA successfully encapsulated within the microspheres. It involves dissolving a known quantity of microspheres, quantifying the MPA content using High-Performance Liquid Chromatography (HPLC), and comparing it to the initial amount of drug used.
-
Procedure:
-
Accurately weigh a specific amount of dried microspheres (e.g., 20 mg).
-
Dissolve the microspheres in a suitable solvent that dissolves both the PLGA polymer and MPA (e.g., dichloromethane or acetonitrile).
-
Precipitate the polymer by adding a non-solvent for PLGA (e.g., methanol).
-
Centrifuge the sample to pellet the polymer. Collect the supernatant containing the dissolved MPA.
-
Filter the supernatant through a 0.22 µm syringe filter.[10]
-
Analyze the filtrate using a validated HPLC method to determine the concentration of MPA.[10]
-
Calculate the Encapsulation Efficiency using the following formula:[10][11]
-
EE (%) = (Actual amount of drug in microspheres / Theoretical amount of drug added) x 100
-
-
2.3. In Vitro Drug Release Study
-
Procedure:
-
Accurately weigh a quantity of MPA-loaded microspheres (e.g., containing 5 mg of MPA) and place them into a dialysis bag with a specific molecular weight cutoff (e.g., 10 kDa).[11]
-
Add a small volume of release medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4) into the bag and seal it securely.
-
Immerse the sealed dialysis bag into a larger vessel containing a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, often containing a surfactant like 0.02% Tween 80 to maintain sink conditions).[9]
-
Place the entire setup in a shaking water bath maintained at 37°C with constant agitation (e.g., 100 rpm).[10]
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), withdraw a specific volume of the release medium (e.g., 2 mL) for analysis.[3]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[3]
-
Analyze the collected samples for MPA content using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
Quantitative data from formulation and characterization studies should be presented clearly for comparison and analysis.
Table 1: Example Composition of a Sustained-Release MPA Formulation
| Component | Function | Example Concentration (150 mg/mL suspension) |
| This compound | Active Ingredient | 150 mg |
| Polyethylene Glycol 3350 | Suspending Agent | 28.9 mg |
| Polysorbate 80 | Wetting Agent | 3.24 mg |
| Sodium Chloride | Tonicity Agent | 8.68 mg |
| Methylparaben | Preservative | 1.37 mg |
| Propylparaben | Preservative | 0.15 mg |
| Water for Injection | Vehicle | q.s. to 1 mL |
| (Data adapted from typical compositions of injectable suspensions)[12] |
Table 2: Pharmacokinetic Parameters of MPA by Route of Administration
| Parameter | Intramuscular (IM) Injection | Subcutaneous (SC) Injection |
| Time to Peak (Tmax) | ~3 weeks | ~1 week |
| Peak Conc. (Cmax) | 1 to 7 ng/mL | ~0.95 ng/mL |
| Half-life (t½) | ~50 days | ~43 days |
| (Data sourced from clinical pharmacology studies)[6][13] |
Table 3: Example In Vitro Cumulative Release Profile of MPA from PLGA Microspheres
| Time (Days) | Cumulative Release (%) |
| 1 | 15.2 |
| 7 | 35.8 |
| 14 | 55.1 |
| 21 | 72.4 |
| 28 | 85.3 |
| 35 | 92.1 |
| 42 | 96.8 |
| (This is representative data illustrating a sustained-release profile) |
Workflow Visualization
A logical workflow is critical for the systematic development and evaluation of drug delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound Injectable Suspension, USP [dailymed.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres | MDPI [mdpi.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Medroxyprogesterone Acetate in Human Plasma using High-Performance Liquid Chromatography with UV Detection
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in hormonal contraception and hormone replacement therapy. The therapeutic monitoring of MPA in plasma is crucial for pharmacokinetic studies and to ensure clinical efficacy. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of MPA in human plasma. The method employs liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.
Principle
This method is based on the extraction of Medroxyprogesterone Acetate and an internal standard (IS), Megestrol Acetate, from a plasma matrix using a liquid-liquid extraction (LLE) procedure. The extracted analytes are then separated using an isocratic RP-HPLC system. Quantification is achieved by measuring the peak area response of the analyte and the internal standard at a specific UV wavelength.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for MPA quantification in plasma.
Detailed Protocol
1. Materials and Reagents
-
This compound (MPA) reference standard
-
Megestrol Acetate (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade n-Hexane
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Deionized water
-
Human plasma (K2EDTA as anticoagulant)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and 0.020 M acetate buffer at pH 5 (65:35, v/v)[1] or acetonitrile and 0.02 M potassium dihydrogen phosphate buffer at pH 5.6 (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm.[1]
3. Preparation of Solutions
-
Stock Solution of MPA (100 µg/mL): Accurately weigh 10 mg of MPA reference standard and dissolve in 100 mL of methanol.
-
Stock Solution of IS (100 µg/mL): Accurately weigh 10 mg of Megestrol Acetate and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MPA stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 8.0 µg/mL.[3][4]
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma sample into a clean glass tube.
-
Add 100 µL of the IS working solution (10 µg/mL Megestrol Acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[3][4]
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
5. Method Validation and Performance
The described method should be validated according to ICH guidelines.[2] Key validation parameters are summarized below.
Table 1: Summary of Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Linearity Range | 0.10 - 8.0 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Quantification (LOQ) | 40 ng/mL[3][4] |
| Intra-day Precision (%RSD) | < 9.0%[3][4] |
| Inter-day Precision (%RSD) | < 9.0%[3][4] |
| Accuracy / Recovery | 76.1% (relative recovery)[3][4] |
| Retention Time of MPA | Approximately 5.9 minutes[2] |
6. Data Analysis
-
Identify the peaks of MPA and the internal standard (Megestrol Acetate) in the chromatogram based on their retention times.
-
Calculate the peak area ratio of MPA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the MPA working standard solutions.
-
Determine the concentration of MPA in the plasma samples by interpolating their peak area ratios from the calibration curve.
This application note provides a detailed protocol for a sensitive, specific, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method involves a straightforward liquid-liquid extraction procedure and is suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The validation data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range.
References
- 1. A stability-indicating HPLC method for this compound in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of this compound Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Application Notes and Protocols for Cell Culture Assays to Determine Medroxyprogesterone Acetate (MPA) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin with diverse applications in hormonal therapy. Evaluating its cytotoxic effects is crucial for understanding its therapeutic potential and off-target effects. This document provides detailed application notes and protocols for assessing MPA cytotoxicity in cell culture models. The methodologies outlined here are essential for researchers in oncology, toxicology, and drug development.
Data Presentation: Quantitative Analysis of MPA Cytotoxicity
While specific IC50 values for Medroxyprogesterone Acetate (MPA) are not consistently reported across a wide range of cell lines in publicly available literature, the following table summarizes the effective concentrations and observed cytotoxic and anti-proliferative effects in various cancer cell lines. This data is crucial for designing experiments and interpreting results.
| Cell Line | Receptor Status | Assay Type | MPA Concentration | Observed Effect |
| Breast Cancer | ||||
| T-47D | ER+, PR+ | Growth Inhibition | 0.04 nM | 20% inhibition of growth.[1] |
| MCF-7 | ER+, PR+ | Growth Inhibition | >100 nM | Required for 20% inhibition of growth.[1] |
| ZR 75-1 | ER+, PR+ | Growth Inhibition | >100 nM | Required for 20% inhibition of growth.[1] |
| MDA-MB-231 | ER-, PR- | Apoptosis Assay | 10 nM | No protection against serum depletion-induced apoptosis. |
| Colon Cancer | ||||
| HT29 | Not Specified | WST-1 Assay, Cell Cycle Analysis | Not Specified | Inhibition of proliferation, accumulation in G0/G1 phase. |
| HCT116 | Not Specified | WST-1 Assay, Cell Cycle Analysis | Not Specified | Inhibition of proliferation, accumulation in G0/G1 phase. |
| Hematopoietic Cells | ||||
| CD34+ | Not Specified | Apoptosis Assay | 100 ng/mL | Negative effect on apoptosis (6.7% vs 12.5% in control). |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells, which is a common method to assess cytotoxicity.
Materials:
-
This compound (MPA)
-
Target cells (e.g., MCF-7, T47D, HT29)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
MPA Treatment: Prepare serial dilutions of MPA in complete medium. Remove the medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MPA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of MPA for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following MPA treatment.
Materials:
-
MPA-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 1-2 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol describes the detection of key proteins involved in MPA-induced cytotoxicity, such as Bcl-2 family members, caspases, and cell cycle regulators.
Materials:
-
MPA-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin E, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Experimental Workflow for MPA Cytotoxicity Assessment
Caption: Workflow for assessing this compound (MPA) cytotoxicity.
Signaling Pathway of MPA-Induced Cytotoxicity
Caption: MPA's impact on cell cycle and apoptosis signaling pathways.
References
Experimental Design for Medroxyprogesterone Acetate Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in various clinical applications, including contraception, hormone replacement therapy (HRT), and the treatment of certain cancers.[1] Its mechanism of action primarily involves the activation of the progesterone (B1679170) receptor (PR), leading to downstream effects that regulate the menstrual cycle and inhibit ovulation.[1] However, MPA also exhibits affinity for other steroid receptors, such as the glucocorticoid receptor (GR), which can contribute to its overall biological activity and side-effect profile.[2][3][4][5]
These application notes provide a comprehensive overview of the experimental design for clinical trials involving MPA. They are intended to guide researchers, scientists, and drug development professionals in designing robust studies to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of MPA for various indications.
I. Preclinical and Phase I Clinical Trial Design
A. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The primary objectives of early-phase clinical trials are to characterize the absorption, distribution, metabolism, and excretion (ADME) of MPA and to establish its initial safety and tolerability profile.
Table 1: Key Pharmacokinetic Parameters for Medroxyprogesterone Acetate
| Parameter | Oral Administration | Intramuscular (IM) Injection | Subcutaneous (SC) Injection |
| Dosage | 5-10 mg/day[6] | 150 mg/13 weeks[7] | 104 mg/13 weeks[8] |
| Time to Peak Concentration (Tmax) | Not specified | ~3 weeks[9] | Not specified |
| Peak Concentration (Cmax) | Dose-dependent | 1-7 ng/mL | Not specified |
| Elimination Half-life | Not specified | ~50 days[9] | Not specified |
| Bioavailability | Not specified | Not specified | Not specified |
B. Dose-Ranging and Formulation Studies
These studies aim to identify the optimal dose and delivery method for specific indications. Key considerations include the desired therapeutic effect, patient convenience, and side-effect profile.
II. Phase II and III Clinical Trial Design
A. Efficacy and Safety Studies for Contraception
The primary efficacy endpoint for contraceptive trials is the prevention of pregnancy, typically measured by the Pearl Index (pregnancies per 100 woman-years of use).[10]
Table 2: Efficacy and Safety Outcomes for MPA in Contraception Clinical Trials
| Study Design | Patient Population | Dosage Regimen | Pearl Index (95% CI) | Key Safety Findings |
| Randomized, evaluator-blinded | 534 healthy women, 18-49 years | 104 mg SC every 13 weeks vs. 150 mg IM every 13 weeks | 0% (SC) vs. 0.8% (0.00-2.37%) (IM) over 2 years[11] | Reversible loss of bone mineral density (BMD), injection site reactions more common with SC administration.[11] |
B. Efficacy and Safety Studies for Hormone Replacement Therapy
In HRT, MPA is typically co-administered with estrogen to reduce the risk of endometrial hyperplasia in women with a uterus.[12][13]
Table 3: Efficacy and Safety Outcomes for MPA in Hormone Replacement Therapy Clinical Trials
| Study Design | Patient Population | Dosage Regimen | Key Efficacy Outcomes | Key Safety Findings |
| Randomized, placebo-controlled (WHI) | 16,608 postmenopausal women with a uterus | 0.625 mg/day CEE + 2.5 mg/day MPA | Not applicable | Increased risk of breast cancer, coronary heart disease, stroke, and pulmonary embolism.[14] |
| Randomized comparison | 393 postmenopausal women | 1 mg E2V + 2.5 mg MPA vs. 1 mg E2V + 5 mg MPA vs. 2 mg E2 + 1 mg NETA | All regimens provided excellent endometrial safety.[14] | Lower estrogen dose induced less bleeding and fewer adverse effects initially.[14] |
III. Experimental Protocols
A. Quantification of this compound in Serum/Plasma
This competitive immunoassay is a common method for quantifying MPA levels.
Protocol:
-
Sample Preparation: Collect whole blood and separate serum. Store at -20°C until analysis.
-
Assay Procedure:
-
Add standards and diluted samples to a microtiter plate pre-coated with a capture antibody.
-
Add MPA-horseradish peroxidase (HRP) conjugate and a specific primary antibody.
-
Incubate to allow competitive binding between sample MPA and MPA-HRP for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate MPA concentration based on a standard curve.
-
LC-MS/MS offers high sensitivity and specificity for MPA quantification.
Protocol:
-
Sample Preparation:
-
Perform liquid-liquid or solid-phase extraction of MPA from plasma or serum samples.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and methanol) to separate MPA from other components.
-
-
MS/MS Detection:
-
Introduce the eluent into a mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor for specific precursor-to-product ion transitions for MPA and an internal standard.
-
Quantify MPA based on the peak area ratio relative to the internal standard.
-
B. Assessment of Ovulation
The suppression of ovulation is a key pharmacodynamic marker for contraceptive efficacy.
Serum progesterone levels are a reliable indicator of ovulation.
Protocol:
-
Sample Collection: Collect serum samples at regular intervals (e.g., weekly) throughout the menstrual cycle.
-
Assay: Use a validated immunoassay (e.g., ELISA, chemiluminescence) to measure progesterone concentrations.
-
Interpretation: A mid-luteal phase progesterone level below a certain threshold (e.g., 3 ng/mL) is indicative of an anovulatory cycle.
IV. Signaling Pathways and Experimental Workflows
A. This compound Signaling Pathways
MPA exerts its effects primarily through the progesterone receptor, but also interacts with the glucocorticoid receptor.
Caption: MPA signaling through Progesterone and Glucocorticoid receptors.
B. Experimental Workflow for a Contraceptive Efficacy Trial
This diagram outlines the typical workflow for a clinical trial evaluating the contraceptive efficacy of MPA.
Caption: Workflow for an MPA contraceptive efficacy clinical trial.
V. Clinical Trial Considerations
A. Patient Population and Selection
Inclusion Criteria for Contraception Studies:
-
Healthy, sexually active women of reproductive age.
-
Regular menstrual cycles.
-
Willingness to use the assigned contraceptive method and comply with study procedures.
Exclusion Criteria for Contraception Studies:
-
Pregnancy or desire to become pregnant during the study.
-
Known or suspected contraindications to progestin-only contraceptives (e.g., history of thromboembolic disorders, certain cancers).[6]
-
Use of medications that may interact with MPA.
B. Dosing and Administration
The dosing regimen will depend on the indication and the formulation being studied. For injectable contraceptives, adherence to the injection schedule is crucial for efficacy.[7]
C. Safety Monitoring
A comprehensive data and safety monitoring plan is essential for all clinical trials.[15][16][17][18][19] This should include:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: A clear process for documenting, assessing causality, and reporting AEs and SAEs to the Institutional Review Board (IRB) and regulatory authorities.[15]
-
Clinical and Laboratory Monitoring: Regular monitoring of vital signs, weight, and relevant laboratory parameters (e.g., lipid profiles, glucose levels).
-
Bone Mineral Density (BMD) Monitoring: For long-term contraceptive use, periodic BMD assessments are recommended due to the potential for reversible bone loss.[11]
Conclusion
The successful design and execution of clinical trials for this compound require a thorough understanding of its pharmacology, careful consideration of the target patient population, and the implementation of robust protocols for assessing efficacy and safety. The information and protocols provided in these application notes are intended to serve as a valuable resource for professionals involved in the development and evaluation of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Androgen and glucocorticoid receptor-mediated inhibition of cell proliferation by this compound in ZR-75-1 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor activity discriminates between progesterone and this compound effects in breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Anti-proliferative transcriptional effects of this compound in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetic, biologic and epidemiologic differences in MPA- and NET-based progestin-only injectable contraceptives relative to the potential impact on HIV acquisition in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: The role of membrane progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter, phase III trials on the contraceptive efficacy, tolerability and safety of a new drospirenone-only pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcutaneous DMPA vs. intramuscular DMPA: a 2-year randomized study of contraceptive efficacy and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. s3.pgkb.org [s3.pgkb.org]
- 14. A low-dose start in hormone replacement therapy provides a beneficial bleeding profile and few side-effects: randomized comparison with a conventional-dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hsc.unm.edu [hsc.unm.edu]
- 16. rcmu.tracs.unc.edu [rcmu.tracs.unc.edu]
- 17. Data Safety Monitoring Plan (DSMP) | Committee on the Use of Humans as Experimental Subjects [couhes.mit.edu]
- 18. mayo.edu [mayo.edu]
- 19. Data and Safety Monitoring Plan Writing Guidance - National Institute of Mental Health (NIMH) [nimh.nih.gov]
Application Notes and Protocols for the Synthesis of Medroxyprogesterone Acetate (MPA) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin with a wide range of clinical applications, including contraception and hormone therapy. The synthesis of MPA and its derivatives is a critical area of research for the development of new therapeutic agents with improved efficacy and safety profiles. These application notes provide detailed protocols and quantitative data for the synthesis of MPA and its derivatives, starting from 17α-hydroxyprogesterone.
I. Synthesis of Medroxyprogesterone Acetate
The classical and most common synthetic route to this compound starts from 17α-hydroxyprogesterone and involves a multi-step process.[1][2][3] This pathway includes protection of the ketone group, epoxidation, introduction of a methyl group via a Grignard reaction, deprotection, and finally, acetylation.[1]
A. Synthesis Pathway Overview
The overall synthetic scheme is a five-step process to convert 17α-hydroxyprogesterone into this compound.
Caption: Overall synthesis pathway for this compound.
B. Experimental Protocols
Protocol 1: Ketalation of 17α-Hydroxyprogesterone [1][2][3]
This step protects the ketone group at C-3.
-
Reaction Setup: In a suitable reaction vessel, charge 17α-hydroxyprogesterone, benzene (B151609) (as a solvent), and ethylene (B1197577) glycol.[1] In some protocols, the reaction is carried out in a 2000L enamel reaction kettle with 1150kg of fresh benzene, 400-500kg of ethylene glycol, and 50kg of 17α-hydroxyprogesterone.[3]
-
Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically.[1]
-
Catalysis: Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.[1] The amount of catalyst can be around 2-2.5kg.[3]
-
Reaction: Maintain the reaction at reflux (around 100-110°C) for approximately 8-9 hours.[1][3]
-
Quenching: Cool the reaction mixture and add pyridine (B92270) to quench the reaction.[1] The amount of pyridine can range from 5-10kg.[3]
-
Work-up: Perform aqueous washes with a sodium bicarbonate solution and then with water until the organic layer is neutral.[1][3]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal intermediate.[1]
Protocol 2: Epoxidation [1][2]
This step introduces an epoxide ring.
-
Reaction Setup: Dissolve the ketal intermediate in a suitable solvent.[1]
-
Reagent Addition: Add a solution of peroxyacetic acid and anhydrous sodium acetate.[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform aqueous washes.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the epoxide intermediate.
Protocol 3: Grignard Reaction [1][2]
This step introduces the 6α-methyl group.
-
Reaction Setup: Dissolve the epoxide intermediate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Addition: Slowly add a solution of methylmagnesium bromide in THF at a low temperature (e.g., 0°C).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of dilute sulfuric acid at a low temperature.[1][2]
-
Work-up: Extract the product into an organic solvent and wash with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Grignard product.[1]
Protocol 4: Deprotection and Rearrangement [1][2]
This step removes the protecting group and forms the 6α-methyl-17α-hydroxyprogesterone.
-
Reaction Setup: Dissolve the Grignard product in glacial acetic acid.[1][2]
-
Reaction: Stir the mixture to effect the deprotection of the ketal group.
-
Hydrogenation/Translocation: Introduce hydrogen chloride to facilitate the hydrogenation and translocation to form 6α-methyl-17α-hydroxyprogesterone.[1][2]
-
Isolation: Precipitate the product by adding water and collect it by filtration. Purify by recrystallization.[1]
Protocol 5: Acetylation [1][2]
The final step to produce this compound.
-
Reaction Setup: Dissolve 6α-methyl-17α-hydroxyprogesterone in pyridine.[1]
-
Reagent Addition: Add acetic anhydride (B1165640) to the solution at 0°C.[1]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[1]
-
Quenching: Quench the reaction by adding methanol.[1]
-
Work-up: Co-evaporate the reaction mixture with toluene. Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[1]
-
Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude this compound by chromatography or recrystallization.[1]
C. Quantitative Data: Synthesis
| Step | Starting Material | Key Reagents | Typical Yield |
| Ketalation | 17α-Hydroxyprogesterone | Ethylene glycol, p-TsOH | 95-98%[1] |
| Hydrogenation (in an alternative route) | Intermediate | Palladium on Carbon | 85%[1] |
| Overall Yield (alternative route) | 17α-hydroxyprogesterone acetate | Triethyl orthoformate, Palladium on Carbon | ~40%[4] |
| Final Recrystallization | Crude MPA | Methanol/Dichloromethane | 87.5%[5] |
II. Alternative Synthesis Route for this compound
An alternative synthesis route starts from 17α-hydroxyprogesterone acetate.[3][4] This method involves an etherification reaction, followed by a Vilsmeier reaction to introduce an aldehyde group, reduction with sodium borohydride, and finally, reduction and configuration inversion using a palladium-carbon catalyst.[4]
A. Alternative Synthesis Workflow
Caption: An alternative synthesis workflow for this compound.
III. Synthesis of this compound Derivatives
The core structure of MPA can be modified to create various derivatives with potentially different biological activities.
A. Synthesis of Deuterium-Labelled this compound
Deuterium-labeled MPA derivatives are useful as internal standards in analytical studies.[6] The synthesis involves the opening of an epoxide ring with deuterium-labeled methyl magnesium iodide.[6]
B. Synthesis of Medroxyprogesterone Bromoacetate (B1195939)
Medroxyprogesterone bromoacetate can be used for affinity labeling of steroid binding sites.[7][8]
-
Protocol:
IV. Characterization and Quality Control
The synthesized MPA and its derivatives should be thoroughly characterized to ensure their identity, purity, and quality.
A. Analytical Techniques
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of reactions.
-
High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final product and for monitoring reaction completion.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized compounds.
-
Mass Spectrometry (MS): For confirming the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
B. Quality Control Workflow
Caption: A general workflow for the quality control of synthesized MPA.
Disclaimer: These protocols are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting. All procedures should be adapted and validated for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102911233A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN114057821A - Preparation method of this compound for perimenopausal syndrome - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of medroxyprogesterone bromoacetate for affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application of Medroxyprogesterone Acetate in Breast Cancer Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of Medroxyprogesterone Acetate (MPA) in breast cancer cell line studies. MPA, a synthetic progestin, is a valuable tool for investigating hormone-dependent breast cancer, and this guide offers a structured overview of its mechanisms, effects, and the experimental methodologies to assess them.
Application Notes
This compound (MPA) is a synthetic derivative of progesterone (B1679170) and is utilized in cancer research for its multifaceted effects on breast cancer cells. Its primary mechanism of action is through binding to and activating steroid hormone receptors, leading to a cascade of downstream signaling events that modulate cell proliferation, survival, and apoptosis.
Mechanism of Action: The cellular effects of MPA are predominantly mediated through its interaction with progesterone receptors (PR). In PR-positive breast cancer cell lines, such as MCF-7 and T47D, MPA acts as a PR agonist. This interaction can lead to the regulation of gene expression that influences cell cycle progression and apoptosis. Furthermore, MPA has been shown to exhibit agonist activity at the androgen receptor (AR), which can contribute to its anti-proliferative effects, particularly in certain breast cancer subtypes.[1] It can also bind to the glucocorticoid receptor. In some contexts, MPA has been observed to inhibit the binding of estradiol (B170435) to the estrogen receptor (ER), suggesting a potential anti-estrogenic effect at high concentrations.[2]
Effects on Cell Proliferation and Apoptosis: The impact of MPA on breast cancer cell lines is context-dependent, varying with the receptor status of the cells.
-
In PR-positive cell lines (e.g., MCF-7, T47D): MPA generally inhibits cell proliferation.[3] This is often associated with an accumulation of cells in the G0-G1 phase of the cell cycle, indicating a delay in G1 transit.[3] At non-cytotoxic doses, MPA has been shown to protect PR-positive cells from apoptosis induced by serum deprivation.[4] This protective effect is linked to the modulation of apoptosis-related genes, including members of the Bcl-2 family.[4] Specifically, MPA treatment in PR-positive cells has been associated with the upregulation of Bcl-xL and the downregulation of Bcl-2.[4]
-
In PR-negative cell lines (e.g., MDA-MB-231): The effects of MPA are less pronounced and are not protective against apoptosis.[4] However, in ER/PR-negative but AR-positive cell lines like MFM-223, MPA can inhibit proliferation through the androgen receptor.[5]
-
Drug Resistance: Interestingly, MPA has been shown to reverse multidrug resistance (MDR) in some breast cancer cell lines by modulating the activity of P-glycoprotein, an ATP-dependent drug efflux pump.[6]
Signaling Pathways: MPA modulates several key signaling pathways in breast cancer cells. The binding of MPA to its cognate receptors initiates a signaling cascade that can intersect with growth factor signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This cross-talk is crucial in determining the ultimate cellular response to MPA. For instance, the proliferative effects of MPA in combination with growth factors are more pronounced in breast cancer cells overexpressing the progesterone receptor membrane component-1 (PGRMC1).[2][7] The activation of these pathways can influence a wide range of cellular processes, including cell growth, survival, and metabolism.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (MPA) on various breast cancer cell lines.
| Cell Line | Receptor Status | Assay | Concentration | Observed Effect | Reference |
| T-47D | ER+, PR+ | Growth Inhibition | 0.04 nM | 20% inhibition of growth | [3] |
| MCF-7 | ER+, PR+ | Growth Inhibition | ~10-100 nM | Significant growth inhibition | [3] |
| ZR 75-1 | ER+, PR+ | Growth Inhibition | >100 nM | 20% inhibition of growth | [3] |
| MDA-MB-453 | ER-, PR-, AR+ | Growth Inhibition | 100 nM | 26-30% inhibition of cell growth | [1] |
| MFM-223 | ER-, PR-, AR+ | Proliferation Assay | 10 nM | Effective inhibition of proliferation | [5] |
| MCF-7 | ER+, PR+ | Cell Proliferation | 10⁻⁷ M | 20-25% inhibition of cell proliferation |
| Cell Line | Treatment Condition | Apoptosis-Related Gene | Change in mRNA Expression | Reference |
| T47-D | Serum depletion + 10 nM MPA | HRK | No longer induced | [4] |
| T47-D | Serum depletion + 10 nM MPA | BAK1 | No longer induced | [4] |
| T47-D | 10 nM MPA | BCLX-L | Upregulation | [4] |
| T47-D | 10 nM MPA | BCL2 | Downregulation | [4] |
| MCF-7 | Serum depletion + 10 nM MPA | HRK | No longer induced | [4] |
| MCF-7 | Serum depletion + 10 nM MPA | BAK1 | No longer induced | [4] |
| MCF-7 | 10 nM MPA | BCLX-L | Upregulation | [4] |
| MCF-7 | 10 nM MPA | BCL2 | Downregulation | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of MPA on breast cancer cell lines are provided below.
Cell Culture and MPA Treatment
-
Cell Lines: Obtain breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
MPA Preparation: Prepare a stock solution of MPA in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and include a vehicle control in all experiments.
-
Treatment: When cells reach the desired confluency (usually 70-80%), replace the existing medium with a fresh medium containing the appropriate concentrations of MPA or vehicle control.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MPA and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V staining procedures.[3][4][5][13]
-
Cell Collection: Following treatment with MPA or vehicle control, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Signaling Proteins
This protocol provides a general workflow for Western blotting.[14][15][16][17][18]
-
Protein Extraction: After MPA treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
MPA Signaling in PR-Positive Breast Cancer Cells
Caption: MPA signaling in PR-positive breast cancer cells.
Experimental Workflow for MPA Studies
Caption: A typical experimental workflow for studying MPA effects.
References
- 1. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. protocols.io [protocols.io]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. Responsiveness to PI3K and MEK Inhibitors in Breast Cancer. Use of a 3D Culture System to Study Pathways Related to Hormone Independence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the PI3K/AKT/mTOR and Raf/MEK/ERK pathways in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. kumc.edu [kumc.edu]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. medium.com [medium.com]
Application Notes and Protocols for In-Vitro Studies: Medroxyprogesterone Acetate (MPA)
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the solubilization and use of Medroxyprogesterone Acetate (MPA) in in-vitro research settings. It includes quantitative data on solubility, a step-by-step experimental protocol, and a visualization of the key signaling pathways involved in MPA's mechanism of action.
Introduction
This compound (MPA) is a synthetic progestin widely utilized in clinical applications, including contraception and hormone replacement therapy[1]. In the realm of in-vitro research, MPA serves as a critical tool to investigate hormonal signaling, cancer biology, and reproductive disorders. MPA exerts its biological effects primarily through its interaction with progesterone (B1679170) receptors (PR), but it can also engage with androgen (AR) and glucocorticoid (GR) receptors, leading to a complex signaling cascade[1][2]. Understanding the precise methodology for preparing MPA solutions is paramount for obtaining reproducible and reliable experimental results. This protocol outlines the recommended procedures for dissolving MPA for use in cell-based assays.
Data Presentation: Solubility and Storage of this compound
The following table summarizes the solubility and recommended storage conditions for this compound in solvents commonly used for in-vitro studies.
| Solvent | Solubility | Concentration (Molar) | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 9 mg/mL[3], 12 mg/mL at 25°C[4] | ~23.28 mM[3] | -80°C for up to 1 year[3] |
| Ethanol | 10 mg/mL[3], 12 mg/mL at 25°C[4] | ~25.87 mM[3] | -20°C for up to 3 years (as powder)[3] |
| Methanol | Sparingly soluble[4] | - | - |
| Water | Insoluble (<1 mg/mL at 25°C)[4] | - | Not applicable |
Note: Sonication is recommended to facilitate the dissolution of MPA in DMSO and ethanol[3]. For cell-based assays, it is crucial to use a reagent grade DMSO suitable for tissue culture, typically with a purity of at least 99.8%[4].
Experimental Protocols: Preparation of this compound for In-Vitro Studies
This protocol details the steps for preparing a stock solution of MPA and subsequent working solutions for treating cells in culture.
Materials and Reagents
-
This compound (MPA) powder (MW: 386.52 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), molecular biology grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
Cell culture medium appropriate for the cell line being used
Protocol 1: Preparation of a 10 mM MPA Stock Solution in DMSO
-
Weighing MPA: Accurately weigh out 3.865 mg of MPA powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the MPA powder.
-
Dissolving MPA: Vortex the tube vigorously for 1-2 minutes to dissolve the MPA. If the compound does not fully dissolve, sonication for 5-10 minutes is recommended[3]. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM MPA stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year)[3].
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM MPA stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the MPA stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Example: Add 1 µL of the 10 mM MPA stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of MPA used in the experiment.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.
Mandatory Visualization: Signaling Pathways of this compound
The following diagram illustrates the primary signaling pathways activated by this compound. MPA primarily binds to the Progesterone Receptor (PR), but also exhibits affinity for the Androgen Receptor (AR) and Glucocorticoid Receptor (GR)[2]. This interaction can lead to the modulation of gene expression and downstream cellular effects.
Caption: Signaling pathways of this compound (MPA).
References
Application Notes and Protocols: Immunohistochemical Staining for Progesterone Receptors Following Medroxyprogesterone Acetate (MPA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin that mimics the action of the natural hormone progesterone (B1679170).[1] It is widely used in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain hormone-responsive cancers like endometrial and breast cancer.[2][3] MPA exerts its biological effects primarily by binding to and activating the intracellular progesterone receptor (PR), a ligand-activated transcription factor.[1][4] Upon binding MPA, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.[4] This signaling cascade can lead to various cellular outcomes, including differentiation, decreased proliferation, and, paradoxically, the downregulation of the progesterone receptor itself.[1]
This phenomenon, known as ligand-induced receptor downregulation, is a crucial feedback mechanism.[1] In the context of MPA treatment, the initial activation of PR and the subsequent therapeutic response can be followed by a decrease in PR expression.[1][2][4] This has significant implications for long-term therapy and the potential development of hormone resistance. Therefore, monitoring PR expression levels via immunohistochemistry (IHC) before and after MPA treatment is a critical tool for assessing treatment efficacy and understanding the molecular response of target tissues.
These application notes provide a comprehensive protocol for the immunohistochemical staining of progesterone receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with methods for quantitative analysis and an overview of the signaling pathways involved.
Progesterone Receptor Signaling Pathway
The binding of MPA to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. This process involves both classical genomic and non-genomic signaling pathways. In the classical pathway, the MPA-PR complex acts as a transcription factor. Additionally, MPA can trigger rapid, non-genomic signaling through membrane-associated PRs, leading to the activation of kinase cascades like the MAPK/ERK pathway, which can, in turn, influence transcription and other cellular processes.[5]
Experimental Protocol: Immunohistochemistry for Progesterone Receptor
This protocol outlines the steps for the qualitative identification of progesterone receptors in FFPE tissue sections.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 75%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen peroxide (3%)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Mouse monoclonal anti-Progesterone Receptor antibody (Clone PgR 1294 or similar)
-
Secondary antibody: HRP-labeled goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Positive control tissue (e.g., PR-positive breast carcinoma)
-
Negative control (primary antibody omitted or replaced with isotype control)
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 75% (2 minutes).
-
Rinse with deionized water for 30 seconds.
-
-
Antigen Retrieval:
-
Preheat the antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 15-20 minutes.
-
Allow slides to cool in the buffer at room temperature for at least 30 minutes.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 5-10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with deionized water, followed by wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer without rinsing.
-
Apply the primary anti-PR antibody (diluted according to manufacturer's instructions) to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-labeled secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's protocol. Incubate for 5-10 minutes, or until a brown precipitate is visible.
-
Rinse thoroughly with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-5 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable solution (e.g., Tacha's Bluing Solution or Scott's Tap Water) for 1 minute.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (75%, 95%, 100%) for 2 minutes each.
-
Clear in two changes of xylene for 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow
Data Presentation and Interpretation
Quantitative Analysis of PR Staining
The expression of progesterone receptors is typically evaluated semi-quantitatively by a pathologist. A common method is the H-score (Histoscore), which combines the percentage of stained cells with the intensity of the staining.[6][7]
H-Score Calculation: The H-score is calculated using the following formula: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The resulting score ranges from 0 to 300.
Expected Results of MPA Treatment
Studies have shown that continuous exposure to progestins, such as MPA, can lead to the downregulation of progesterone receptors in target tissues like the endometrium and breast cancer cells.[1][2][4] This is a result of ligand-induced receptor activation, phosphorylation, ubiquitination, and subsequent degradation by the proteasome.[1] Therefore, a decrease in the PR H-score is an expected finding in tissues that are responsive to MPA treatment.
While direct pre- and post-treatment quantitative data is sparse in publicly available literature, the correlation between PR levels and response to progestin therapy provides indirect evidence of this effect. Tissues that respond well to progestins often have higher initial PR levels, and a lack of response is strongly associated with low or absent PR expression.[6]
Table 1: Progesterone Receptor H-Score and Correlation with Progestin Therapy Response in Endometriosis
The following table summarizes data from a retrospective study on endometriotic lesions, illustrating the strong correlation between PR expression levels and the clinical response to progestin-based therapies.[6] This relationship underscores the importance of PR in mediating the effects of drugs like MPA.
| PR Status Category | H-Score Range | Number of Subjects (n) | Responders to Progestin Therapy | Non-Responders to Progestin Therapy |
| Low | ≤ 5 | 17 | 1 (6%) | 16 (94%) |
| Medium | 6 to 80 | 28 | 24 (86%) | 4 (14%) |
| High | > 80 | 7 | 7 (100%) | 0 (0%) |
Data adapted from a study on endometriosis, where a low PR status was significantly associated with non-response to progestin therapy, while a high PR status had a 100% positive predictive value for response.[6]
Conclusion
Immunohistochemical analysis of progesterone receptor expression is an invaluable technique for researchers and clinicians working with MPA and other progestin-based therapies. The provided protocol offers a standardized method for PR staining. Understanding that MPA treatment can lead to a downregulation of its own receptor is crucial for interpreting staining results and for the strategic development of hormonal therapies. The quantitative analysis of PR expression, for instance using the H-score, provides a means to correlate molecular changes with therapeutic response and to investigate mechanisms of acquired resistance.
References
- 1. Systematic dissection of the mechanisms underlying progesterone receptor downregulation in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor expression in this compound-induced murine mammary carcinomas and response to endocrine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative transcriptional effects of this compound in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. MPA influences tumor cell proliferation, migration, and invasion induced by RANKL through PRB involving the MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone Receptor Status Predicts Response to Progestin Therapy in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of Progesterone Receptor Immunohistochemical Expression to Predict Lymph Node Metastasis in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Medroxyprogesterone Acetate (MPA) Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is Medroxyprogesterone Acetate (MPA) so difficult to dissolve in aqueous solutions?
A1: this compound is a synthetic progestin with a crystalline powder structure. It is classified as practically insoluble in water, with a solubility of less than 1 mg/mL.[1][2] This poor aqueous solubility is attributed to its hydrophobic steroidal structure. While it is insoluble in water, it is freely soluble in chloroform, soluble in acetone (B3395972) and dioxane, sparingly soluble in alcohol and methanol, and slightly soluble in ether.[1]
Q2: What are the common organic solvents used to prepare a stock solution of MPA?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common organic solvents used to prepare stock solutions of MPA for in vitro experiments.[3] It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly reduce solubility. For in vivo studies, co-solvent systems often including DMSO, polyethylene (B3416737) glycol (PEG), and surfactants like Tween 80 are utilized.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments involving MPA?
A3: While MPA is soluble in DMSO, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxicity. Therefore, a highly concentrated stock solution of MPA in DMSO is necessary to avoid adding a large volume of the solvent to your experimental setup.
Q4: My MPA precipitates when I add my stock solution to the aqueous culture medium. What can I do?
A4: This is a common issue due to the poor aqueous solubility of MPA. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of MPA in your final aqueous medium. Try working with a lower final concentration.
-
Increase the solvent concentration (with caution): If your experimental design allows, you might slightly increase the final concentration of the organic solvent (e.g., DMSO), but be mindful of potential cytotoxicity.
-
Use a pre-warmed medium: Adding the MPA stock solution to a pre-warmed (37°C) culture medium can sometimes help to keep the compound in solution.
-
Utilize solubility enhancement techniques: Consider using techniques such as complexation with cyclodextrins or formulating MPA as a solid dispersion or nanoparticle suspension, which are designed to improve aqueous solubility and stability.
Q5: Are there alternative methods to enhance the aqueous solubility of MPA besides using organic solvents?
A5: Yes, several advanced formulation strategies can significantly improve the aqueous solubility and bioavailability of MPA. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating MPA within cyclodextrin molecules can form water-soluble inclusion complexes.
-
Solid Dispersions: Dispersing MPA in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of MPA to the nanometer range increases the surface area, leading to improved solubility and dissolution.
Troubleshooting Guides
Issue 1: Precipitation of MPA Upon Dilution in Aqueous Media
Problem: A researcher prepares a 10 mM stock solution of MPA in DMSO. Upon adding 1 µL of this stock to 1 mL of cell culture medium for a final concentration of 10 µM, a precipitate is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MPA precipitation.
Issue 2: Low or Inconsistent Bioavailability in Animal Studies
Problem: A drug development professional observes low and variable plasma concentrations of MPA in rats following oral administration of a simple suspension.
Logical Relationship for Formulation Improvement:
Caption: Strategies to improve MPA bioavailability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | < 1 mg/mL | 23 | [2] |
| Chloroform | Freely Soluble | Not Specified | [1] |
| Acetone | Soluble | Not Specified | [1] |
| Dioxane | Soluble | Not Specified | [1] |
| Ethanol | Sparingly Soluble | 25 | [4] |
| Methanol | Sparingly Soluble | 25 | [4] |
| Ether | Slightly Soluble | Not Specified | [1] |
| DMSO | 10 mg/mL | Not Specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of MPA in DMSO for in vitro cell culture experiments.
Materials:
-
This compound (MPA) powder (MW: 386.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of MPA: For 1 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 1 mL * 386.52 g/mol = 0.0038652 g = 3.87 mg.
-
Weigh the MPA: Accurately weigh approximately 3.87 mg of MPA powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the MPA powder.
-
Dissolve the MPA: Vortex the tube vigorously for 1-2 minutes until the MPA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of MPA-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of MPA through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (MPA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Molar Ratio Determination: A common molar ratio for guest-host complexation is 1:1 or 1:2 (MPA:HP-β-CD). This may need to be optimized for your specific application.
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring to form a clear solution.
-
Addition of MPA: Slowly add the MPA powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the MPA dissolves.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed MPA.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the MPA-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Signaling Pathway of this compound
MPA primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR), but it can also interact with androgen (AR) and glucocorticoid receptors (GR). Upon binding, these receptors translocate to the nucleus and regulate the transcription of target genes. This can influence cellular processes through pathways like MAPK and PI3K.
Caption: MPA signaling pathway.
References
Technical Support Center: Minimizing Off-Target Effects of Medroxyprogesterone Acetate (MPA) in Cell Culture
Welcome to the technical support center for Medroxyprogesterone Acetate (MPA) applications in cell culture. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the off-target effects of MPA, ensuring the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MPA)?
A1: this compound (MPA) is a synthetic progestin. Its primary, or "on-target," effect is mediated by binding to and activating the progesterone (B1679170) receptor (PR). This interaction mimics the action of the natural hormone progesterone, leading to the regulation of gene expression in target cells. This is crucial for its use in applications like contraception and hormone replacement therapy.
Q2: What are the known off-target effects of MPA in cell culture?
A2: MPA is known to have a promiscuous binding profile, interacting with other steroid receptors besides the progesterone receptor. The most significant off-target interaction is with the glucocorticoid receptor (GR), to which MPA binds with considerable affinity. This can lead to unintended glucocorticoid-like effects in your cell culture system. Additionally, MPA can exhibit androgenic activity by binding to the androgen receptor (AR). These off-target interactions can lead to a variety of confounding experimental outcomes, including altered cell proliferation, apoptosis, and changes in the expression of genes not regulated by the progesterone receptor.
Q3: How can I determine if the effects I'm observing are on-target or off-target?
A3: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your data. A combination of approaches is recommended:
-
Dose-Response Studies: Perform experiments across a wide range of MPA concentrations. On-target effects mediated by the high-affinity progesterone receptor often occur at lower concentrations, while off-target effects on lower-affinity receptors like the glucocorticoid receptor typically require higher concentrations.
-
Use of Antagonists: Employ specific receptor antagonists to block the activity of suspected off-target receptors. For example, the glucocorticoid receptor antagonist RU486 (mifepristone) can be used to determine if the observed effects are mediated by the GR.
-
Receptor Knockdown: Utilize techniques like siRNA to specifically knockdown the expression of suspected off-target receptors (e.g., the glucocorticoid receptor). If the effect of MPA is diminished after receptor knockdown, it provides strong evidence for an off-target interaction.
-
Control Compounds: Compare the effects of MPA with a more specific progestin that has minimal affinity for other steroid receptors.
Q4: At what concentration range should I use MPA to maximize on-target effects and minimize off-target effects?
A4: The optimal concentration of MPA is highly dependent on the cell line and the specific biological question being investigated. As a general guideline, on-target progestogenic effects are often observed in the low nanomolar (nM) range. Off-target glucocorticoid effects may become more prominent at higher nanomolar to micromolar (µM) concentrations. It is crucial to perform a thorough dose-response analysis for your specific cell system to identify the concentration window that provides a clear progestogenic response without significant off-target activation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving MPA.
Issue 1: Unexpected Changes in Cell Proliferation (Inhibition or Stimulation)
-
Potential Cause: this compound (MPA) is binding to and activating the glucocorticoid receptor (GR), which is known to have anti-proliferative effects in many cell types. Conversely, in some contexts, off-target activation of other signaling pathways could unexpectedly stimulate proliferation.
-
Recommended Solution:
-
Perform a Dose-Response Curve: Test a wide range of MPA concentrations (e.g., 0.1 nM to 10 µM) to determine if the proliferative effects are concentration-dependent.
-
Use a Glucocorticoid Receptor Antagonist: Co-treat your cells with MPA and the GR antagonist RU486 (mifepristone). If RU486 reverses the proliferative effect of MPA, it strongly suggests GR involvement.
-
Glucocorticoid Receptor Knockdown: Use siRNA to specifically reduce the expression of the glucocorticoid receptor. If the proliferative response to MPA is attenuated in GR-knockdown cells, this confirms the off-target effect.
-
Control with a Specific Progestin: Compare the effects of MPA with a progestin that has a higher specificity for the progesterone receptor and lower affinity for the GR.
-
Issue 2: Unintended Changes in Gene Expression
-
Potential Cause: MPA is activating the glucocorticoid receptor and inducing the expression of glucocorticoid-responsive genes.
-
Recommended Solution:
-
Analyze for Glucocorticoid Response Elements (GREs): Examine the promoter regions of the unexpectedly regulated genes for the presence of GREs.
-
Co-treatment with RU486: Treat cells with MPA in the presence and absence of RU486. A reversal of the gene expression changes by RU486 points to a GR-mediated off-target effect.
-
Compare with a Glucocorticoid Agonist: Treat your cells with a potent glucocorticoid, such as dexamethasone, and compare the gene expression profile to that induced by MPA. Similarities in the expression patterns would suggest a glucocorticoid-like off-target effect of MPA.
-
siRNA Knockdown of the Glucocorticoid Receptor: Confirm the role of the GR by knocking down its expression and observing a reduction in the MPA-induced gene expression changes.
-
Issue 3: Inconsistent or Contradictory Results Compared to Progesterone
-
Potential Cause: The observed effects are due to MPA's off-target activities (glucocorticoid or androgenic) which are not present with the natural ligand, progesterone.
-
Recommended Solution:
-
Direct Comparison: In the same experiment, directly compare the effects of MPA and progesterone across a range of concentrations.
-
Receptor Binding Profile: Consult the literature for the relative binding affinities of MPA and progesterone to the progesterone, glucocorticoid, and androgen receptors. This will provide a basis for understanding potential differences in their biological activities.
-
Use of Multiple Antagonists: To dissect the signaling pathways, use a panel of antagonists including a progesterone receptor antagonist (e.g., RU486 at concentrations that primarily block PR), a glucocorticoid receptor antagonist (e.g., RU486 at higher concentrations or a more specific GR antagonist if available), and an androgen receptor antagonist (e.g., bicalutamide).
-
Data Presentation
Table 1: Relative Binding Affinity (RBA) of this compound and Other Steroids to the Glucocorticoid Receptor (GR)
| Compound | Relative Binding Affinity for GR (%) |
| Dexamethasone | 100 |
| This compound (MPA) | 10 - 42 |
| Progesterone | <1 |
| Norethisterone | <1 |
Note: RBA values can vary depending on the experimental system.
Experimental Protocols
Protocol 1: Dose-Response Analysis of MPA on Cell Proliferation using a WST-1 Assay
This protocol outlines a method to determine the concentration-dependent effects of MPA on cell proliferation.
Materials:
-
Cells of interest
-
Complete growth medium
-
Charcoal-stripped serum (to remove endogenous steroids)
-
This compound (MPA) stock solution (in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To synchronize cells and reduce the effects of growth factors in the serum, you may replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
MPA Treatment: Prepare serial dilutions of MPA in a medium containing charcoal-stripped serum to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (solvent only).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different MPA concentrations. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of control versus the log of the MPA concentration to generate a dose-response curve.
Protocol 2: Dissecting On- and Off-Target Effects of MPA using the Glucocorticoid Receptor Antagonist RU486
This protocol describes how to use RU486 to determine if an observed effect of MPA is mediated by the glucocorticoid receptor.
Materials:
-
Cells of interest
-
Complete growth medium with charcoal-stripped serum
-
This compound (MPA) stock solution
-
RU486 (mifepristone) stock solution
-
Appropriate assay reagents (e.g., for proliferation, gene expression)
Procedure:
-
Experimental Setup: Design your experiment to include the following treatment groups:
-
Vehicle control
-
MPA alone (at a concentration that elicits the effect of interest)
-
RU486 alone (at a concentration sufficient to block GR, e.g., 1 µM)
-
MPA + RU486
-
-
Pre-treatment with RU486: Pre-incubate the cells with RU486 for 1-2 hours before adding MPA. This allows the antagonist to bind to the receptors first.
-
MPA Treatment: Add MPA to the appropriate wells and incubate for the desired duration.
-
Assay Performance: Perform your assay of interest (e.g., WST-1 for proliferation, qPCR for gene expression).
-
Data Analysis: Compare the results from the different treatment groups. If the effect of MPA is significantly reduced or abolished in the presence of RU486, it indicates that the effect is mediated, at least in part, by the glucocorticoid receptor.
Visualizations
Caption: On-target vs. Off-target MPA signaling pathways.
Caption: Experimental workflow for troubleshooting MPA off-target effects.
Addressing batch-to-batch variability of Medroxyprogesterone Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Medroxyprogesterone Acetate (MPA) and what are its common formulations?
A1: this compound (MPA) is a synthetic progestin, a hormone that mimics the effects of natural progesterone.[1] It is a white to off-white, odorless, microcrystalline powder that is practically insoluble in water.[2] Common formulations include oral tablets and injectable aqueous suspensions for intramuscular or subcutaneous administration.[3]
Q2: What are the primary causes of batch-to-batch variability with MPA?
A2: Batch-to-batch variability of MPA can arise from several factors, including:
-
Physicochemical Properties: Differences in crystalline form (polymorphism), particle size distribution, and solubility can impact the dissolution rate and bioavailability of MPA, particularly in suspension formulations.[4][5]
-
Impurities and Degradation Products: MPA can degrade under conditions of acidic or basic hydrolysis, oxidation, and exposure to light, leading to the formation of impurities that may have different biological activities.[6][7][8]
-
Formulation Components: Variations in excipients, such as suspending agents and surfactants, can affect the stability and release characteristics of the final product.
Q3: How can I assess the purity and concentration of my MPA batch?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity and concentration of MPA.[9][10] It can effectively separate MPA from its degradation products and other related substances. For more sensitive analyses, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[11]
Q4: What are the known impurities of MPA I should be aware of?
A4: Forced degradation studies have identified several potential impurities of MPA.[6][8] These can include process-related impurities from synthesis and degradation products formed under stress conditions. Common impurities are often more polar than the parent MPA molecule.[9] A list of known related compounds and impurities can be obtained from commercial suppliers of pharmaceutical standards.[12]
Troubleshooting Guides
Inconsistent Results in In Vitro Cell-Based Assays
Problem: Significant variability in cellular responses (e.g., proliferation, gene expression) is observed between different batches of MPA.
| Possible Cause | Troubleshooting Steps |
| Differences in Bioavailability | Ensure complete solubilization of MPA in the cell culture medium. Due to its poor water solubility, MPA should be dissolved in an appropriate solvent like DMSO before being diluted in the medium. Prepare a concentrated stock solution and dilute it to the final working concentration immediately before use. |
| Presence of Bioactive Impurities | If possible, obtain a certificate of analysis for each batch of MPA to check for purity and impurity profiles. If significant variability persists, consider performing an in-house purity check using HPLC. |
| Glucocorticoid-like Effects | MPA can exert off-target effects by binding to the glucocorticoid receptor (GR).[13] This can lead to unexpected cellular responses. To confirm if the observed effects are GR-mediated, perform competition assays with a GR antagonist, such as mifepristone (B1683876) (RU-486). |
| Dose-Dependent Biphasic Responses | MPA can exhibit dose-dependent effects, sometimes showing stimulatory effects at low concentrations and inhibitory effects at higher concentrations on cell proliferation.[14] Perform a detailed dose-response curve for each new batch to identify the optimal concentration range for your experiment. |
Poor Solubility and Precipitation in Experiments
Problem: MPA precipitates out of solution during the experiment, leading to inaccurate concentrations and unreliable results.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution of MPA in a suitable organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Use of Serum-Containing Medium | Components in fetal bovine serum (FBS) can sometimes interact with the compound or the solvent, leading to precipitation. When preparing MPA dilutions, add the MPA stock solution to the serum-free medium first and mix well before adding serum. |
| Incorrect Storage of Stock Solutions | Store MPA stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H34O4 | [2] |
| Molecular Weight | 386.52 g/mol | [2] |
| Melting Point | 206-207 °C | [2] |
| Solubility in Water | <0.1 g/100 mL at 23 °C | [2] |
| LogP | 4.1 | [2] |
| Physical Description | White to off-white microcrystalline powder | [2] |
Table 2: Example HPLC Method Parameters for MPA Analysis
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Acetate Buffer (pH 5.0) (65:35 v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 245 nm | [10] |
| Injection Volume | 20 µL | [10] |
| Column Temperature | 35 °C | [10] |
Experimental Protocols
Protocol 1: Quantification of MPA in a Bulk Drug Sample using HPLC
Objective: To determine the purity of a this compound bulk drug sample.
Materials:
-
This compound reference standard
-
This compound bulk drug sample
-
HPLC-grade methanol
-
Sodium acetate
-
Glacial acetic acid
-
HPLC system with UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a 0.02 M sodium acetate buffer and adjust the pH to 5.0 with glacial acetic acid. The mobile phase consists of a 65:35 (v/v) mixture of methanol and the acetate buffer. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of MPA reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the MPA bulk drug sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
-
Data Analysis: Compare the peak area of the MPA in the sample solution to the peak area of the MPA in the standard solution to calculate the purity of the bulk drug sample. Analyze the chromatogram for the presence of any impurity peaks.
Protocol 2: In Vitro Bioassay for MPA Activity - Cell Proliferation Assay
Objective: To assess the biological activity of different batches of MPA by measuring their effect on the proliferation of T47D breast cancer cells.
Materials:
-
T47D human breast cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phenol (B47542) red-free RPMI-1640 medium supplemented with charcoal-stripped FBS
-
MPA stock solutions (10 mM in DMSO) from different batches
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells per well in complete RPMI-1640 medium and allow them to attach overnight.
-
Hormone Deprivation: The next day, replace the medium with phenol red-free RPMI-1640 containing charcoal-stripped FBS to minimize the influence of estrogenic compounds. Incubate for 24 hours.
-
MPA Treatment: Prepare serial dilutions of each MPA batch in the hormone-deprived medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Add the diluted MPA solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., progesterone).
-
Incubation: Incubate the cells for 72 hours.
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves for each MPA batch. Compare the EC50 values to assess for variations in biological activity.
Mandatory Visualization
Caption: MPA Signaling Pathways
Caption: Experimental Workflow for MPA Batch Validation
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. complexgenerics.org [complexgenerics.org]
- 5. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of this compound injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation studies of this compound injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 8. researchgate.net [researchgate.net]
- 9. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 10. ovid.com [ovid.com]
- 11. omicsonline.org [omicsonline.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. This compound increases HIV-1 infection of unstimulated peripheral blood mononuclear cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Medroxyprogesterone Acetate (MPA) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in animal studies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Medroxyprogesterone Acetate (MPA)?
This compound is a synthetic progestin that primarily exerts its effects by binding to and activating progesterone (B1679170) receptors (PR).[1] This interaction modulates the transcription of target genes, leading to various physiological effects, including the regulation of the menstrual cycle and inhibition of ovulation.[1] MPA also exhibits significant interaction with the glucocorticoid receptor (GR), which can contribute to its overall biological activity and side effect profile.[2][3]
2. How do the pharmacokinetics of oral and depot MPA formulations differ in animal models?
The route of administration significantly impacts the pharmacokinetic profile of MPA.
-
Oral Administration: Following oral administration, MPA is absorbed relatively quickly, with peak plasma concentrations (Cmax) typically reached within 2 to 7 hours.[2] However, oral bioavailability can be variable and was estimated to be around 27% in dogs.[1] Plasma levels then decline more rapidly compared to depot formulations.[2]
-
Intramuscular (IM) Depot Injection: Depot formulations provide a sustained release of MPA. After an IM injection, plasma concentrations rise steadily, and it can take several weeks to reach Cmax.[4] The elimination half-life is significantly longer, approximately 50 days, leading to a prolonged therapeutic effect.[4]
-
Subcutaneous (SC) Depot Injection: Similar to IM injections, subcutaneous administration results in a slow release of MPA. The time to reach Cmax is about one week, and the terminal half-life is approximately 43 days.[4]
3. What are the recommended starting dosages of MPA for common animal models?
Dosage recommendations for MPA vary depending on the animal species, the intended biological effect, and the route of administration. It is crucial to consult species-specific literature. The following table provides some reported dosages as a starting point:
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Rat | Dose-response studies | 0.2, 1, 5, and 20 mg/kg (single or multiple doses) | Oral | [1] |
| Dog | Estrus suppression | 50 mg or 500 mg | Subcutaneous | [5] |
| Dog | Pharmacokinetic studies | 2.5, 5, and 10 mg (single dose) | Oral | [1] |
| Cat | Estrus suppression | 25-100 mg (every 4-6 months) | Intramuscular | [6][7] |
| Pigtail Macaque | Model of human contraceptive use | 1.5 mg/kg (monthly) | Intramuscular | [8] |
| Mouse | Immunological studies | 40 mg (single dose for 3-month effect) | Subcutaneous | [9] |
4. How can I monitor the effectiveness of MPA treatment in my animal model?
The method for monitoring MPA's effectiveness depends on the research question.
-
Estrus Cycle Monitoring: For studies involving reproductive cycle modification, daily monitoring of the estrous cycle through vaginal cytology is a common and effective method. The presence and proportion of cornified epithelial cells, nucleated epithelial cells, and leukocytes can determine the stage of the estrous cycle.[10][11][12][13]
-
Hormone Level Analysis: Measuring serum or plasma concentrations of reproductive hormones such as progesterone, luteinizing hormone (LH), and estradiol (B170435) can confirm the suppression of ovulation.
-
Tissue Analysis: For studies investigating the effect of MPA on specific tissues, such as the endometrium or mammary glands, histological analysis of tissue biopsies or post-necropsy samples can reveal changes in cellular morphology and protein expression.[14][15]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results between animals.
-
Possible Cause: High inter-individual variation in MPA plasma concentrations has been reported, even at the same dose.[2] This can be due to differences in metabolism.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Double-check dose calculations and administration technique.
-
Monitor Plasma Levels: If feasible, measure plasma MPA concentrations in a subset of animals to assess for variability.
-
Increase Sample Size: A larger number of animals per group may be necessary to account for individual variability and achieve statistical significance.
-
Issue 2: Animals are exhibiting signs of adverse effects.
-
Possible Cause: MPA administration, particularly at high doses or for prolonged periods, can be associated with side effects.
-
Common Adverse Effects and Monitoring:
-
Metabolic Changes: Increased appetite, thirst, and weight gain.[3] Monitor body weight and food/water intake.
-
Uterine and Mammary Gland Changes: Uterine infections (pyometra), cystic endometrial hyperplasia, and mammary gland hyperplasia or tumors have been reported, especially in cats and dogs.[16][17] Monitor for any vaginal discharge or palpable masses in the mammary region.
-
Adrenal Suppression: MPA has glucocorticoid-like activity and can suppress the hypothalamic-pituitary-adrenal axis.[16]
-
-
Troubleshooting Steps:
-
Dose Reduction: Consider if a lower dose of MPA could achieve the desired therapeutic effect with fewer side effects.
-
Veterinary Consultation: If serious adverse effects are observed, consult with a veterinarian.
-
Discontinuation of Treatment: In cases of severe adverse reactions, discontinuation of MPA treatment may be necessary.
-
Issue 3: The observed biological effect is less than expected.
-
Possible Cause: The dosage may be too low for the specific animal model or the desired effect. The route of administration and formulation can also influence efficacy.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with published data for similar studies and animal models.
-
Consider Route of Administration: An oral dose may have lower bioavailability than an injectable depot formulation.[1][2] A switch to a depot formulation could provide more sustained and consistent plasma levels.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific experimental conditions.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Elimination Half-Life | Bioavailability | Reference |
| Rat | Oral | 0.2 - 20 mg/kg | Not specified | Not specified | Not specified | Not specified | [1] |
| Dog | Oral | 2.5, 5, 10 mg | Dose-dependent | Not specified | 21.6 hours (intravenous) | ~27% | [1] |
| Human | Oral | 500 mg | Varies by formulation | 2-7 hours | 40-60 hours | Not specified | [2][18] |
| Human | Intramuscular | 150 mg | 1-7 ng/mL | 3 weeks | ~50 days | Not specified | [4] |
| Human | Subcutaneous | 104 mg | 0.953 ng/mL | ~1 week | ~43 days | Not specified | [4] |
Table 2: Reported Side Effects of this compound in Animal Studies
| Animal Model | Reported Side Effects | Reference |
| Dog | Mammary tumors, adrenal cortex atrophy, steroid-induced hepatopathy, vacuolation of pancreatic islet cells. | [19] |
| Cat | Pyometra, endometritis, mammary gland hyperplasia, cystic endometrial hyperplasia, ovarian cysts (especially with overdose). | [16][17] |
| General | Increased appetite, increased thirst, weight gain, lethargy, personality changes. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of Depot MPA in Rodents
This protocol is adapted from a study in mice.[9]
Materials:
-
This compound (Depo-Provera® or equivalent sterile suspension)
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 25-gauge)
Procedure:
-
Dose Calculation: Calculate the required volume of the MPA suspension based on the desired dose and the concentration of the stock solution. For example, to administer 40 mg to a mouse from a 150 mg/mL stock, you would need 0.267 mL.
-
Dilution (if necessary): If the calculated volume is too small for accurate administration, dilute the MPA suspension with a sterile vehicle. Ensure thorough mixing to maintain a uniform suspension.
-
Administration:
-
Gently restrain the animal.
-
For subcutaneous administration, lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the calculated volume of the MPA suspension.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Monitoring: Observe the animal for any immediate adverse reactions at the injection site.
Protocol 2: Estrus Cycle Monitoring in Mice via Vaginal Lavage
This is a standard procedure for determining the stage of the estrous cycle in rodents.[11][13]
Materials:
-
Sterile physiological saline
-
Pipette with sterile tips or a sterile dropper
-
Glass microscope slides
-
Microscope
Procedure:
-
Sample Collection:
-
Gently restrain the mouse.
-
Using a pipette, instill a small amount (10-20 µL) of sterile saline into the vagina.
-
Aspirate and expel the saline a few times to collect cells.
-
Place a drop of the cell suspension onto a clean microscope slide.
-
-
Slide Preparation:
-
Allow the slide to air dry.
-
The sample can be viewed unstained (wet mount) or stained with a suitable cytological stain (e.g., Wright's Giemsa or Toluidine Blue O).
-
-
Microscopic Examination:
-
Examine the slide under a microscope.
-
Identify the predominant cell types to determine the stage of the estrous cycle:
-
Proestrus: Primarily nucleated epithelial cells.
-
Estrus: Primarily anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes.
-
Diestrus: Primarily leukocytes.
-
-
Mandatory Visualizations
Caption: MPA signaling through progesterone and glucocorticoid receptors.
Caption: Workflow for optimizing MPA dosage in animal studies.
Caption: Logical relationships for troubleshooting common MPA issues.
References
- 1. Pharmacokinetics and bioavailability of this compound in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of this compound administered by oral and intramuscular routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | VCA Animal Hospitals [vcahospitals.com]
- 4. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicology of depot this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. A Surgical Window Trial Evaluating this compound with or without Entinostat in Patients with Endometrial Cancer and Validation of Biomarkers of Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Depot this compound Dose That Models Human Use and Its Effect on Vaginal SHIV Acquisition Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. queensu.ca [queensu.ca]
- 12. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrus Cycle Monitoring (Mice) | Animals in Science [queensu.ca]
- 14. The ultrastructural response of human endometrium to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histologic effects of this compound on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential Deleterious Effects Following the First Dose of this compound as a Contraceptive in Cats [journals.ekb.eg]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Comparison of the histological changes in the dog after treatment with the progestins this compound and proligestone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected In Vivo Effects of Medroxyprogesterone Acetate
Welcome to the technical support center for researchers utilizing Medroxyprogesterone Acetate (MPA) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common unexpected side effects and experimental challenges.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MPA)?
A1: MPA is a synthetic progestin that primarily acts by binding to and activating progesterone (B1679170) receptors (PRs).[1] This mimics the effects of natural progesterone, leading to the inhibition of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation.[2] MPA also has off-target effects, notably binding to the glucocorticoid receptor (GR), which can contribute to some of its side effects.[1]
Q2: What are the most commonly reported side effects of MPA in clinical and preclinical studies?
A2: Common side effects include changes in menstrual cycles (amenorrhea, irregular bleeding), weight gain, and a reduction in bone mineral density with long-term use.[2] In animal models, reported effects include mammary gland hyperplasia, reproductive toxicity, and behavioral changes.
Q3: How can I differentiate between MPA-induced effects and confounding variables in my animal model?
A3: It is crucial to include a vehicle-treated control group in your study design. This group receives the same injection volume and handling as the MPA-treated group, but without the active compound. Any significant differences observed between the MPA-treated and vehicle-treated groups can be more confidently attributed to the effects of MPA. Careful monitoring of housing conditions, diet, and health status for all groups is also essential to minimize confounding variables.
Q4: Are there known strain differences in rodent responses to MPA?
A4: Yes, the genetic background of your animal model can significantly influence the response to MPA. Different strains of mice and rats can exhibit varying susceptibility to metabolic, reproductive, and behavioral side effects. It is important to consider the known characteristics of the chosen strain and to report the strain used in any publications.
Troubleshooting Guides
Unexpected Changes in Body Weight and Composition
Issue: You observe significant weight gain or changes in body composition in your MPA-treated animals compared to controls.
Possible Causes:
-
Metabolic Effects of MPA: MPA can influence metabolic pathways, leading to increased adiposity.
-
Glucocorticoid Receptor Activation: MPA's off-target binding to the glucocorticoid receptor can contribute to metabolic dysregulation.[1]
-
Changes in Food and Water Intake: The observed weight gain may be secondary to an increase in consumption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected weight gain.
Experimental Protocols:
-
Metabolic Monitoring:
-
House animals in metabolic cages to accurately measure 24-hour food and water intake and energy expenditure.
-
Perform this monitoring at baseline before MPA administration and at several time points throughout the study.
-
-
Biochemical Analysis of Serum Markers:
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Separate serum and store at -80°C until analysis.
-
Use commercially available ELISA or colorimetric assay kits to quantify serum levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Histopathological Examination:
-
At necropsy, collect liver and adipose tissue samples.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin (B1166041), section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for signs of hepatic steatosis (fatty liver) and changes in adipocyte size and morphology.
-
Quantitative Data Summary:
| Parameter | Animal Model | MPA Dose | Duration | Observed Effect |
| Body Weight | Female Rats | 35 mg/kg (weekly) | 1 month | No significant change reported in this specific study focusing on intestinal function. |
| Body Weight Gain | Female Mice (CD-1) | N/A (High-fat diet model) | 18 weeks | HF60 diet (60% fat) resulted in a 36% increase in body weight compared to control. |
| Fat Mass | Female Mice (CD-1) | N/A (High-fat diet model) | 18 weeks | HF60 diet led to a significant increase in fat mass. |
Reproductive Tissue Abnormalities
Issue: You observe unexpected changes in the morphology or histology of reproductive tissues (uterus, ovaries, mammary glands).
Possible Causes:
-
Hormonal Effects of MPA: As a potent progestin, MPA directly impacts hormone-responsive tissues.
-
Suppression of Endogenous Hormones: MPA suppresses the hypothalamic-pituitary-gonadal axis, leading to altered ovarian function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reproductive tissue abnormalities.
Experimental Protocols:
-
Histological Staining Protocol for Uterine Tissue:
-
Fixation: Immediately after dissection, fix the uterine tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695) solutions, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin for 5-10 minutes to stain nuclei blue/purple.
-
Rinse in water.
-
Differentiate in 1% acid-alcohol to remove excess stain.
-
Blue in running tap water or a bluing agent.
-
Counterstain with Eosin for 1-3 minutes to stain cytoplasm and connective tissue pink/red.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Microscopy: Examine the stained sections under a light microscope to assess endometrial and myometrial morphology.
-
Unexpected Behavioral Phenotypes
Issue: You observe changes in anxiety levels, social interaction, or other behaviors in your MPA-treated animals.
Possible Causes:
-
Central Nervous System Effects of MPA: MPA can cross the blood-brain barrier and influence neuronal function.
-
Interaction with Neurotransmitter Systems: MPA may modulate various neurotransmitter systems in the brain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected behavioral phenotypes.
Experimental Protocols:
-
Elevated Plus Maze (EPM) Protocol for Mice:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead camera connected to a video-tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
-
Also, measure the total distance traveled as an indicator of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
Concerns Regarding Bone Health
Issue: You are concerned about the potential impact of long-term MPA administration on the bone health of your animals.
Possible Causes:
-
Suppression of Estrogen: MPA's suppression of the hypothalamic-pituitary-gonadal axis leads to reduced estrogen levels, a key hormone for maintaining bone density.
-
Direct Effects on Bone Cells: MPA may have direct effects on osteoblasts and osteoclasts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bone health concerns.
Experimental Protocols:
-
Micro-Computed Tomography (micro-CT) Analysis of Rodent Bone:
-
Sample Preparation: At the end of the study, dissect the femurs or tibias and remove soft tissue. Store the bones in 70% ethanol or saline-soaked gauze at -20°C.
-
Scanning:
-
Use a high-resolution micro-CT scanner.
-
Scan the region of interest (e.g., distal femur metaphysis for trabecular bone, mid-diaphysis for cortical bone) using appropriate settings for voxel size, voltage, and current.[3]
-
-
Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Define a consistent volume of interest for all samples.
-
Use specialized software to quantify trabecular bone parameters (e.g., bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)) and cortical bone parameters (e.g., cortical thickness, cortical area).[3]
-
-
Unexpected Mortality
Issue: You observe unexpected mortality in your MPA-treated group.
Possible Causes:
-
Toxicity at High Doses: The dose of MPA used may be toxic to the specific animal model or strain.
-
Off-target Effects: Severe off-target effects on cardiovascular or other vital systems.
-
Compromised Animal Health: Pre-existing health conditions in the animals may be exacerbated by MPA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mortality.
Recommendations:
-
Dose-Response Study: If you suspect toxicity, perform a pilot study with a range of MPA doses to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Health Monitoring: Implement a rigorous health monitoring plan, including daily observation of animal well-being, body weight measurements, and clinical signs of distress.
-
Veterinary Consultation: Always consult with a laboratory animal veterinarian to investigate the cause of death and to ensure the welfare of your animals.
Signaling Pathways
MPA's Dual Receptor Activity:
MPA's effects are primarily mediated through the progesterone receptor (PR), but it also exhibits significant off-target activity through the glucocorticoid receptor (GR). This dual activity is crucial to understanding its wide range of physiological and potential side effects.
Caption: MPA's interaction with progesterone and glucocorticoid receptors.
Disclaimer: This technical support guide is for informational purposes only and should not replace consultation with experienced researchers, veterinarians, and institutional animal care and use committees (IACUC). All animal experiments should be conducted in accordance with approved protocols and ethical guidelines.
References
Technical Support Center: Depot Medroxyprogesterone Acetate (DMPA) Injection Site Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA). The information aims to help reduce the incidence and severity of injection site reactions (ISRs) during pre-clinical and clinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during DMPA administration, leading to injection site reactions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Pain, Redness, and Swelling at the Injection Site | - Improper Injection Technique: Needle inserted at an incorrect angle, medication injected too quickly, or massaging the site post-injection.[1] - Medication Temperature: Injecting chilled medication.[2] - Formulation Characteristics: Vehicle, viscosity, or pH of the formulation. | - Review and Standardize Injection Protocol: Ensure proper needle gauge and length are used for the intended injection depth (IM or SC).[1] Inject the medication slowly and avoid massaging the site.[1][3] - Ensure Medication is at Room Temperature: Allow the DMPA suspension to reach room temperature before administration.[2] - Formulation Optimization: For investigational formulations, consider optimizing vehicle composition, viscosity, and pH to improve local tolerability. |
| Nodule or Abscess Formation | - Medication Leakage: Leakage of the depot formulation from the muscle into the subcutaneous tissue.[1] - Contamination: Breach in aseptic technique during preparation or administration. | - Utilize the Z-Track Injection Technique for IM injections: This technique can help prevent medication leakage.[1] - Strict Aseptic Technique: Ensure the vial stopper and injection site are properly cleansed and sterile equipment is used.[1] - Monitor for Signs of Infection: If signs of infection such as pus, persistent severe pain, or fever develop, medical evaluation is necessary.[4][5] |
| Persistent Injection Site Reactions | - Hypersensitivity: Allergic reaction to DMPA or an excipient in the formulation.[6] - High Concentration of Medication: A high concentration of the drug at the injection site may lead to a localized inflammatory response. | - Assess for Hypersensitivity: In cases of severe or persistent reactions, consider the possibility of a hypersensitivity reaction and follow appropriate clinical protocols.[6] - Evaluate Formulation Concentration: In a research setting, investigate the impact of drug concentration on local tissue reaction to identify an optimal concentration. |
| Variability in Injection Site Reactions Between Subjects | - Patient-Specific Factors: Differences in body mass index (BMI), skin sensitivity, and underlying health conditions. - Inconsistent Administration Technique: Variation in technique between different administrators. | - Standardize Administrator Training: Ensure all personnel involved in DMPA administration are trained on and adhere to a standardized protocol.[1] - Collect Baseline Data: Record baseline characteristics of study subjects to identify potential predisposing factors for ISRs. |
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions associated with DMPA?
A1: Common injection site reactions include pain, tenderness, redness, swelling, and the formation of a small lump or nodule at the injection site.[1] More severe, but less common, reactions can include persistent pain, pus, bleeding, or an abscess.[4][5][6]
Q2: How do injection site reactions differ between intramuscular (DMPA-IM) and subcutaneous (DMPA-SC) formulations?
A2: Some studies have reported a higher incidence of injection site reactions with the subcutaneous formulation compared to the intramuscular one.[7] However, other studies, particularly in adolescents, have found no significant differences in the side effect profiles, including injection pain, between the two formulations.[8][9]
Q3: What is the recommended injection technique to minimize ISRs for DMPA-IM?
A3: For DMPA-IM, a deep intramuscular injection into the gluteal or deltoid muscle is recommended.[10][11] The Z-track technique is also advised to prevent leakage of the medication into the subcutaneous tissue, which can cause irritation.[1] It is crucial to inject the medication slowly and to avoid massaging the site after injection.[1][3]
Q4: What is the recommended injection technique for DMPA-SC?
A4: DMPA-SC should be injected into the subcutaneous tissue of the anterior thigh or abdomen.[1] The skin should be gently pinched, and the needle inserted at a 90-degree angle. The medication should be injected slowly, and the site should not be massaged afterward.[1]
Q5: How can injection pain be managed during DMPA administration?
A5: To reduce injection pain, ensure the medication is at room temperature before injection.[2] Numbing the injection site with an ice pack before cleansing the skin can also be effective.[2][12]
Q6: What post-injection care can help alleviate injection site reactions?
A6: Applying a cold compress to the injection site for 5-10 minutes after the injection can help reduce swelling and redness.[13] For pain relief, over-the-counter pain relievers may be considered.[14] If the muscle is irritated, a warm compress can be soothing.[13]
Q7: How should persistent or severe injection site reactions be managed?
A7: Persistent or severe reactions, such as significant inflammation, pus, or signs of an allergic reaction (e.g., hives, difficulty breathing), require medical evaluation.[4][6][15] For research and development, such events should be documented and investigated as potential adverse events related to the formulation or administration procedure.
Quantitative Data Summary
| Parameter | DMPA-IM (150 mg/mL) | DMPA-SC (104 mg/0.65 mL) | Reference |
| Dosage | 150 mg every 13 weeks | 104 mg every 12-14 weeks | [1] |
| Primary Injection Sites | Deltoid or gluteal muscle | Abdomen or anterior thigh | [1] |
| Needle Gauge | 21-23 gauge | 26-gauge (typically pre-filled) | [1] |
| Injection Site Reaction Incidence | 5% report ISRs, with 1% having persistent changes. | Some studies report higher rates of ISRs compared to DMPA-IM. | [7][15] |
| Common ISRs | Pain, tenderness, redness, swelling | Pain, irritation, redness, swelling | [1][7] |
Experimental Protocols
Protocol 1: Standardized Intramuscular (IM) DMPA Injection
-
Preparation:
-
Site Selection and Preparation:
-
Z-Track Technique and Injection:
-
With the non-dominant hand, pull the skin and subcutaneous tissue approximately 1-1.5 inches laterally from the injection site.[1]
-
Insert the needle at a 90-degree angle into the muscle.
-
Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle and prepare a new injection.[1]
-
Inject the medication slowly over 5-10 seconds.[1]
-
Wait for 10 seconds after the injection is complete before withdrawing the needle.[1]
-
-
Post-Injection:
Protocol 2: Standardized Subcutaneous (SC) DMPA Injection
-
Preparation:
-
Wash hands thoroughly.
-
Shake the pre-filled syringe vigorously for at least one minute.[1]
-
-
Site Selection and Preparation:
-
Injection:
-
Post-Injection:
-
Withdraw the needle and release the skin.
-
Apply gentle pressure with a dry gauze pad. Do not massage the injection site. [1]
-
Protocol 3: Assessment and Grading of Injection Site Reactions
-
Observation Timepoints: Assess the injection site at 1, 24, and 48 hours post-injection, and at any follow-up visits.
-
Parameters to Assess:
-
Erythema (redness)
-
Edema (swelling)
-
Pain/Tenderness (can be assessed using a visual analog scale)
-
Induration (hardening of the tissue)
-
Nodule formation
-
-
Grading Scale:
| Grade | Erythema | Edema/Induration | Pain/Tenderness |
| 1 (Mild) | Faint, barely perceptible erythema | Slight swelling or induration | Mild pain or tenderness upon palpation |
| 2 (Moderate) | Erythema 2-5 cm in diameter | Moderate swelling or induration, small nodule formation | Moderate pain or tenderness |
| 3 (Severe) | Erythema > 5 cm in diameter | Marked swelling or induration, large or painful nodule | Severe pain or tenderness, interfering with daily activities |
| 4 (Serious) | Extensive erythema with blistering or necrosis | Abscess formation | Intolerable pain |
Adapted from clinical trial grading scales.[1]
Visualizations
Caption: Experimental workflow for DMPA administration and ISR assessment.
Caption: Troubleshooting logic for managing injection site reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 7 Tips for Reducing Injection Pain | PainScale [painscale.com]
- 3. cahs.health.wa.gov.au [cahs.health.wa.gov.au]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Side effects of medroxyprogesterone contraceptive injections - NHS [nhs.uk]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Is self-administered DMPA an answer to contraception access in the post-Roe era? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMPA-IM, DMPA-SC: Few Side Effect Differences Seen | MDedge [mdedge.com]
- 9. Side Effects Similar in Both DMPA Formulations | MDedge [ma1.mdedge.com]
- 10. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 11. drugs.com [drugs.com]
- 12. 5 Ways to Reduce Pain of Self-Injected Drug Treatments [verywellhealth.com]
- 13. Injection Site Reactions: Symptoms, Treatment, and Prevention - GoodRx [goodrx.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. health.maryland.gov [health.maryland.gov]
Technical Support Center: Stabilizing Medroxyprogesterone Acetate in Long-Term Storage
Welcome to the technical support center for Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of MPA during long-term storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Medroxyprogesterone Acetate?
A1: For optimal stability, this compound should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] It is also recommended to keep the container tightly closed in a dry, cool, and well-ventilated area, protected from direct sunlight.
Q2: What are the known degradation pathways for this compound?
A2: MPA is susceptible to degradation under several conditions. Forced degradation studies have shown that it is most significantly affected by base-catalyzed hydrolysis.[2][3] Degradation also occurs under acidic, oxidative, and photolytic stress, although generally to a lesser extent than base hydrolysis.[2][3][4] Thermal degradation is also a possibility, particularly under extreme temperature fluctuations during transport and storage.[2][4]
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent chemical degradation.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of MPA.[5][6][7] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
Problem 1: I have observed a decrease in the potency of my MPA standard/sample over time.
-
Possible Cause 1: Improper Storage Conditions.
-
Solution: Verify that your storage conditions align with the recommended guidelines (20°C to 25°C, dry, and dark).[1] If not, relocate your sample to a suitable environment. Consider aliquoting the sample to minimize repeated opening and closing of the primary container.
-
-
Possible Cause 2: Chemical Degradation.
-
Solution: Review your experimental protocols to ensure that MPA has not come into contact with incompatible substances such as strong acids, bases, or oxidizing agents. If contamination is suspected, it is advisable to use a fresh, unopened sample for your experiments. To confirm degradation, you can perform a stability-indicating HPLC analysis.
-
Problem 2: My HPLC analysis shows unexpected peaks in my MPA sample.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware, solvents, and equipment used for sample preparation are clean and free of contaminants. Prepare a fresh sample using a new container and re-analyze.
-
-
Possible Cause 2: Degradation Products.
-
Solution: The unexpected peaks may be degradation products of MPA. This is more likely if the sample has been subjected to stress conditions such as high temperatures, light, or extreme pH.[2][3] Refer to the provided experimental protocols for forced degradation studies to identify potential degradation products.
-
Data on Forced Degradation of this compound
The following table summarizes the results from forced degradation studies, indicating the conditions under which MPA is most likely to degrade.
| Stress Condition | Observations | Reference |
| Base Hydrolysis | Significant degradation (approximately 17%) of the MPA peak was observed. This condition generated the most impurities and degradation products. | [2][5] |
| Acid Hydrolysis | Some degradation was observed, but to a lesser extent than with base hydrolysis. | [2][3] |
| Oxidation | Degradation was observed, but less than under acidic or basic conditions. | [2][3] |
| Photodegradation | Some degradation was noted upon exposure to light. | [2] |
| Thermal Stress | Minimal to no additional impurities or degradation products were observed compared to the control sample. However, thermal exposure is a likely risk during transport and storage. | [2][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the quantification of MPA and its degradation products.[5][6][7]
1. Chromatographic Conditions:
- Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
- Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution is commonly used. For example, 60% acetonitrile and 40% potassium dihydrogen phosphate (B84403) buffer with the pH adjusted to 5.6.[5] Another option is methanol (B129727) and 0.020 M acetate buffer at pH 5 in a 65:35 (v/v) ratio.[6]
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at 245 nm.[6]
- Injection Volume: 20 µL.
2. Standard Solution Preparation:
- Prepare a stock solution of MPA in a suitable solvent (e.g., methanol or the mobile phase).
- Prepare working standards by diluting the stock solution to a known concentration range (e.g., 0.0576 to 0.1134 mg/mL).[5]
3. Sample Preparation:
- Accurately weigh and dissolve the MPA sample in the mobile phase to achieve a concentration within the linear range of the assay.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- The retention time for MPA is typically around 5.9 minutes under these conditions.[5]
- Quantify the amount of MPA in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading MPA to identify potential degradation products and validate the stability-indicating nature of an analytical method.[2][3]
1. Acid Degradation:
- Dissolve MPA in a diluent and add 0.5 N hydrochloric acid.
- Allow the solution to remain at ambient conditions for a specified period (e.g., 7 days).[2]
- Neutralize the solution with a suitable base (e.g., 1.0 N sodium hydroxide) before analysis.[2]
2. Base Degradation:
- Dissolve MPA in a diluent and add a suitable base (e.g., 0.1 N sodium hydroxide).
- Heat the solution (e.g., at 80°C for 2 hours).
- Neutralize the solution with a suitable acid before analysis.
3. Oxidative Degradation:
- Dissolve MPA in a diluent and add a solution of hydrogen peroxide (e.g., 3-30%).
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
4. Photodegradation:
- Expose a solution of MPA or the solid drug to a light source (e.g., UV light at 254 nm) for a defined duration.
5. Thermal Degradation:
- Place the solid MPA or a solution of MPA in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting unexpected peaks in HPLC analysis.
Caption: Experimental workflow for MPA stability testing via HPLC.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Forced degradation studies of this compound injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of this compound injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of this compound Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stability-indicating HPLC method for this compound in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Medroxyprogesterone Acetate (MPA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Medroxyprogesterone Acetate (B1210297) (MPA) in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your MPA solutions during experiments.
Troubleshooting Guides
Issue: Rapid Loss of MPA Potency in Aqueous Solution
If you are observing a faster-than-expected decrease in the concentration of Medroxyprogesterone Acetate in your aqueous solutions, several factors could be at play. MPA is susceptible to degradation under various conditions. Use the following guide to troubleshoot the potential causes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for MPA degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The primary factors contributing to MPA degradation are:
-
pH: MPA is susceptible to both acidic and basic hydrolysis. More impurities are generated under basic conditions compared to acidic conditions.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[1]
-
Oxidation: The presence of oxidizing agents can degrade MPA, leading to the formation of various oxidation products.[1][2]
-
Temperature: While thermal degradation is generally less pronounced compared to other factors, elevated temperatures can accelerate hydrolysis and other degradation pathways.[2]
Q2: What is the optimal pH for storing an aqueous solution of MPA?
A2: To minimize hydrolysis, it is recommended to maintain the pH of the aqueous solution in a near-neutral range (pH 6.0-7.0). The use of buffers, such as a phosphate or acetate buffer, can help stabilize the pH.[3]
Q3: How can I protect my MPA solution from light-induced degradation?
A3: To prevent photodegradation, always store MPA solutions in light-resistant containers, such as amber glass vials.[1] If clear containers are necessary for experimental observation, they should be wrapped in aluminum foil or stored in a dark environment.
Q4: Are there any recommended antioxidants to prevent oxidative degradation of MPA?
A4: Yes, the use of antioxidants can be beneficial. L-Methionine has been shown to help stabilize the pH and is considered a suitable stabilizer for parenteral aqueous suspensions of MPA. Using de-gassed solvents and purging the headspace of the container with an inert gas like nitrogen can also help minimize oxidation.
Q5: What are the common degradation products of MPA?
A5: Forced degradation studies have identified several degradation products:
-
Acid and Base Hydrolysis: Can lead to deacetylation of MPA and the formation of dihydroxylated isomers.[1]
-
Oxidative Degradation: Can result in the formation of diastereomers of 4,5-dihydroxythis compound.[1]
-
Photodegradation: Can result in various photoproducts, though specific structures are not always fully characterized in literature.
Q6: How can I monitor the stability of my MPA solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of MPA and detect the presence of degradation products.[3][4]
Data on MPA Degradation
While comprehensive kinetic data is not extensively available in public literature, the following table summarizes qualitative and semi-quantitative findings from forced degradation studies.
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products Identified (Tentative) | Reference |
| Acidic Hydrolysis | 1N HCl at 80°C for 24 hours | Significant Degradation | Impurities B and D, 2,6-dihydroxymedroxyprogesterone | [1] |
| Basic Hydrolysis | 1N NaOH at room temperature | Degradation of about 17% | Impurities A, B, and I, 2,6-dihydroxymedroxyprogesterone | [1][4] |
| Oxidative Degradation | 30% H₂O₂ at 37°C for 7 days | Significant Degradation | Impurity I, Diastereomers of 4,5-dihydroxythis compound | [1] |
| Photodegradation | Exposure to 2.6 x 10⁶ lux hours | Minor Degradation | Impurity G | [1] |
| Thermal Degradation | 80°C for 7 days | Minimal to no change | - | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for MPA
This protocol outlines a reversed-phase HPLC method to quantify MPA and separate it from its degradation products.[3]
Chromatographic Conditions:
-
Column: Hichrom C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.020 M Acetate Buffer pH 5 (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of MPA reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the MPA solution under investigation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of MPA in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the MPA peak area and the appearance of new peaks.
Protocol 2: Forced Degradation Studies
To investigate the stability of your MPA solution, perform the following forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on MPA.
Detailed Procedures:
-
Acid Hydrolysis:
-
To your MPA solution, add an equal volume of 0.1N HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To your MPA solution, add an equal volume of 0.1N NaOH.
-
Incubate at 60°C.
-
Withdraw and neutralize aliquots with 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
To your MPA solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified times for HPLC analysis.
-
-
Photodegradation:
-
Expose your MPA solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the exposed and control samples by HPLC.
-
MPA Degradation Pathway
The degradation of this compound can proceed through several pathways depending on the stress conditions. The following diagram illustrates some of the known degradation products.
Caption: Simplified degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 4. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of this compound Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Technical Support Center: Navigating Challenges in Long-Term Medroxyprogesterone Acetate (MPA) Treatment Protocols
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to long-term Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) treatment protocols in experimental settings.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific problems that may arise during your research.
Issue 1: Persistent Breakthrough Bleeding in In Vivo Animal Models
Question: Our animal models (e.g., mice, rabbits) on long-term MPA treatment are exhibiting persistent, unscheduled bleeding, which is compromising the integrity of our study on endometrial receptivity. How can we manage this?
Answer:
Breakthrough bleeding (BTB) is a common challenge in studies involving long-term progestin-only treatments. The primary underlying cause is the development of a thin, atrophic endometrium with fragile and dilated blood vessels. Here is a systematic approach to troubleshoot this issue:
-
Confirm Endometrial Atrophy: It is crucial to first verify the endometrial phenotype in your animal model.
-
Recommended Experiment: Perform a histological analysis of the uterine tissue. An atrophic endometrium will typically be characterized by a thin epithelial layer, inactive glands, and stromal edema.[1]
-
-
Assess for Inflammation: Chronic inflammation is often observed in the endometrium of long-term DMPA users and can contribute to bleeding.[1]
-
Recommended Experiment: Conduct immunohistochemistry (IHC) or immunofluorescence (IF) on uterine tissue sections to identify inflammatory markers such as CD45 (a pan-leukocyte marker) or more specific markers for macrophages and neutrophils.[1]
-
-
Consider Rescue Treatments: If the bleeding is severe and impacting animal welfare or experimental outcomes, short-term interventions can be considered. However, be mindful of their potential to confound your primary study endpoints.
-
First-Line Option: Non-steroidal anti-inflammatory drugs (NSAIDs) can be administered for 5-7 days to reduce inflammation and associated bleeding.
-
Second-Line Option: Low-dose estrogen supplementation for 10-20 days can help stabilize the endometrium. This approach should be used with caution as it may counteract the progestogenic effects of MPA.[1]
-
Issue 2: High Inter-Individual Variability in Hormone Levels in Study Subjects
Question: We are observing significant inter-individual variability in serum estradiol (B170435) and progesterone (B1679170) levels in our human subjects receiving DMPA, making it difficult to correlate hormonal status with bleeding patterns. What could be the cause and how can we address this?
Answer:
High variability in endogenous hormone levels is a known challenge in clinical studies with long-acting hormonal agents. Several factors can contribute to this:
-
Standardize Sample Collection: The timing of blood draws relative to the last DMPA injection is critical. Ensure that all samples are collected at a consistent time point in the injection cycle for all participants.[1]
-
Assess MPA Metabolism: Individual differences in drug metabolism can lead to varying circulating levels of medroxyprogesterone acetate (MPA).
-
Recommended Experiment: If your budget and resources allow, measure serum MPA levels in addition to endogenous hormones. This will provide a clearer picture of the progestogenic impact on each subject and may help explain the variability in estradiol and progesterone.[1]
-
-
Control for Confounding Factors:
-
Body Mass Index (BMI): Adipose tissue can influence hormone metabolism and storage. Record the BMI of all subjects and consider it as a covariate in your statistical analysis.
-
Concomitant Medications: Other drugs can induce or inhibit metabolic enzymes (e.g., cytochrome P450s) that are involved in the metabolism of both MPA and endogenous steroids.[2] A thorough medication history should be taken and accounted for.
-
-
Increase Sample Size: To statistically account for high inter-individual variability, a larger sample size may be necessary to detect significant correlations between hormonal status and your experimental outcomes.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions about the mechanisms and effects of long-term MPA treatment.
Q1: What is the primary mechanism of action of this compound?
A1: this compound (MPA) is a synthetic progestin that primarily exerts its effects by binding to and activating the progesterone receptor (PR).[3] This interaction leads to a cascade of downstream events, including the modulation of gene expression, which ultimately results in its contraceptive and therapeutic effects. MPA also exhibits some binding affinity for other steroid receptors, such as the glucocorticoid and androgen receptors, which can contribute to its broader pharmacological profile and some of its side effects.[4]
Q2: What are the expected effects of long-term MPA treatment on the endometrium?
A2: Long-term MPA administration typically leads to a state of unopposed progestin, resulting in significant changes to the endometrium. Initially, MPA induces a secretory transformation of the endometrium. However, with prolonged exposure, this progresses to endometrial atrophy, characterized by a thin, inactive epithelium, decidualized stroma, and dilated, fragile blood vessels.[5][6] These changes are the primary contributors to the common side effect of amenorrhea or irregular bleeding and spotting.
Q3: What is the impact of long-term MPA use on bone mineral density (BMD)?
A3: A significant concern with long-term MPA use is the potential for a reduction in bone mineral density (BMD). This is thought to be due to the suppression of ovarian estrogen production, which is crucial for maintaining bone health. Studies have shown that women using DMPA for extended periods may experience a significant decrease in BMD, which is particularly concerning for adolescents who are still accruing bone mass.[7] The loss of BMD is largely reversible after discontinuation of DMPA.
Q4: Is there a link between long-term MPA use and cancer risk?
A4: The relationship between long-term MPA use and cancer risk is complex and varies by cancer type.
-
Breast Cancer: Some studies suggest that recent DMPA use (for 12 months or longer) may be associated with a transiently increased risk of invasive breast cancer in younger women.[8] However, this risk appears to dissipate after discontinuation of use.[8] Other research indicates no significant increase in overall breast cancer risk with long-term use.[9]
-
Ovarian and Endometrial Cancer: In contrast, long-term use of DMPA has been associated with a decreased risk of ovarian and endometrial cancers.[10]
-
Colorectal Cancer: Combination therapy of estrogen and MPA has been shown to reduce the risk of colorectal cancer in postmenopausal women.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of long-term MPA treatment.
Table 1: Common Side Effects of Long-Term MPA Treatment
| Side Effect | Incidence/Change | Duration of Treatment | Citation(s) |
| Menstrual Irregularities | 57.3% reporting irregular menses | First year | [2] |
| 30% reporting irregular menses | After 24 months | [2] | |
| 10% reporting irregular menses | After 24 months | [2] | |
| Amenorrhea | 55% of women | After 12 months | [2] |
| 68% of women | After 2 years | [2] | |
| Weight Gain | Average of 3.23 kg (7.11 lbs) | First year | [2] |
| Mean gain of 2.5 kg | After one year | [12] | |
| Mean gain of 3.7 kg | After two years | [12] | |
| Mean gain of 6.3 kg | After four years | [12] | |
| Mean gain of 7.5 kg | After six years | [12] | |
| Increase of 1.61 in BMI | Not specified | [2] |
Table 2: Impact of Long-Term DMPA Use on Cancer Risk
| Cancer Type | Risk Association | Duration/Timing of Use | Citation(s) |
| Invasive Breast Cancer | 2.2-fold increased risk | Recent use for ≥ 12 months | [8] |
| Ovarian Cancer | 35% decreased risk | Ever use | [9][10] |
| Colorectal Cancer | Reduced risk | Postmenopausal, combined with estrogen | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of long-term MPA treatment.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To assess the dose-dependent effect of MPA on the proliferation of a specific cell line (e.g., breast cancer cells, endometrial cells).
Materials:
-
Cell line of interest (e.g., T47D, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS
-
This compound (MPA)
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Hormone Deprivation: Replace the complete medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours. This step is crucial to minimize the influence of estrogenic compounds.
-
MPA Treatment: Prepare serial dilutions of MPA in the hormone-deprived medium. A typical concentration range is 10 nM to 1 µM.[4] Also, prepare a vehicle control with the same concentration of DMSO as the highest MPA concentration.
-
Incubation: Remove the hormone-deprivation medium and add the MPA-containing or vehicle control medium to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Assessment of Bone Mineral Density in a Rodent Model
Objective: To quantify the effect of long-term MPA treatment on bone mineral density in a mouse or rat model.
Materials:
-
Animal model (e.g., female C57BL/6 mice)
-
This compound (Depo-Provera)
-
Vehicle control (e.g., saline)
-
Dual-energy X-ray absorptiometry (DEXA) scanner for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization and Baseline Scan: Acclimatize the animals to the housing conditions for at least one week. Prior to the start of the treatment, perform a baseline DEXA scan on all animals to determine their initial bone mineral density.
-
MPA Administration: Administer MPA (e.g., via subcutaneous or intramuscular injection) at the desired dose and frequency. The control group should receive vehicle injections.
-
Long-Term Treatment: Continue the treatment for the desired duration (e.g., 3, 6, or 12 months).
-
Follow-up DEXA Scans: Perform DEXA scans at regular intervals (e.g., every 3 months) and at the end of the study.
-
DEXA Scan Procedure:
-
Anesthetize the animal using isoflurane.
-
Position the animal on the scanner bed in a prone position.
-
Perform the scan according to the manufacturer's instructions.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Data Analysis: Analyze the DEXA images to determine the bone mineral content (BMC) and bone mineral density (BMD) of the whole body, lumbar spine, and femur. Compare the changes in BMD over time between the MPA-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this technical support center.
Caption: Simplified signaling pathway of this compound (MPA).
Caption: Troubleshooting workflow for managing breakthrough bleeding in animal models.
Caption: Logical approach to addressing high hormone level variability in study subjects.
References
- 1. benchchem.com [benchchem.com]
- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The ultrastructural response of human endometrium to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contraceptive and endometrial effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20 to 44 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Depot-Medroxyprogesterone Acetate Use Is Associated with Decreased Risk of Ovarian Cancer: The Mounting Evidence of a Protective Role of Progestins. [scholars.duke.edu]
- 11. Colorectal tumor prevention by the progestin this compound is critically dependent on postmenopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Comparative In Vitro Analysis of Medroxyprogesterone Acetate and Natural Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), a synthetic progestin, and natural progesterone (B1679170). The information presented herein is compiled from multiple studies to assist researchers and professionals in understanding the distinct cellular and molecular effects of these two compounds.
Summary of Key Differences
Medroxyprogesterone acetate and natural progesterone, while both interacting with the progesterone receptor (PR), exhibit markedly different activities in vitro. MPA often demonstrates a broader range of action, interacting with other steroid receptors, which can lead to a different downstream cascade of gene expression and cellular behavior compared to natural progesterone.[1][2] This has significant implications for their use in various therapeutic contexts.
Data Presentation
Receptor Binding and Activity
MPA is known to have a higher binding affinity for the progesterone receptor compared to natural progesterone.[1] Furthermore, MPA exhibits promiscuity by binding to other steroid receptors, such as the glucocorticoid and androgen receptors, an effect not as prominent with natural progesterone.[1][2] This multi-receptor interaction contributes to the diverse and sometimes off-target effects of MPA observed in vitro.
Effects on Gene Expression
In vitro studies reveal distinct differences in gene regulation between MPA and natural progesterone. For instance, in a human embryoid body model, MPA treatment led to a significant downregulation of genes crucial for embryonic development across the three germ layers (endoderm, mesoderm, and ectoderm), an inhibitory effect not observed with natural progesterone.[1] In breast cancer cell lines, while both compounds regulate a significant number of the same genes, MPA's transcriptional signature clusters more closely with that of progesterone, indicating a primary action via the progesterone receptor.[2] However, MPA also uniquely regulates a set of genes not affected by progesterone.[2]
Table 1: Comparative Effects on Gene Expression in Human Embryoid Bodies [1]
| Gene Marker | Germ Layer | Effect of MPA (10⁻⁷ M) | Effect of Natural Progesterone (10⁻⁷ M) |
| HNF-3β | Endoderm | Significantly Lower Expression | No Significant Effect |
| HNF-4α | Endoderm | Significantly Lower Expression | No Significant Effect |
| Brachyury | Mesoderm | Significantly Lower Expression | No Significant Effect |
| Nestin | Ectoderm | Significantly Lower Expression | No Significant Effect |
Cellular Proliferation
The effects of MPA and natural progesterone on cell proliferation can be cell-type dependent. In some breast cancer cell lines, both natural and synthetic progestins have been shown to increase the expression of CD44, a cancer stem cell marker, suggesting a potential role in promoting cancer stem cell-like properties.[3] Conversely, other studies on MCF-7 breast cancer cells have shown that at certain concentrations, both progesterone and MPA can inhibit cell proliferation.[4] Specifically, progesterone at 10⁻⁷ M and 10⁻⁵ M reduced proliferation by 20% and 40% respectively, while MPA showed a 20-25% inhibition across a range of concentrations.[4]
Table 2: Comparative Effects on MCF-7 Breast Cancer Cell Proliferation [4]
| Compound | Concentration | Percentage Inhibition of Cell Proliferation |
| Progesterone | 10⁻⁷ M | 20% |
| Progesterone | 10⁻⁵ M | 40% |
| MPA | 10⁻⁹ M - 10⁻⁵ M | 20-25% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human embryonic stem cells (hESCs) for embryoid body formation, T47-D and BT-474 human breast cancer cells, and MCF-7 human breast cancer cells are commonly used.[1][3][4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for breast cancer cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: For comparative studies, cells are typically cultured to a certain confluency (e.g., 50-60%) and then treated with either this compound or natural progesterone at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[1][3][4] A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel. The treatment duration can vary from 24 hours to several days depending on the endpoint being measured.[1][4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qRT-PCR: The relative expression of target genes is quantified by qRT-PCR using a thermal cycler (e.g., Applied Biosystems 7500 Real-Time PCR System). The reaction mixture typically includes cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye-based detection system (e.g., SYBR Green or TaqMan probes).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Cell Proliferation Assay (e.g., ATP-based assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of MPA, natural progesterone, or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 7 days).[4]
-
ATP Measurement: At the end of the incubation period, a reagent that lyses the cells and releases ATP is added. The amount of ATP, which is proportional to the number of viable cells, is quantified by measuring luminescence using a microplate reader.
-
Data Analysis: The proliferation rate is determined by comparing the luminescence values of the treated cells to the vehicle-treated control cells.
Visualizations
Signaling Pathways
The differential effects of MPA and natural progesterone can be attributed to their distinct interactions with cellular signaling pathways. Natural progesterone primarily acts through the progesterone receptor to regulate gene expression. MPA, on the other hand, can activate not only the progesterone receptor but also the glucocorticoid and androgen receptors, leading to a wider range of downstream effects.
Caption: Differential receptor activation by Progesterone and MPA.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro study comparing the effects of MPA and natural progesterone.
Caption: Workflow for in vitro comparison of progestins.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-proliferative transcriptional effects of this compound in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and synthetic progestins enrich cancer stem cell-like cells in hormone-responsive human breast cancer cell populations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of progesterone, this compound and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxyprogesterone Acetate: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), a synthetic progestin widely used in the treatment of hormone-dependent cancers. Through a detailed comparison with other therapeutic alternatives, supported by experimental data, this document aims to offer valuable insights for researchers and professionals in the field of oncology and drug development.
Executive Summary
Medroxyprogesterone Acetate (MPA) exerts its anti-cancer effects through a multi-faceted mechanism, primarily involving the modulation of hormone receptor signaling pathways. It is clinically utilized in the management of breast, endometrial, and to a lesser extent, kidney cancers. This guide presents a comparative analysis of MPA's efficacy against other hormonal agents, details the molecular pathways it influences, and provides standardized protocols for key experimental validations.
Comparative Efficacy of this compound
The therapeutic efficacy of MPA has been evaluated in numerous preclinical and clinical studies, often in comparison with other hormonal agents such as megestrol (B1676162) acetate and tamoxifen (B1202).
Preclinical Data: In Vitro Studies
In vitro studies have been instrumental in elucidating the direct effects of MPA on cancer cells.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Ishikawa | Endometrial Cancer | Not significantly sensitive at 0.1-10 µM[1] | In contrast, Tamoxifen showed significant growth inhibition in this cell line.[1] |
| HEC-1 | Endometrial Cancer | Not significantly sensitive at 0.1-10 µM[1] | |
| KLE | Endometrial Cancer | Not significantly sensitive at 0.1-10 µM[1] | |
| RL95-2 | Endometrial Cancer | Not significantly sensitive at 0.1-10 µM[1] | |
| MFM-223 | Breast Cancer (ER-/PR-) | ~0.01 µM (10 nM) for effective inhibition | Inhibition is mediated via the androgen receptor.[2] |
| AE7 | Uterine Cancer (PR+) | Improved IC50 of chemotherapy drugs | MPA improved the IC50 of drug-resistant cells from 1.95 ± 0.36 to 0.71 ± 0.19.[3] |
| ECC1 | Uterine Cancer (PR+) | Improved IC50 of chemotherapy drugs | MPA improved the IC50 of drug-resistant cells from 1.95 ± 0.36 to 0.71 ± 0.19.[3] |
Table 2: Comparison of Progestin Effects on Breast Cancer Cell Migration
| Progestin | Concentration | Increase in Cell Migration vs. Control |
| This compound | 100 nM | 54% |
| Progesterone (B1679170) | 100 nM | 37% |
| Drospirenone | 100 nM | 32% |
| Nestorone | 1 nM | 26% |
Clinical Data: Comparative Trials
Clinical trials provide essential data on the performance of MPA in patient populations.
Table 3: Comparison of this compound and Megestrol Acetate in Endometrial Carcinoma
| Study | Treatment Arms | Overall Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gynecologic Oncology Group[4] | MPA (200 mg/d) vs. MPA (1,000 mg/d) | 26% vs. 18% | Not significantly different | Not significantly different |
| Gynecologic Oncology Group[5] | High-Dose Megestrol Acetate (800 mg/d) | 24% | 2.5 months | 7.6 months |
| Gynecologic Oncology Group[6] | Alternating Megestrol Acetate (160 mg/d) and Tamoxifen (40 mg/d) | 27% | 2.7 months | 14.0 months |
| Gynecologic Oncology Group[7] | MPA (200 mg/d) + Tamoxifen (40 mg/d) | 33% | 3.0 months | 13.0 months |
Table 4: Comparison of this compound and Tamoxifen in Advanced Breast Cancer
| Study | Treatment Arms | Overall Response Rate | Median Time to Progression | Median Overall Survival |
| Randomized Trial[8] | Tamoxifen (20 mg/d) vs. MPA (1 g/d i.m.) | 30% vs. 50% (p=0.023) | 5.4 vs. 8.8 months (p=0.051) | 20 vs. 28 months (p=0.384) |
| Piedmont Oncology Association Study[9] | Tamoxifen (20 mg/d) vs. MPA (1 g/d oral) | 17% vs. 34% (p=0.01) | 5.5 vs. 6.3 months (p=0.48) | 24 vs. 33 months (p=0.09) |
| Randomized Controlled Trial[10] | Tamoxifen vs. Tamoxifen + MPA | 41% vs. 43% | 7 vs. 15 months (significant) | Not significantly different |
| Australian-New Zealand Breast Cancer Trials Group[11] | Add MPA to Tamoxifen vs. Substitute MPA for Tamoxifen (in Tamoxifen-resistant patients) | 10% vs. 9% | 3.0 vs. 4.5 months | 17.2 vs. 18.4 months |
| Randomized Trial[12] | Tamoxifen vs. Tamoxifen + MPA | 45% vs. 26% (not significant) | Not significantly different | Not significantly different |
Molecular Mechanisms and Signaling Pathways
MPA's anti-cancer activity is mediated through its interaction with steroid hormone receptors, leading to the modulation of downstream signaling pathways that control cell proliferation, survival, and migration.
Receptor Binding and Downstream Effects
MPA is a potent agonist for the progesterone receptor (PR) and also exhibits binding affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR). This multi-receptor interaction contributes to its complex biological effects. In PR-positive cancer cells, MPA can inhibit cell growth. Interestingly, in estrogen and progesterone receptor-negative breast cancer cells that express high levels of androgen receptors, MPA can inhibit proliferation via the AR.[2]
Key Signaling Pathways
MPA has been shown to rapidly and non-genomically activate several key signaling pathways implicated in cancer progression.
-
STAT3 Pathway: MPA induces the tyrosine phosphorylation and transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3). This activation is dependent on JAK1, JAK2, and Src kinases. Activated STAT3 is crucial for progestin-stimulated breast cancer growth both in vitro and in vivo.[13][14]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is also modulated by progestins. In breast cancer, there is evidence of crosstalk between the progesterone receptor and the PI3K/Akt pathway, which can influence therapeutic response.
The following diagram illustrates the proposed signaling cascade initiated by MPA in cancer cells.
Caption: MPA-activated signaling pathways in cancer cells.
Experimental Protocols
To facilitate the validation and further investigation of MPA's anti-cancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MPA on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (MPA) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MPA Treatment: Prepare serial dilutions of MPA in culture medium. Remove the medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of the solvent used for MPA, e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of MPA that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of MPA concentration.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of MPA on the migratory capacity of cancer cells.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound (MPA)
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Insert Preparation: If required, coat the Boyden chamber inserts with an extracellular matrix protein (e.g., Matrigel for invasion assays) and allow them to dry.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Boyden chamber plate.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the insert. If testing the effect of MPA on migration, include MPA in the cell suspension.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixing solution for 10 minutes. Stain the cells with a staining solution for 10-20 minutes.
-
Cell Counting: Wash the inserts and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field and compare the results between different treatment groups.
References
- 1. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Provera on chemotherapy of uterine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase II trial of alternating courses of megestrol acetate and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primary endocrine therapy for advanced breast cancer: to start with tamoxifen or with this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tamoxifen versus high-dose oral this compound as initial endocrine therapy for patients with metastatic breast cancer: a Piedmont Oncology Association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternating sequential endocrine therapy: tamoxifen and this compound versus tamoxifen in postmenopausal advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound addition or substitution for tamoxifen in advanced tamoxifen-resistant breast cancer: a phase III randomized trial. Australian-New Zealand Breast Cancer Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of tamoxifen versus tamoxifen combined with this compound in advanced breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Cross-Species Examination of Medroxyprogesterone Acetate Metabolism: A Comparative Guide for Researchers
An in-depth analysis of the metabolic pathways and pharmacokinetic profiles of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) across various species reveals notable differences and similarities crucial for preclinical to clinical translation. This guide provides a comprehensive comparison of MPA metabolism in humans, non-human primates (monkeys), canines (dogs), and rodents (rats), supported by experimental data and detailed methodologies to aid researchers in drug development and toxicological studies.
Medroxyprogesterone acetate, a synthetic progestin, is widely used in human and veterinary medicine for contraception, hormone replacement therapy, and cancer treatment. The efficacy and safety of MPA are intrinsically linked to its metabolic fate, which varies significantly across species. Understanding these differences is paramount for the accurate interpretation of preclinical data and the prediction of human pharmacokinetics.
Comparative Pharmacokinetics of this compound
The pharmacokinetic parameters of MPA exhibit considerable variability across species, influencing its bioavailability, distribution, and elimination. While comprehensive side-by-side studies are limited, data from various investigations have been compiled to provide a comparative overview.
| Parameter | Human | Monkey (Rhesus) | Dog | Rat |
| Route of Administration | Oral, Intramuscular (IM) | Intramuscular (IM) | Oral, Intravenous (IV) | Oral, Intravenous (IV) |
| Oral Bioavailability | Low and variable | Not Reported | ~27%[1] | Not Reported |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Not Reported | Dose-linear[1] | Not dose-linear[1] |
| Time to Peak (Tmax) | 2-7 hours (oral)[2] | Not Reported | Not Reported | Not Reported |
| Elimination Half-life (t½) | ~50 days (IM) | Not Reported | 21.6 hours (IV, terminal)[1] | Not Reported |
| Metabolism | Extensive hepatic | Not Reported | Hepatic | Hepatic, self-induced[1] |
| Primary Excretion Route | Urine (as metabolites) | Not Reported | Not Reported | Not Reported |
Note: The presented data is a synthesis from multiple sources and may not be directly comparable due to variations in study design, analytical methods, and dosing regimens.
Metabolic Pathways of this compound: A Species-Specific Perspective
The biotransformation of MPA is predominantly a hepatic process, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions. The specific enzymes involved and the resulting metabolite profiles show distinct species-specific patterns.
Phase I Metabolism: Hydroxylation
The primary Phase I metabolic pathway for MPA across species is hydroxylation. In humans, CYP3A4 is the principal enzyme responsible for the metabolism of MPA[3]. Studies using human liver microsomes have identified five main metabolites, designated M-1 to M-5. The major metabolites result from hydroxylation at the 6β, 2β, and 1β positions of the steroid nucleus.
In female rats, the metabolism of MPA is mainly catalyzed by CYP3A1[3]. While the same major hydroxylated metabolites found in humans are also observed in rats and minipigs, the relative abundance of these metabolites can differ. One study suggested that rats and minipigs could serve as suitable preclinical models for human MPA pharmacokinetic studies due to these similarities[4].
Information on the specific CYP isoforms involved in MPA metabolism in dogs and monkeys is less defined in the available literature.
Phase II Metabolism: Conjugation
Following Phase I hydroxylation, MPA metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion. There is a general lack of specific data on the cross-species comparison of MPA conjugation. However, broader studies on drug metabolism indicate significant species differences in the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs). For instance, one study investigating the interaction of MPA with zidovudine (B1683550) glucuronidation suggested that rats may be a more suitable model than monkeys for predicting such interactions in humans, highlighting species differences in UGT activity[5].
Key Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the primary metabolic pathways of MPA and a general workflow for its in vitro metabolism studies.
References
- 1. Pharmacokinetics and bioavailability of this compound in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of this compound administered by oral and intramuscular routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Medroxyprogesterone Acetate and Norethisterone for Researchers and Drug Development Professionals
An in-depth analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) and Norethisterone (NET), two widely utilized synthetic progestins, reveals distinct pharmacological profiles that influence their clinical applications and side-effect profiles. This guide synthesizes findings from preclinical and clinical studies to provide a comparative overview for researchers, scientists, and drug development professionals.
Medroxyprogesterone acetate (MPA) and Norethisterone (NET), also known as norethindrone, are mainstays in contraception and hormone replacement therapy.[1] While both mimic the effects of natural progesterone (B1679170), their nuanced differences in receptor binding, signaling pathways, and metabolic effects are critical for understanding their therapeutic efficacy and adverse effect profiles.[2][3]
Mechanism of Action and Signaling Pathways
Both MPA and NET exert their primary effects by binding to and activating the progesterone receptor (PR), leading to the modulation of gene expression in target tissues.[4][5] This interaction is central to their contraceptive efficacy, which involves inhibiting ovulation by suppressing the release of gonadotropins (LH and FSH), thickening cervical mucus to impede sperm penetration, and altering the endometrium to make it less receptive to implantation.[4][5][6]
However, their signaling cascades diverge, particularly in their "off-target" effects. MPA, for instance, has been shown to impair the signaling of estradiol (B170435) (E2), whereas natural progesterone potentiates it.[7] This difference is attributed to the differential recruitment of MAPK and phosphatidylinositol-3 kinase (PI3K) signaling pathways.[7][8] In breast cancer cells, MPA has been found to induce cell proliferation through the upregulation of Cyclin D1 via a PI3K/Akt/Nuclear Factor-κB (NF-κB) cascade.[9]
Norethisterone's mechanism is also primarily mediated through the progesterone receptor, leading to downstream alterations in target genes.[6] Its contraceptive effect is largely due to making cervical mucus more viscous and cellular, thereby preventing sperm transport, and by inducing endometrial atrophy, making it unsuitable for implantation.[6]
Receptor Binding Affinity: A Comparative Analysis
The differential effects of MPA and NET can be largely attributed to their varying affinities for different steroid receptors. Notably, MPA exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to NET.[2][10] This interaction with the GR is thought to mediate some of MPA's distinct side effects.[10] Both progestins also bind to the androgen receptor (AR), acting as agonists, which can contribute to androgenic side effects.[11][12]
| Receptor | Ligand | Ki (nM) | Relative Binding Affinity |
| Glucocorticoid Receptor (GR) | Dexamethasone | 4.2 (Kd) | High |
| This compound (MPA) | 10.8 | High | |
| Norethisterone Acetate (NET-A) | 270 | Low | |
| Progesterone | 215 | Low | |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 29.4 | High |
| This compound (MPA) | 19.4 | High | |
| Norethisterone Acetate (NET-A) | 21.9 | High | |
| Progesterone | 36.6 | High |
Data sourced from competitive binding assays.[10][11]
Clinical Efficacy: Dysfunctional Uterine Bleeding
In the management of dysfunctional uterine bleeding (DUB), both MPA and NET have demonstrated efficacy in reducing menstrual blood loss. However, comparative studies suggest that norethisterone may be more effective. A prospective observational study found that while both drugs significantly reduced the Pictorial Blood Assessment Chart (PBAC) score, the reduction was greater in the norethisterone group.[13][14]
| Treatment Group | Mean PBAC Score (Baseline) | Mean PBAC Score (After Treatment) | p-value |
| Norethisterone (NE) | 230 | 96 | <0.0001 |
| This compound (MPA) | 226 | 113 | <0.0001 |
Comparison of the two groups showed a statistically significant greater reduction in PBAC score with norethisterone (p < 0.0001).[13]
Metabolic and Endocrine Effects
Recent clinical trial data has highlighted significant differences in the impact of MPA and NET on androgen levels. A head-to-head randomized trial revealed that both injectable contraceptives substantially decrease total and free testosterone (B1683101) and sex hormone-binding globulin (SHBG) levels. However, the reduction in total testosterone was significantly more pronounced with NET-EN compared to DMPA-IM.[15]
| Parameter | DMPA-IM (% change from baseline) | NET-EN (% change from baseline) |
| Total Testosterone | -24.3% | -54.1% |
| Free Testosterone | -17.2% | -40.0% |
Data from the WHICH randomized clinical trial.[15]
Side Effect Profile
The differing receptor affinities of MPA and NET contribute to their distinct side effect profiles. Due to its higher glucocorticoid activity, MPA has been associated with a greater risk of certain side effects.[2][10] For instance, some studies suggest a link between MPA use and an increased risk of HIV acquisition, potentially mediated through its effects on the glucocorticoid receptor.[15][16] Androgenic side effects, such as acne and weight gain, can occur with both progestins due to their activity at the androgen receptor.[3][11] User-reported side effects indicate that bleeding irregularities, weight gain, and mood swings are common with both medications.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. Below are summaries of the experimental approaches used in the comparative studies.
Receptor Binding Assays
Objective: To determine the binding affinities (Ki values) of MPA and NET for various steroid receptors.
Methodology: Competitive binding assays are typically employed. This involves incubating a constant concentration of a radiolabeled ligand (e.g., [3H]-dexamethasone for GR, [3H]-DHT for AR) with the receptor in the presence of increasing concentrations of the unlabeled competitor drug (MPA or NET). The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. The assays are often performed in whole-cell preparations or with purified receptor proteins.
In Vitro Cell-Based Assays for Signaling Pathway Analysis
Objective: To elucidate the intracellular signaling pathways activated by MPA and NET.
Methodology: Human cell lines, such as endothelial cells or breast cancer cells (e.g., T47D), are cultured and treated with MPA, NET, or a vehicle control. To investigate specific pathways, cells may be pre-treated with inhibitors (e.g., PI3K inhibitor wortmannin). Cell lysates are then collected at various time points. Techniques such as Western blotting are used to measure the phosphorylation and total protein levels of key signaling molecules (e.g., Akt, ERK). Gene expression changes (e.g., Cyclin D1) are quantified using quantitative real-time PCR (qPCR).
Randomized Clinical Trials for Dysfunctional Uterine Bleeding
Objective: To compare the clinical efficacy of MPA and NET in treating DUB.
Methodology: A prospective, randomized controlled trial design is utilized. Women with a diagnosis of DUB are randomly assigned to receive either MPA or NET for a specified duration (e.g., three menstrual cycles). The primary outcome is typically the reduction in menstrual blood loss, quantified using a validated tool such as the Pictorial Blood Assessment Chart (PBAC). Secondary outcomes may include changes in hemoglobin levels, side effects, and patient satisfaction. Data is collected at baseline and at the end of the treatment period. Statistical analyses are performed to compare the changes in the outcome measures between the two treatment groups.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. This compound, unlike norethisterone, increases HIV-1 replication in human peripheral blood mononuclear cells and an indicator cell line, via mechanisms involving the glucocorticoid receptor, increased CD4/CD8 ratios and CCR5 levels | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The injectable contraceptives depot this compound and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The injectable contraceptives depot this compound and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial [ideas.repec.org]
- 11. ahajournals.org [ahajournals.org]
- 12. JCI - Use of contraceptive depot this compound is associated with impaired cervicovaginal mucosal integrity [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. Mandisa Singata-Madliki | Profiles RNS [rns.witshealth.co.za]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
Medroxyprogesterone Acetate: A Comparative Guide to its Differential Effects on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is a widely utilized therapeutic agent in hormonal contraception and the management of various hormone-dependent cancers, including breast and endometrial carcinomas.[1][2] Its mechanism of action, however, is complex and elicits varied responses across different cell types. This guide provides an objective comparison of MPA's performance across various cell lines, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
The cellular response to MPA is multifaceted, primarily mediated through its interaction with progesterone (B1679170) receptors (PR), but also involving androgen (AR) and glucocorticoid receptors (GR).[3][4][5] This interaction can trigger a cascade of genomic and non-genomic signaling events, leading to diverse outcomes such as inhibition of cell proliferation, induction of apoptosis, or conversely, stimulation of cell growth, depending on the cellular context.[6][7][8][9]
Comparative Efficacy of MPA on Cell Proliferation and Viability
The anti-proliferative effects of MPA have been observed in several cancer cell lines, often in a dose-dependent manner. However, the sensitivity to MPA varies significantly among different cell lines.
| Cell Line | Cancer Type | Receptor Status | MPA Concentration | Effect on Proliferation/Viability | Reference |
| MCF-7 | Breast Cancer | ER+, PR+ | 0.01 nM - 10 µM | 20-25% inhibition | [10] |
| T-47D | Breast Cancer | ER+, PR+ | 0.04 nM | 20% inhibition | [11] |
| ZR-75-1 | Breast Cancer | ER+, PR+ | >100 nM | 20% inhibition | [11] |
| MDA-MB-453 | Breast Cancer | PR-, AR+ | 100 nM | 26-30% inhibition | [4] |
| MFM-223 | Breast Cancer | ER-, PR-, AR+ | 10 nM | Effective inhibition | [12] |
| HEC-1, KLE, RL95-2, UM-EC-1 | Endometrial Carcinoma | ER- (except MCF-7 control) | 0.1-10 µM | No significant growth inhibition | [13] |
| AE-7 | Endometrial Cancer | PR+ | Not specified | Synergistic anti-proliferative effect with interferons | [14] |
| HT29, HCT116 | Colon Cancer | Not specified | Not specified | Inhibition of proliferation | [9] |
| Ishikawa-SP | Endometrial Cancer (Stem-like) | Not specified | 5, 10, 15, 20 µmol/L | More resistant to MPA-induced growth inhibition compared to non-SP cells | [15] |
Signaling Pathways Modulated by Medroxyprogesterone Acetate
MPA exerts its effects through a complex interplay of signaling pathways. The primary mechanism involves binding to intracellular steroid receptors, which then act as transcription factors to regulate gene expression. However, rapid, non-genomic effects have also been reported.
Caption: MPA signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of MPA or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[16]
2. ATP-Based Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add a commercially available ATP-releasing reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration and the number of viable cells.
Caption: General workflow for cell viability assays.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse MPA-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[17][18]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[17][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PR, AR, Cyclin E, p21) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Caption: Standard Western blotting workflow.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvest: Harvest MPA-treated and control cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate on ice for at least 2 hours or overnight at -20°C.[21]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).[21]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.[21]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound exhibits a wide range of effects on different cell lines, underscoring the importance of considering the specific cellular context, particularly the steroid receptor status, when evaluating its therapeutic potential. While MPA demonstrates anti-proliferative and pro-apoptotic effects in some breast and colon cancer cell lines, its efficacy is limited in certain endometrial cancer cell lines. The differential activation of progesterone, androgen, and glucocorticoid receptors, coupled with the modulation of various signaling pathways, contributes to this heterogeneity in cellular response. The provided data and protocols serve as a valuable resource for researchers investigating the nuanced mechanisms of MPA action and developing targeted therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-proliferative transcriptional effects of this compound in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen receptor agonist activity of the synthetic progestin, this compound, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential effects of progestogens on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of progesterone, this compound and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of interferon and this compound for the treatment of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Study of mechanism of medroxyprogesterone 17-acetate on the cancer stem cell-like properties of human endometrial cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. ptglab.com [ptglab.com]
- 20. nacalai.com [nacalai.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of the Neuroprotective Effects of Medroxyprogesterone Acetate and Natural Progesterone
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of neurological research. Both natural progesterone (B1679170) and its synthetic analog, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), have been investigated for their potential to shield the brain from injury. However, a growing body of evidence reveals stark differences in their neuroprotective capabilities. This guide provides an objective comparison of MPA and natural progesterone, supported by experimental data, to inform future research and drug development in neurology.
Key Differences in Neuroprotective Outcomes
Preclinical studies consistently demonstrate that while natural progesterone exerts significant neuroprotective effects across various models of neurological injury, MPA often fails to confer similar protection and can even be detrimental.[1][2][3][4][5]
Table 1: Comparative Efficacy in Preclinical Models
| Neurological Insult Model | Natural Progesterone | Medroxyprogesterone Acetate (MPA) | Key Findings | References |
| Glutamate-Induced Excitotoxicity | Protective | Not Protective/Antagonistic to Estrogen's effects | Progesterone protects primary hippocampal neurons and cerebral cortical explants from glutamate-induced cell death. MPA fails to offer protection and can block the neuroprotective effects of estrogen. | [1][2][3][6][7] |
| Traumatic Brain Injury (TBI) | Reduces cerebral edema and improves functional recovery | Reduces cerebral edema but does not improve behavioral outcomes | Both compounds can reduce swelling after TBI, but only progesterone has been shown to improve functional recovery in animal models. | [4][8][9][10] |
| Ischemic Stroke | Reduces infarct volume and improves functional outcomes | Limited data, some studies suggest it may exacerbate injury | Progesterone has been shown to be neuroprotective in animal models of stroke, with moderate doses being most effective. | [11][12][13][14] |
| Oxidative Stress | Protective | Not Protective | Progesterone protected hippocampal neurons from toxicity induced by agents like FeSO₄ and amyloid-β. | [2] |
While preclinical evidence for progesterone's neuroprotective effects is robust, clinical trials in humans have yielded disappointing results. The ProTECT III clinical trial, a major study on the use of progesterone for traumatic brain injury, was stopped early as it showed no significant benefit over placebo.[15][16][17]
Divergent Mechanisms of Action
The contrasting neuroprotective profiles of natural progesterone and MPA stem from their fundamentally different interactions with key cellular and molecular pathways.
Regulation of Brain-Derived Neurotrophic Factor (BDNF)
A critical point of divergence is their effect on Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and plasticity.
Table 2: Effects on BDNF Expression
| Compound | Effect on BDNF mRNA Expression | Implication | References |
| Natural Progesterone (100 nM) | ~79% increase | Promotes neuronal survival and function. | [2] |
| This compound (MPA) (100 nM) | ~42% decrease | Suppresses a key neuroprotective pathway. | [2] |
This differential regulation of BDNF is a likely contributor to their opposing effects on neuronal health.[1][2][3]
Signaling Pathways
Natural progesterone's neuroprotective effects are mediated through multiple signaling cascades. A key pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK/ERK). While both progesterone and MPA can induce the phosphorylation of ERK, only progesterone leads to its translocation to the nucleus, a step necessary for its protective actions.[5] MPA has also been shown to block the estrogen-induced increase in the anti-apoptotic protein Bcl-2, further highlighting its antagonistic properties in a neuroprotective context.[4][5]
Furthermore, natural progesterone is metabolized into other neuroactive steroids, such as allopregnanolone (B1667786), which has its own potent neuroprotective and anti-inflammatory properties.[1][9][18] MPA is not converted to allopregnanolone and may even inhibit its synthesis.[11]
Below is a diagram illustrating the proposed signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of MPA and natural progesterone.
In Vitro: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Primary hippocampal or cortical neurons are harvested from embryonic day 18 rat pups and cultured in appropriate media.
-
Treatment: Cultures are pre-treated for 24 hours with either vehicle, natural progesterone (e.g., 100 nM), or MPA (e.g., 100 nM).
-
Induction of Excitotoxicity: Neurons are exposed to a high concentration of L-glutamate (e.g., 15 mM) for a specified period (e.g., 6 hours).
-
Assessment of Cell Death: Neurotoxicity is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.
In Vivo: Traumatic Brain Injury (TBI) Model
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Induction of TBI: A controlled cortical impact or fluid percussion injury is induced in a specific brain region (e.g., medial frontal cortex).
-
Treatment: Animals are administered either vehicle, progesterone (e.g., 16 mg/kg), or MPA (e.g., 4 or 16 mg/kg) at specific time points post-injury (e.g., 1 hour, 6 hours).
-
Outcome Measures:
-
Cerebral Edema: Measured at a specific time point (e.g., 48 hours) by comparing the wet and dry weights of brain tissue.
-
Behavioral Recovery: Assessed using tasks such as the Morris water maze for spatial learning and memory, or motor function tests.
-
Lesion Volume: Determined by histological analysis of brain sections.
-
Conclusion
The available experimental data strongly indicates that natural progesterone and MPA have distinct and often opposing effects on neuronal survival and function. While natural progesterone demonstrates significant neuroprotective properties in a variety of preclinical models through mechanisms including BDNF upregulation and activation of pro-survival signaling pathways, MPA lacks these benefits and can interfere with endogenous neuroprotective processes. These findings have critical implications for hormone replacement therapy and the development of treatments for acute brain injuries and neurodegenerative diseases. The interchangeability of these two progestins in a clinical context should be carefully considered, particularly where neurological health is a concern. Future research should continue to elucidate the precise molecular mechanisms underlying their divergent actions to guide the development of more effective neuroprotective strategies.
References
- 1. Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection [frontiersin.org]
- 4. PROGESTERONE EXERTS NEUROPROTECTIVE EFFECTS AFTER BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Effects of this compound on cerebral oedema and spatial learning performance after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traumatic Brain Injury [progesterone-info.com]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progesterone in experimental permanent stroke: a dose-response and therapeutic time-window study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroids in Stroke with Special Reference to Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Progesterone offers no significant benefit in traumatic brain injury clinical trial [news.emory.edu]
- 16. healthday.com [healthday.com]
- 17. hardywolf.com [hardywolf.com]
- 18. Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Medroxyprogesterone Acetate
Essential Safety and Handling Guide for Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a synthetic progestogen. Adherence to these procedures is essential to mitigate health risks associated with this compound, which is classified as a hazardous drug.
This compound presents several health hazards. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3][4] It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is recognized as a potential endocrine disruptor for both humans and the environment and is toxic to aquatic life with long-lasting effects.[2][5]
Occupational Exposure Limits
Exposure to this compound should be kept to a minimum. The following table summarizes the established occupational exposure limit (OEL).
| Organization | Limit | Notes |
| Pfizer | 2 µg/m³ (8-hour Time-Weighted Average) | Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[5][6] |
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear impermeable and resistant gloves. For activities with a risk of spills or when cleaning equipment, double gloving with latex or nitrile gloves is recommended.[7][8] Due to a lack of comprehensive testing for all scenarios, it is the user's responsibility to select gloves based on the specific handling conditions.[1] |
| Eye/Face Protection | Wear chemical safety goggles or safety glasses with side shields.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.[3][5][10] |
| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection may not be required.[7][11] If handling powders, generating dust, or if exposure limits are likely to be exceeded, a NIOSH-approved air-purifying respirator with a type 95 (or higher) filter should be used.[7][9] For prolonged or high-concentration exposure, a respiratory protective device independent of circulating air is recommended.[1] |
| Body Protection | Wear a lab coat or other suitable protective clothing to prevent skin contact.[9] For compounding activities, a non-permeable gown is recommended.[8] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is crucial for minimizing exposure and environmental contamination.
Handling Procedures
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, especially when working with the powdered form.[1][10]
-
Donning PPE : Put on all required PPE as outlined in the table above before beginning any work with this compound.
-
Handling the Compound :
-
Post-Handling :
Spill Response Plan
-
Evacuate : For large spills, evacuate non-essential personnel from the area.[7]
-
Secure the Area : Isolate the spill area and ensure adequate ventilation.[7]
-
Wear Appropriate PPE : Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[7]
-
Containment and Cleanup :
-
For liquid spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[7][10]
-
For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust generation.
-
Clean the spill area thoroughly with soap and water or another suitable decontaminating agent.[7]
-
-
Disposal : Place all contaminated materials, including absorbents and cleaning supplies, into a sealed and properly labeled container for hazardous waste disposal.[1]
Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1]
-
Regulatory Compliance : Dispose of all hazardous waste in accordance with local, regional, national, and international environmental regulations.[1][3][5]
-
Environmental Protection : Do not allow this compound or its waste to enter sewers, surface water, or ground water.[1]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. medline.com [medline.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. cdc.gov [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
